molecular formula C16H15N2O5P B15577133 Enpp-1-IN-23

Enpp-1-IN-23

Cat. No.: B15577133
M. Wt: 346.27 g/mol
InChI Key: OMZZUXIAISGIOK-UHFFFAOYSA-N
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Description

Enpp-1-IN-23 is a useful research compound. Its molecular formula is C16H15N2O5P and its molecular weight is 346.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15N2O5P

Molecular Weight

346.27 g/mol

IUPAC Name

[4-[(7-methoxy-1,8-naphthyridin-4-yl)oxy]phenyl]methylphosphonic acid

InChI

InChI=1S/C16H15N2O5P/c1-22-15-7-6-13-14(8-9-17-16(13)18-15)23-12-4-2-11(3-5-12)10-24(19,20)21/h2-9H,10H2,1H3,(H2,19,20,21)

InChI Key

OMZZUXIAISGIOK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Enpp-1-IN-23 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of ENPP1 Inhibitors

Disclaimer: As of December 2025, specific public information regarding a compound designated "ENPP1-IN-23" is not available in the scientific literature. This guide will, therefore, detail the well-established mechanism of action of potent and selective ENPP1 inhibitors based on publicly available scientific data for representative compounds. The principles, pathways, experimental protocols, and data presented are illustrative of how a novel ENPP1 inhibitor would be characterized and its mechanism of action understood.

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a crucial innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.[1] By hydrolyzing the key signaling molecule 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 effectively dampens anti-tumor immunity.[2] Elevated expression of ENPP1 is observed in various cancers and is often correlated with poor prognosis and resistance to immunotherapy.[2][3] Small molecule inhibitors of ENPP1 are a promising class of therapeutics designed to block its enzymatic activity, thereby restoring STING-mediated immune responses and promoting a T-cell inflamed tumor microenvironment. This technical guide provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, including the underlying signaling pathways, quantitative data for representative molecules, and detailed experimental protocols for their characterization.

The Role of ENPP1 in the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, tasked with detecting cytosolic double-stranded DNA (dsDNA), which is a key indicator of viral or bacterial infection, as well as cellular damage seen in cancer.[4]

The pathway operates as follows:

  • cGAS Activation: The enzyme cGAS binds to cytosolic dsDNA.

  • cGAMP Synthesis: Upon activation, cGAS synthesizes the second messenger 2'3'-cGAMP from ATP and GTP.[5]

  • STING Activation: 2'3'-cGAMP can be transferred to adjacent immune cells where it binds to and activates the STING protein, which is located on the endoplasmic reticulum.[1]

  • Downstream Signaling: STING activation triggers a signaling cascade that leads to the phosphorylation and activation of transcription factors, primarily IRF3 (Interferon Regulatory Factor 3).

  • Type I Interferon Production: Activated IRF3 translocates to the nucleus and drives the transcription of type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.[6] These interferons then signal in an autocrine and paracrine manner to stimulate an anti-tumor immune response.

ENPP1 is a type II transmembrane glycoprotein that acts as a dominant negative regulator of this pathway by hydrolyzing extracellular 2'3'-cGAMP.[1][7] This enzymatic degradation prevents 2'3'-cGAMP from reaching and activating STING in neighboring immune cells, thus acting as a brake on the anti-tumor immune response.[5]

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are designed to directly block the catalytic activity of the ENPP1 enzyme.[8] By binding to the active site, these inhibitors prevent the hydrolysis of 2'3'-cGAMP.[8] This inhibition leads to an accumulation of extracellular 2'3'-cGAMP, which can then effectively activate the STING pathway in dendritic cells and other immune cells within the tumor microenvironment.[6] The reactivation of STING signaling results in the production of type I interferons, leading to the recruitment and activation of cytotoxic T lymphocytes and a more robust anti-tumor immune response.[4]

ENPP1_Inhibitor_MoA cluster_cancer_cell Cancer Cell cluster_immune_cell Immune Cell (e.g., Dendritic Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS 2'3'-cGAMP (intracellular) 2'3'-cGAMP (intracellular) ENPP1 ENPP1 STING STING IRF3 IRF3 Type I IFNs Type I IFNs Anti-tumor Immunity Anti-tumor Immunity ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 inhibits

Quantitative Data

The following table summarizes key quantitative data for representative ENPP1 inhibitors. This data is crucial for comparing the potency and efficacy of different compounds.

CompoundAssay TypeSubstrateIC50 / KiReference
STF-1623 In vitro enzymatic32P-cGAMPKi,app = 16 nM[1]
STF-1623 Cellular (human ENPP1)cGAMPIC50 = 68 nM[1]
RBS2418 Not SpecifiedNot SpecifiedNot Specified[2]
TXN10128 Not SpecifiedNot SpecifiedNot Specified[3]
SR-8541A Not SpecifiedNot SpecifiedNot Specified[3]
ISM5939 Not SpecifiedNot SpecifiedNot Specified[3]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization of ENPP1 inhibitors.

Protocol 1: In Vitro ENPP1 Enzymatic Assay

This protocol is designed to determine the direct inhibitory activity of a test compound on recombinant ENPP1 enzyme.

Materials:

  • Recombinant human or mouse ENPP1

  • Test compound (e.g., ENPP1-IN-23)

  • 2',3'-cGAMP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂)

  • AMP-Glo™ Assay System (Promega) or similar AMP detection kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the test compound in assay buffer to generate a range of concentrations for testing.

  • In a white assay plate, add the diluted test compound or vehicle control (DMSO).

  • Add recombinant ENPP1 to each well.

  • Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 2',3'-cGAMP to each well. The final concentration of cGAMP should be at or near its Km for ENPP1.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Stop the reaction and detect the amount of AMP produced using the AMP-Glo™ Assay System according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

enzymatic_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare test compound dilutions r1 Add compound and ENPP1 to plate p1->r1 p2 Prepare ENPP1 enzyme solution p2->r1 p3 Prepare cGAMP substrate solution r3 Add cGAMP to start reaction p3->r3 r2 Pre-incubate r1->r2 r2->r3 r4 Incubate at 37°C r3->r4 d1 Stop reaction & add detection reagent r4->d1 d2 Measure luminescence d1->d2 d3 Calculate % inhibition & IC50 d2->d3

Protocol 2: Cellular STING Activation Assay

This protocol assesses the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.

Materials:

  • THP1-Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system)

  • Cell Culture Medium: RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin

  • 2'3'-cGAMP

  • Test Compound (e.g., ENPP1-IN-23)

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Seed THP1-Dual™ cells in a 96-well plate at an appropriate density and allow them to rest overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Treat the cells with the diluted test compound or vehicle control.

  • Add a sub-optimal concentration of 2'3'-cGAMP to the wells to stimulate STING.

  • Incubate the cells for 18-24 hours.

  • Collect the cell supernatant.

  • Add the luciferase detection reagent to the supernatant according to the manufacturer's protocol.

  • Measure luminescence using a luminometer.

  • The increase in luminescence in the presence of the test compound compared to the control indicates the enhancement of STING activation.

cellular_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout & Analysis c1 Seed THP1-Dual™ cells c2 Incubate overnight c1->c2 t1 Add test compound dilutions c2->t1 t2 Add 2'3'-cGAMP t1->t2 t3 Incubate for 18-24 hours t2->t3 rd1 Collect supernatant t3->rd1 rd2 Add luciferase reagent rd1->rd2 rd3 Measure luminescence rd2->rd3 rd4 Analyze data rd3->rd4

References

Technical Guide: The Role of ENPP1 Inhibition in STING Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has been identified as a critical innate immune checkpoint that suppresses anti-tumor immunity. By hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the activity of the stimulator of interferon genes (STING) pathway, a key mechanism for detecting cancer-derived cytosolic DNA.[1][2] Inhibition of ENPP1 is a promising therapeutic strategy to restore cGAMP-mediated STING signaling, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.[3][4] This guide provides a comprehensive technical overview of the ENPP1-STING axis, focusing on the mechanism of action of ENPP1 inhibitors, quantitative data for representative compounds, and detailed experimental protocols for their evaluation.

Note: While this guide addresses the core topic of ENPP1 inhibition and its effect on the STING pathway, specific public domain data for a compound named "Enpp-1-IN-23" is not available. Therefore, this document will utilize data and examples from other well-characterized, potent, and selective ENPP1 inhibitors to illustrate the underlying principles, mechanisms, and experimental methodologies.

Introduction: The cGAS-STING Pathway and the Role of ENPP1

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including genomic instability in cancer cells.[5] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cGAMP.[6] cGAMP then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum.[5] This activation initiates a signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFNs) and other inflammatory cytokines.[5][7]

This IFN response is crucial for anti-tumor immunity, as it promotes the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes into the tumor microenvironment (TME).[8] However, many tumors evade this surveillance mechanism. One key method of evasion is the overexpression of ENPP1.[7]

ENPP1 is a type II transmembrane glycoprotein that functions as the dominant extracellular hydrolase of cGAMP.[3][9] Cancer cells can export the cGAMP they produce, and ENPP1, expressed on both cancer cells and stromal cells in the TME, degrades this extracellular cGAMP before it can activate STING in adjacent immune cells in a paracrine manner.[3][10] By hydrolyzing cGAMP, ENPP1 effectively shuts down this critical anti-tumor signaling pathway, contributing to an immunosuppressive TME and poor patient prognosis.[3][11] Therefore, inhibiting ENPP1 activity is a compelling strategy to increase the half-life of endogenous, tumor-derived cGAMP and robustly reactivate STING-dependent anti-tumor immunity.[4]

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1, thereby preventing the degradation of extracellular cGAMP.[12] This leads to an accumulation of cGAMP within the TME, where it can be taken up by immune cells, such as DCs, to activate the STING pathway. This restored paracrine signaling turns an immunologically inert ("cold") TME into one that is inflamed and infiltrated with effector T cells ("hot"), rendering it more responsive to other immunotherapies like checkpoint inhibitors.[4]

The signaling pathway is illustrated below:

ENPP1_STING_Pathway cluster_Tumor Tumor Cell cluster_TME Tumor Microenvironment (Extracellular) cluster_Immune Antigen Presenting Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Inhibitor ENPP1 Inhibitor (e.g., this compound) Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN induces Immune_Response Anti-Tumor Immunity IFN->Immune_Response promotes

Caption: Mechanism of ENPP1 inhibition on the STING pathway.

Quantitative Data on ENPP1 Inhibitors

The potency of ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are determined through enzymatic assays that measure the hydrolysis of a substrate like cGAMP or ATP. A lower value indicates a more potent inhibitor. The table below summarizes publicly available data for several representative non-nucleotide small molecule ENPP1 inhibitors.

InhibitorIC50 / KiSubstrateAssay ConditionsReference
ENPP1 inhibitor C IC50 = 0.26 µMN/ACell-free assay[13]
SR-8314 Ki = 79 nMN/AN/A[6]
QS1 Ki = 1.6 µMcGAMPpH 7.4[4]
IC50 = 36 nMATPpH 9.0[4]
STF-1084 IC50 = 149 nMcGAMPcGAMP-Luc Assay[14]
Compound 4e IC50 = 0.188 µMN/AMolecular level[15]
IC50 = 0.732 µMN/ACellular level[15]
AVA-NP-695 Potent and selectivecGAMPIn vitro and in vivo models[7][16]

Experimental Protocols

Evaluating the efficacy of an ENPP1 inhibitor requires a series of well-defined biochemical and cellular assays. Below are detailed protocols for key experiments.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ENPP1 using its natural substrate, 2'3'-cGAMP. The workflow is visualized below.

ENPP1_Assay_Workflow start Start: Prepare Reagents reagents 1. Recombinant ENPP1 (e.g., 1-10 nM) 2. [32P]-cGAMP (tracer) 3. Unlabeled cGAMP (e.g., 5 µM) 4. Test Inhibitor (serial dilution) 5. Assay Buffer (pH 7.4-9.0, Ca2+, Zn2+) start->reagents incubation Incubate reaction mixture (e.g., 30 min at 37°C) reagents->incubation stop_reaction Stop Reaction (e.g., add EDTA or heat inactivate) incubation->stop_reaction spot_tlc Spot reaction mixture onto a TLC plate stop_reaction->spot_tlc develop_tlc Develop TLC plate in running buffer to separate cGAMP and hydrolyzed product spot_tlc->develop_tlc analyze Analyze TLC plate via autoradiography or phosphorimaging develop_tlc->analyze calculate Quantify spot intensities and calculate % inhibition analyze->calculate end Determine IC50 value calculate->end

Caption: Workflow for an ENPP1 enzymatic inhibition assay using TLC.

Methodology:

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 9.0, 2 mM CaCl₂, 200 µM ZnCl₂).[17] Note: For physiological relevance, pH 7.4 is often preferred.[4]

    • Serially dilute the test inhibitor (e.g., this compound) in the assay buffer to create a range of concentrations.

    • Prepare a substrate mix containing unlabeled 2'3'-cGAMP (e.g., 5 µM final concentration) and a trace amount of radiolabeled [³²P]-cGAMP.[4]

    • Dilute recombinant human ENPP1 protein to the desired final concentration (e.g., 1-10 nM) in cold assay buffer.[9][18]

  • Reaction Setup :

    • In a microcentrifuge tube or 96-well plate, combine the assay buffer, the test inhibitor dilution, and the substrate mix.

    • Initiate the reaction by adding the diluted ENPP1 enzyme. The final reaction volume is typically 20-50 µL. Include a no-inhibitor control (vehicle) and a no-enzyme control.

  • Incubation :

    • Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes) during which the reaction is linear.

  • Reaction Termination :

    • Stop the reaction by adding an equal volume of a stop solution, such as 50 mM EDTA, or by heat inactivation.[9]

  • Analysis by Thin-Layer Chromatography (TLC) :

    • Spot a small volume (e.g., 1-2 µL) of each reaction mixture onto a silica TLC plate.

    • Develop the plate in a TLC chamber with an appropriate solvent system that separates cGAMP from its hydrolyzed products (AMP and GMP).

    • Dry the plate and expose it to a phosphor screen or autoradiography film.

  • Data Analysis :

    • Quantify the intensity of the spots corresponding to intact cGAMP and the hydrolyzed product.

    • Calculate the percentage of cGAMP hydrolysis for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.[19]

This protocol assesses the downstream consequence of ENPP1 inhibition: the activation of the STING pathway in target cells. This is typically measured by quantifying the expression of interferon-stimulated genes (ISGs).

Methodology:

  • Cell Culture :

    • Culture a reporter cell line that expresses STING, such as human THP-1 monocytes or murine J774A.1 macrophages, in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed the cells in a 24-well or 96-well plate and allow them to adhere overnight.

  • Treatment :

    • Treat the cells with the ENPP1 inhibitor at various concentrations for a short pre-incubation period (e.g., 1 hour).

    • Activate the STING pathway. This can be done by:

      • Exogenous cGAMP : Add 2'3'-cGAMP directly to the cell culture medium. This simulates the paracrine signaling that ENPP1 inhibition is meant to enhance.

      • Co-culture System : Co-culture the reporter cells with cancer cells known to produce and export cGAMP (e.g., after inducing DNA damage with etoposide or radiation).[20]

  • Incubation :

    • Incubate the treated cells for a period sufficient to allow for gene transcription (e.g., 4-8 hours for mRNA analysis) or protein expression/secretion (e.g., 18-24 hours for protein analysis).[21]

  • Endpoint Analysis (Choose one or more) :

    • RT-qPCR :

      • Lyse the cells and extract total RNA using a commercial kit.

      • Perform reverse transcription to synthesize cDNA.

      • Use qPCR to quantify the relative mRNA expression of target ISGs (e.g., IFNB1, CXCL10, ISG15) normalized to a housekeeping gene (e.g., GAPDH or ACTB).[22]

    • Western Blot :

      • Lyse the cells and prepare protein lysates.

      • Perform SDS-PAGE and transfer proteins to a membrane.

      • Probe with primary antibodies against phosphorylated STING (p-STING), p-TBK1, or p-IRF3 to directly assess pathway activation.[22]

    • ELISA :

      • Collect the cell culture supernatant.

      • Use an ELISA kit to quantify the concentration of secreted proteins, such as IFN-β or CXCL10.[23]

This highly sensitive and specific method directly measures the concentration of cGAMP in cell culture supernatants, providing direct evidence that an ENPP1 inhibitor is preventing its degradation.

Methodology:

  • Sample Preparation :

    • Culture cancer cells (e.g., MDA-MB-231) that produce and export cGAMP.

    • Treat the cells with the ENPP1 inhibitor or vehicle control.

    • After a suitable incubation period (e.g., 24-48 hours), collect the cell culture medium.

  • Sample Extraction :

    • Centrifuge the medium to remove cells and debris.

    • Spike the supernatant with a known concentration of an isotopically labeled cGAMP internal standard (e.g., ¹³C₁₀, ¹⁵N₅-cGAMP).[24]

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the cGAMP and remove interfering substances from the media.

  • LC-MS/MS Analysis :

    • Inject the extracted sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

    • Separate cGAMP from other molecules using a suitable chromatography column (e.g., a C18 column).

    • Detect and quantify cGAMP and the internal standard using multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions.

  • Data Analysis :

    • Generate a standard curve using known concentrations of cGAMP.

    • Calculate the concentration of cGAMP in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.[24]

Therapeutic Implications and Future Directions

The inhibition of ENPP1 represents a novel and promising strategy in cancer immunotherapy. By preventing cGAMP degradation, ENPP1 inhibitors can locally activate STING signaling within the TME, thereby inducing a potent anti-tumor immune response with potentially fewer systemic side effects than direct STING agonists.[4][5]

Several ENPP1 inhibitors are currently in clinical development, being investigated as monotherapies and in combination with other anti-cancer agents.[11][12] The synergistic potential with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) is particularly high, as ENPP1 inhibition can increase T-cell infiltration into tumors, making them more susceptible to checkpoint blockade.[8] Furthermore, combining ENPP1 inhibitors with DNA-damaging agents like radiation or certain chemotherapies, which increase the production of cytosolic dsDNA and thus cGAMP, is another promising avenue for enhancing therapeutic efficacy.[16]

Future research will focus on optimizing the pharmacological properties of ENPP1 inhibitors, identifying patient populations most likely to respond based on ENPP1 expression and TME characteristics, and exploring their utility in a wider range of solid tumors.

References

The Role of ENPP1 Inhibition in cGAMP Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key metalloenzyme that negatively regulates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. By hydrolyzing the second messenger 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), ENPP1 effectively dampens anti-tumor immunity, making it a compelling target for cancer immunotherapy. Small molecule inhibitors of ENPP1 are being developed to block this hydrolysis, thereby increasing extracellular cGAMP levels and reactivating STING-mediated immune responses. This technical guide provides an in-depth overview of the role of ENPP1 in cGAMP hydrolysis and the mechanism of action of its inhibitors.

Note on "Enpp-1-IN-23": As of the latest available data, specific public information regarding a compound designated "this compound" is not available. This guide will, therefore, detail the established role of ENPP1 in cGAMP hydrolysis and provide data and protocols for well-characterized ENPP1 inhibitors as representative examples of this class of therapeutic agents.

The cGAS-STING Pathway and the Regulatory Role of ENPP1

The cGAS-STING pathway is a crucial innate immune signaling cascade initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage characteristic of cancer cells.

  • cGAS Activation: Cytosolic dsDNA binds to and activates cGAS.

  • cGAMP Synthesis: Activated cGAS synthesizes cGAMP from ATP and GTP.

  • STING Activation: cGAMP binds to and activates the STING protein on the endoplasmic reticulum.

  • Downstream Signaling: STING activation leads to the phosphorylation of TBK1 and IRF3, resulting in the nuclear translocation of IRF3 and the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.

  • Anti-Tumor Immunity: These cytokines promote the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.

ENPP1 is a type II transmembrane glycoprotein that acts as the dominant hydrolase of extracellular cGAMP.[1][2][3] Cancer cells can export cGAMP, which can then act in a paracrine manner to activate STING in neighboring immune cells.[4] ENPP1 on the surface of cancer cells or other cells in the tumor microenvironment hydrolyzes this extracellular cGAMP, thereby suppressing this critical anti-tumor signaling pathway.[4][5]

The hydrolysis of 2'3'-cGAMP by ENPP1 occurs in a two-step process, first cleaving the 2'-5' phosphodiester bond to produce linear pA(3',5')pG, which is then further hydrolyzed to AMP and GMP.[6][7]

cluster_cGAS_STING cGAS-STING Pathway cluster_ENPP1_inhibition ENPP1 Regulation dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ext_cGAMP Extracellular 2'3'-cGAMP cGAMP->ext_cGAMP exported TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 activates IFN Type I Interferons TBK1_IRF3->IFN induce Immune_Response Anti-Tumor Immune Response IFN->Immune_Response promote ext_cGAMP->STING activates (paracrine) ENPP1 ENPP1 ext_cGAMP->ENPP1 substrate AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes to ENPP1_Inhibitor This compound (Representative Inhibitor) ENPP1_Inhibitor->ENPP1 inhibits

Figure 1: The cGAS-STING signaling pathway and its negative regulation by ENPP1-mediated cGAMP hydrolysis.

Quantitative Data for Representative ENPP1 Inhibitors

The potency and efficacy of ENPP1 inhibitors are characterized by various quantitative metrics, including IC50 (half-maximal inhibitory concentration) in biochemical assays, EC50 (half-maximal effective concentration) in cell-based assays, and pharmacokinetic (PK) parameters from in vivo studies. The following tables summarize publicly available data for several well-characterized ENPP1 inhibitors.

Table 1: In Vitro and Cellular Potency of Representative ENPP1 Inhibitors

CompoundAssay TypeSubstrateIC50 / KiEC50Cell LineReference
STF-1623BiochemicalcGAMPIC50 = 0.4 nM (mouse) IC50 = 0.6 nM (human)--[8]
LCB33BiochemicalcGAMPIC50 = 1 nM--[9]
LCB33BiochemicalpNP-TMPIC50 = 0.9 pM--[9]
ISM5939BiochemicalNot specifiedIC50 = 0.63 nM--[10]
ISM5939CellularcGAMP-330 nMMDA-MB-231[10]
Compound 32BiochemicalcGAMPKi < 2 nM--[7]
STF-1084Biochemical32P-cGAMPIC50 = 110 ± 10 nM--[11]
QS1Biochemical32P-cGAMPIC50 = 6.4 ± 3.2 µM--[11]

Table 2: In Vivo Pharmacokinetics and Efficacy of Representative ENPP1 Inhibitors

CompoundAnimal ModelAdministration RouteDosageKey Pharmacokinetic ParametersEfficacyReference
STF-1623BALB/c mice with EMT6 tumorsSubcutaneousNot specifiedSerum: Cmax = 23 µg/mL, t1/2 = 1.7 h Tumor: Cmax = 9 µg/g, t1/2 = 6.6 hSuppressed tumor growth and metastases[8]
LCB33CT-26 syngeneic colorectal cancer mouse modelOral5 mg/kgFavorable in vivo PK properties39% Tumor Growth Inhibition (TGI) as monotherapy; 72% TGI with anti-PD-L1[9]
ISM5939MC38 syngeneic colorectal carcinoma mouse modelOral (BID)30 mg/kgFavorable ADME properties67% TGI as monotherapy; synergistic effects with anti-PD-L1/PD-1[10]
ENPP1-FcMiceSubcutaneous2.5 mg/kg (3x weekly)t1/2 = 40 hoursNormalized plasma PPi[12]

Experimental Protocols

In Vitro ENPP1 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method to determine the in vitro potency (IC50) of an ENPP1 inhibitor by measuring the production of AMP/GMP from cGAMP.

cluster_workflow In Vitro ENPP1 Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - ENPP1 Enzyme - cGAMP Substrate - Test Inhibitor Dilutions - Assay Buffer start->prep_reagents plate_setup Plate Setup (384-well): - Add Test Inhibitor - Add ENPP1 Enzyme prep_reagents->plate_setup pre_incubation Pre-incubate (e.g., 30 min, RT) (Optional, for inhibitor binding) plate_setup->pre_incubation reaction_init Initiate Reaction: Add cGAMP Substrate plate_setup->reaction_init No Pre-incubation pre_incubation->reaction_init reaction_incubation Incubate (e.g., 60 min, RT) reaction_init->reaction_incubation detection Add Detection Reagents (e.g., Transcreener® AMP²/GMP² Assay) reaction_incubation->detection readout Measure Fluorescence Polarization detection->readout analysis Data Analysis: - Calculate % Inhibition - Determine IC50 readout->analysis end End analysis->end

Figure 2: Workflow for an in vitro fluorescence polarization-based ENPP1 inhibition assay.

Materials:

  • Recombinant human or mouse ENPP1

  • 2'3'-cGAMP

  • Test inhibitor (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂

  • Detection Kit (e.g., Transcreener® AMP²/GMP² FP Assay)

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Dilute ENPP1 enzyme and cGAMP substrate to their final working concentrations in assay buffer.

  • Assay Reaction: In a 384-well plate, add the test inhibitor solution, followed by the ENPP1 enzyme solution. The reaction is initiated by the addition of the cGAMP substrate. The final reaction volume is typically 10-20 µL.[7]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add the detection reagents from the Transcreener® kit, which contain an anti-AMP/GMP antibody and a fluorescent tracer.

  • Readout: After a brief incubation with the detection reagents, measure the fluorescence polarization using a plate reader.

  • Data Analysis: The amount of AMP/GMP produced is inversely proportional to the fluorescence polarization signal. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[13]

Cellular ENPP1 Activity Assay

This protocol measures the ability of an inhibitor to block ENPP1 activity on the surface of live cells using a fluorogenic substrate.

Materials:

  • Cells expressing ENPP1 (e.g., MDA-MB-231)

  • Fluorogenic ENPP1 substrate (e.g., TG-mAMP)

  • Test inhibitor

  • Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.

  • Inhibitor Treatment: Wash the cells with assay buffer and then add the test inhibitor at various concentrations. Incubate for 30-60 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60-90 minutes at 37°C.[3]

  • Data Analysis: Calculate the rate of fluorescence increase for each well. Normalize the rates to a vehicle control (100% activity) and determine the EC50 of the inhibitor.

In Vivo Pharmacokinetic and Efficacy Studies in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the pharmacokinetic profile and anti-tumor efficacy of an ENPP1 inhibitor in a mouse model of cancer.

cluster_workflow In Vivo Efficacy Study Workflow start Start tumor_inoculation Tumor Cell Inoculation (e.g., MC38 in C57BL/6 mice) start->tumor_inoculation tumor_growth Allow Tumors to Establish tumor_inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle Control - ENPP1 Inhibitor - Checkpoint Inhibitor - Combination randomization->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring pk_analysis Pharmacokinetic Analysis: Collect blood and/or tumor samples at time points post-dosing treatment->pk_analysis endpoint Humane Endpoint monitoring->endpoint end End pk_analysis->end tissue_analysis Tissue Analysis: - Immune cell infiltration (FACS) - Cytokine levels (ELISA) endpoint->tissue_analysis tissue_analysis->end

Figure 3: General workflow for an in vivo pharmacokinetic and efficacy study of an ENPP1 inhibitor.

Animals:

  • Syngeneic mouse strain compatible with the chosen tumor cell line (e.g., C57BL/6 for MC38 colorectal carcinoma).

Procedure:

  • Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³), then randomize the mice into treatment groups.

  • Treatment Administration: Administer the ENPP1 inhibitor via the desired route (e.g., oral gavage) at a specified dose and schedule. Include vehicle control and potentially combination therapy groups (e.g., with an anti-PD-1 antibody).[10][14]

  • Pharmacokinetic Analysis: At specified time points after dosing, collect blood and/or tumor tissue to measure the concentration of the inhibitor using LC-MS/MS.

  • Efficacy Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint and Tissue Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for analysis of immune cell infiltration by flow cytometry and cytokine levels by ELISA.

Conclusion

ENPP1 is a critical negative regulator of the cGAS-STING pathway through its hydrolysis of the immunotransmitter cGAMP. Inhibition of ENPP1 represents a promising strategy in cancer immunotherapy to restore and enhance anti-tumor immune responses. The development of potent and selective small molecule inhibitors, such as the representative compounds discussed in this guide, is a rapidly advancing field. The experimental protocols and quantitative data presented here provide a framework for the continued investigation and development of ENPP1 inhibitors as a novel class of cancer therapeutics.

References

Enpp-1-IN-23: A Novel Inhibitor of ENPP1 for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), the endogenous ligand for the Stimulator of Interferon Genes (STING) pathway.[1][2][3] By degrading extracellular 2'3'-cGAMP, ENPP1 dampens anti-tumor immune responses, making it a compelling target for cancer immunotherapy.[4][5] Furthermore, ENPP1's role in hydrolyzing ATP to the immunosuppressive molecule adenosine contributes to a tumor-permissive microenvironment.[3][4] Novel potent and selective small molecule inhibitors of ENPP1, such as Enpp-1-IN-23, are being developed to block these activities, thereby reactivating STING-mediated anti-tumor immunity. This document provides a comprehensive technical overview of a representative novel ENPP1 inhibitor, detailing its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols for its characterization.

The Role of ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a pivotal component of the innate immune response to cytosolic double-stranded DNA (dsDNA), a marker of viral infection and cellular damage.

  • cGAS Activation: The enzyme cyclic GMP-AMP synthase (cGAS) is activated upon binding to cytosolic dsDNA.

  • 2'3'-cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cGAMP. This molecule can be transferred to adjacent immune cells through gap junctions or released into the extracellular space.

  • STING Activation: 2'3'-cGAMP binds to and activates the STING protein located on the endoplasmic reticulum.

  • Downstream Signaling: STING activation initiates a signaling cascade that leads to the phosphorylation and activation of transcription factors, primarily IRF3 and NF-κB.

  • Type I Interferon Production: Activated IRF3 translocates to the nucleus and drives the transcription of type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.

  • ENPP1-Mediated Regulation: ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular 2'3'-cGAMP, thus preventing its uptake by neighboring cells and subsequent STING activation.[1][3] This function of ENPP1 acts as a brake on the STING pathway, limiting the anti-tumor immune response.[4]

This compound: A Potent and Selective ENPP1 Inhibitor

While specific data for a compound named "this compound" is not publicly available, this guide will use data from a representative potent pyrido[2,3-d]pyrimidin-7-one derivative, Enpp-1-IN-20 (also known as Compound 31) , as an exemplar for the class of novel ENPP1 inhibitors.[6]

Mechanism of Action

This compound and similar compounds are competitive inhibitors that bind to the active site of the ENPP1 enzyme.[7] This binding prevents the hydrolysis of its natural substrates, including 2'3'-cGAMP and ATP.[3][8] The primary downstream effects of ENPP1 inhibition are:

  • Increased Extracellular 2'3'-cGAMP: By preventing its degradation, ENPP1 inhibitors lead to an accumulation of extracellular 2'3'-cGAMP, which can then activate the STING pathway in surrounding immune cells, particularly dendritic cells.[1]

  • Enhanced STING-Mediated Immunity: The resulting STING activation leads to the production of type I interferons and other cytokines, promoting the recruitment and activation of cytotoxic T lymphocytes and creating a pro-inflammatory or "hot" tumor microenvironment.

  • Reduction of Immunosuppressive Adenosine: By inhibiting the hydrolysis of ATP, ENPP1 inhibitors also reduce the production of AMP, a precursor to the immunosuppressive molecule adenosine.[3]

Quantitative Data

The following tables summarize the biochemical and cellular activity of the representative ENPP1 inhibitor, Enpp-1-IN-20.[6]

Table 1: Biochemical Potency of Enpp-1-IN-20

ParameterValue
ENPP1 IC50 (nM) 0.09

Table 2: Cellular Activity of Enpp-1-IN-20

ParameterValue
Cell-based STING Activation IC50 (nM) 8.8

Experimental Protocols

The characterization of novel ENPP1 inhibitors like this compound involves a series of in vitro and cell-based assays.

ENPP1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1.

Methodology:

  • Reagents: Recombinant human ENPP1, a fluorescent or colorimetric substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorogenic ATP analog), assay buffer (e.g., Tris-HCl, pH 9.0), and the test compound.

  • Procedure: a. A serial dilution of the test compound is prepared in the assay buffer. b. Recombinant ENPP1 is pre-incubated with the test compound for a defined period (e.g., 15-30 minutes) at room temperature. c. The enzymatic reaction is initiated by the addition of the substrate. d. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C. e. The reaction is stopped, and the product formation is measured using a spectrophotometer or fluorometer.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based STING Activation Assay

Objective: To measure the ability of an ENPP1 inhibitor to potentiate STING signaling in a cellular context.

Methodology:

  • Cell Line: A reporter cell line, such as THP-1-Dual™ cells, which express an IRF-inducible secreted embryonic alkaline phosphatase (SEAP) and an NF-κB-inducible luciferase, is commonly used.

  • Procedure: a. Cells are seeded in a 96-well plate. b. Cells are co-treated with a fixed, sub-optimal concentration of 2'3'-cGAMP and a serial dilution of the test compound. c. The plate is incubated for 24 hours. d. The activity of the reporter gene (SEAP or luciferase) in the cell supernatant or cell lysate is measured using a commercially available kit.

  • Data Analysis: The EC50 or IC50 value, representing the concentration of the compound that elicits a half-maximal response in the presence of 2'3'-cGAMP, is determined from the dose-response curve.

Visualizations

ENPP1-STING Signaling Pathway

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes STING STING cGAMP_intra->STING activates IRF3 IRF3 STING->IRF3 activates IFN Type I IFN IRF3->IFN promotes transcription TumorCell Tumor Cell cGAMP_extra Extracellular 2'3'-cGAMP TumorCell->cGAMP_extra exports ImmuneCell Immune Cell cGAMP_extra->ImmuneCell uptake ENPP1 ENPP1 cGAMP_extra->ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Enpp1_IN_23 This compound Enpp1_IN_23->ENPP1 inhibits

Caption: The ENPP1-STING signaling pathway in the tumor microenvironment.

Experimental Workflow for ENPP1 Inhibitor Characterization

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Biochemical_Assay ENPP1 Enzyme Inhibition Assay Selectivity_Assay Selectivity Profiling (vs. other NPPs) Biochemical_Assay->Selectivity_Assay STING_Assay STING Activation Reporter Assay Selectivity_Assay->STING_Assay Cytokine_Assay Cytokine Release (e.g., IFN-β ELISA) STING_Assay->Cytokine_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cytokine_Assay->PK_PD Efficacy Tumor Model Efficacy Studies PK_PD->Efficacy

Caption: A typical experimental workflow for the characterization of a novel ENPP1 inhibitor.

Logical Relationship of ENPP1 Inhibition and Anti-Tumor Immunity

Logical_Relationship Enpp1_IN_23 This compound ENPP1_Inhibition ENPP1 Inhibition Enpp1_IN_23->ENPP1_Inhibition Increase_cGAMP Increased Extracellular 2'3'-cGAMP ENPP1_Inhibition->Increase_cGAMP Decrease_Adenosine Decreased Extracellular Adenosine ENPP1_Inhibition->Decrease_Adenosine STING_Activation STING Pathway Activation Increase_cGAMP->STING_Activation T_Cell_Response Enhanced T-Cell Mediated Killing Decrease_Adenosine->T_Cell_Response IFN_Production Type I IFN Production STING_Activation->IFN_Production IFN_Production->T_Cell_Response Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Response->Anti_Tumor_Immunity

Caption: The logical cascade from ENPP1 inhibition to the enhancement of anti-tumor immunity.

References

Biological Function of ENPP1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific public information regarding a compound designated "Enpp-1-IN-23" is not available in the scientific literature. This guide will, therefore, detail the biological function and mechanism of action of potent and selective ENPP1 inhibitors based on publicly available scientific data for representative, well-characterized compounds. The principles, signaling pathways, experimental protocols, and data presented are illustrative of how a novel ENPP1 inhibitor would be characterized.

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.[1][2] By hydrolyzing the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity.[3][4] Additionally, its role in hydrolyzing ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine.[5] Small molecule inhibitors of ENPP1 are designed to block these enzymatic activities, thereby restoring and amplifying STING-mediated immune responses. This document provides a comprehensive technical overview of the biological function of ENPP1 inhibition, detailing the underlying signaling pathways, quantitative data from representative molecules, and the experimental protocols utilized for their characterization.

The Role of ENPP1 in the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infections, cellular damage, and genomic instability often found in cancer cells.[4][5]

Pathway Activation Steps:

  • cGAS Activation: The enzyme cGAS binds to cytosolic dsDNA.

  • cGAMP Synthesis: Upon activation, cGAS synthesizes the second messenger 2'3'-cGAMP from ATP and GTP.[1]

  • Paracrine Signaling: Cancer cells can export 2'3'-cGAMP to the extracellular space, where it acts as a paracrine signaling molecule to alert adjacent immune cells.[6]

  • STING Activation: Extracellular cGAMP is taken up by host immune cells, such as dendritic cells, where it binds to and activates the STING protein located on the endoplasmic reticulum.[7]

  • Downstream Signaling: STING activation initiates a signaling cascade involving TANK-binding kinase 1 (TBK1), which phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[7]

  • Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other proinflammatory cytokines. This leads to a robust anti-tumor immune response.[4]

ENPP1-Mediated Regulation: ENPP1 is a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular 2'3'-cGAMP.[1][3] It cleaves the phosphodiester bond of 2'3'-cGAMP, converting it into AMP and GMP, thereby preventing it from activating STING in neighboring immune cells.[3] This function effectively acts as a brake on the STING pathway, allowing tumors to evade immune surveillance.[4]

ENPP1_STING_Pathway cluster_Tumor Tumor Cell cluster_Extracellular Extracellular Space cluster_Immune Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-β) IRF3->IFN induces transcription ImmuneResponse Anti-Tumor Immunity IFN->ImmuneResponse Inhibitor This compound (ENPP1 Inhibitor) Inhibitor->ENPP1 inhibits

The cGAS-STING pathway and its negative regulation by ENPP1.

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are therapeutic agents designed to block the enzymatic activity of ENPP1.[2] By doing so, they prevent the degradation of extracellular 2'3'-cGAMP, leading to its accumulation and subsequent enhanced activation of the STING pathway in the tumor microenvironment.[2][7] This inhibition, which can be competitive or allosteric, prevents the hydrolysis of ENPP1's natural substrates and leads to two primary downstream effects:[8][9]

  • Enhanced STING Activation: Increased local concentrations of 2'3'-cGAMP lead to potent STING activation in immune cells, such as dendritic cells, resulting in enhanced cytokine production and a T-cell-inflamed or "hot" tumor microenvironment.[2][7]

  • Reduction of Immunosuppressive Adenosine: ENPP1 also hydrolyzes ATP to AMP, which is a precursor for the immunosuppressive molecule adenosine, produced by the ecto-5'-nucleotidase (CD73). By inhibiting ENPP1, the production of adenosine in the tumor microenvironment is reduced, further contributing to a more robust anti-tumor immune response.[5][10]

Quantitative Data Presentation

The potency and pharmacokinetic properties of ENPP1 inhibitors are critical for their therapeutic efficacy. The following tables summarize publicly available data for several well-characterized investigational ENPP1 inhibitors.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

CompoundTargetSubstrateIC50 / KᵢReference
STF-1623 Human ENPP12'3'-cGAMPIC50 = 0.6 nM[11]
Mouse ENPP12'3'-cGAMPIC50 = 0.4 nM[11]
LCB33 Human ENPP12'3'-cGAMPIC50 = 1 nM[12]
Human ENPP1pNP-TMPIC50 = 0.9 pM[12]
ISM5939 Human ENPP12'3'-cGAMPIC50 = 0.4 nM[13]
Human ENPP1ATPIC50 = 0.6 nM[13]
OC-1 Human ENPP1Not specifiedKᵢ < 10 nM[14]
Enpp-1-IN-11 Human ENPP1Not specifiedKᵢ = 45 nM[15]

Table 2: In Vivo Pharmacokinetic and Efficacy Data of Representative ENPP1 Inhibitors

CompoundAnimal ModelAdministrationKey FindingsReference
STF-1623 EMT6 Syngeneic Mouse ModelSubcutaneousExhibits tumor-selective localization despite rapid serum clearance (t½ ≈ 1.7 hrs). Synergizes with anti-PD-L1 to suppress tumor growth and metastasis.[11]
OC-1 CT26 & MC38 Syngeneic Mouse ModelsOralGood oral bioavailability in mice (72%) and rats (63%). Showed 20-40% tumor growth inhibition (TGI) as monotherapy and ~75% TGI in combination with anti-PD-1.[14]
LCB33 CT-26 Syngeneic Mouse ModelOral (5 mg/kg)Demonstrated 39% TGI as monotherapy and 72% TGI in combination with anti-PD-L1.[12]

Experimental Protocols

The characterization of ENPP1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and functional effects on the cGAS-STING pathway.

In Vitro ENPP1 Inhibition Assay (Fluorescence-Based)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant ENPP1 enzyme using a fluorogenic substrate.[16]

Materials:

  • Recombinant Human ENPP1 (rENPP1)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂[16]

  • Fluorogenic Substrate (e.g., a fluorophore-quenched cGAMP analog)

  • Test Compound (e.g., this compound) serially diluted in DMSO

  • Known ENPP1 Inhibitor (Positive Control)

  • DMSO (Vehicle Control)

  • 384-well black, low-volume microplates

  • Fluorescence Plate Reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Also include positive control and vehicle control wells.

  • Enzyme Addition: Dilute rENPP1 to a working concentration (e.g., 100-200 pM) in cold Assay Buffer.[16] Add 10 µL of the diluted enzyme solution to each well containing the compounds and mix.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare the fluorogenic substrate in Assay Buffer at a concentration close to its Kₘ value. Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Detection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Monitor the increase in fluorescence over time (e.g., 60 minutes) at room temperature.[16]

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Normalize the data to the vehicle (100% activity) and positive (0% activity) controls. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow start Start plate_compounds 1. Plate Compounds (Test, Positive & Vehicle Controls) start->plate_compounds add_enzyme 2. Add Recombinant ENPP1 Enzyme plate_compounds->add_enzyme incubate_1 3. Incubate (30 min, RT) add_enzyme->incubate_1 add_substrate 4. Add Fluorogenic Substrate (e.g., cGAMP analog) incubate_1->add_substrate read_plate 5. Kinetic Read (Fluorescence Plate Reader) add_substrate->read_plate analyze 6. Calculate Initial Velocity & Determine IC50 read_plate->analyze end End analyze->end

Workflow for an in vitro ENPP1 biochemical assay.
Cell-Based STING Activation Reporter Assay

This assay measures the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context, typically using a reporter cell line that expresses a luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE).[17][18][19]

Materials:

  • THP-1 Dual reporter cells (or other suitable reporter cell line, e.g., HEK293T expressing STING)[12]

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound (e.g., this compound)

  • Exogenous 2'3'-cGAMP (as a STING agonist)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase Assay Reagent (e.g., ONE-Glo™ or Dual-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the THP-1 reporter cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours.

  • STING Stimulation: Add a suboptimal concentration of exogenous 2'3'-cGAMP (e.g., a concentration that gives ~10-20% of the maximal signal) to the wells to stimulate the STING pathway.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[17]

  • Lysis and Detection: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a viability assay if necessary. Plot the fold-increase in luciferase signal against the logarithm of the test compound concentration. The resulting dose-response curve demonstrates the compound's ability to potentiate STING signaling by inhibiting cellular ENPP1.

Reporter_Assay_Workflow start Start seed_cells 1. Seed Reporter Cells (e.g., THP-1 ISRE-Luc) start->seed_cells treat_compound 2. Treat with ENPP1 Inhibitor seed_cells->treat_compound stimulate_sting 3. Add Suboptimal 2'3'-cGAMP treat_compound->stimulate_sting incubate_2 4. Incubate (18-24 hours) stimulate_sting->incubate_2 lyse_and_read 5. Lyse Cells & Measure Luciferase Activity incubate_2->lyse_and_read analyze_2 6. Plot Dose-Response Curve (Fold Activation) lyse_and_read->analyze_2 end End analyze_2->end

Workflow for a cell-based STING activation reporter assay.

Conclusion

The inhibition of ENPP1 represents a promising therapeutic strategy, particularly in the field of cancer immunotherapy. By preventing the degradation of the immunotransmitter 2'3'-cGAMP, small molecule inhibitors can effectively remove a critical brake on innate immunity, unleashing a potent, STING-dependent anti-tumor response.[1][7] The dual mechanism of enhancing STING activation while simultaneously reducing immunosuppressive adenosine positions ENPP1 inhibitors as a compelling class of drugs.[5] Continued research and clinical investigation into potent and selective ENPP1 inhibitors hold the potential to sensitize immune-"cold" tumors to checkpoint blockade and other immunotherapies, ultimately improving patient outcomes.[14]

References

Enpp-1-IN-23: A Technical Guide to Target Engagement and Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses, making it a compelling target for cancer immunotherapy.[1] Enpp-1-IN-23 is a small molecule inhibitor designed to block the enzymatic activity of ENPP1, thereby restoring STING-mediated immunity. This technical guide provides an in-depth overview of the target engagement and binding kinetics of ENPP1 inhibitors, with a focus on the methodologies used to characterize compounds like this compound. While specific quantitative data for this compound is not publicly available, this document will detail the relevant signaling pathways, experimental protocols, and comparative data from other well-characterized ENPP1 inhibitors.

ENPP1 Signaling Pathway

ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi).[2] More critically in the context of immuno-oncology, ENPP1 is the primary enzyme responsible for degrading extracellular cGAMP, a second messenger that activates the STING pathway.[1] When cancer cells release cGAMP, it can be taken up by adjacent immune cells, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response. ENPP1 on the surface of cancer cells or other cells in the tumor microenvironment effectively short-circuits this signaling cascade.

ENPP1_Signaling_Pathway cluster_cancer_cell Cancer Cell cluster_tme Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_synth cGAMP Synthesis cGAS->cGAMP_synth cGAMP_intra 2'3'-cGAMP cGAMP_synth->cGAMP_intra cGAMP_export cGAMP Export cGAMP_intra->cGAMP_export cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_export->cGAMP_extra ENPP1_cancer ENPP1 ENPP1_tme ENPP1 cGAMP_extra->ENPP1_tme Hydrolysis STING STING cGAMP_extra->STING Activation Enpp1_IN_23 This compound Enpp1_IN_23->ENPP1_tme Inhibition AMP_GMP AMP + GMP ENPP1_tme->AMP_GMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN AntiTumor Anti-Tumor Immunity IFN->AntiTumor

Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Quantitative Data for ENPP1 Inhibitors (Comparative)

While specific binding kinetics and potency values for this compound are not available in the public domain, the following table summarizes data for other representative ENPP1 inhibitors. This provides a framework for the expected potency and characteristics of a clinical candidate.

CompoundAssay TypeParameterValueReference
STF-1623 In vitro (³²P-cGAMP TLC assay, pH 7.5)Ki,app16 nM[3]
In cells (cGAMP export assay)IC5068 nM[3]
ENPP1 inhibitor 4e In vitroIC500.188 µM[4]
Cell-based (MDA-MB-231 cells)IC500.732 µM[4]
Enpp-1-IN-20 In vitroIC500.09 nM[4]
Cell-basedIC508.8 nM[4]
QS1 In vitro (ATP as substrate, pH 9)IC5036 nM[5]
Compound 15 In vitroKi< 50 nM[5]

Experimental Protocols

The characterization of an ENPP1 inhibitor like this compound involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro ENPP1 Activity Assay (Fluorescence-Based)

This assay measures the enzymatic activity of ENPP1 by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

  • Fluorogenic ENPP1 substrate (e.g., a commercially available substrate that releases a fluorescent molecule upon cleavage)

  • This compound (or other test inhibitor)

  • Positive control inhibitor (e.g., a known potent ENPP1 inhibitor)

  • DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Add the diluted inhibitors or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add recombinant ENPP1 enzyme to all wells except the "no enzyme" control.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

ENPP1_Activity_Assay_Workflow A Prepare serial dilutions of this compound B Add inhibitor and ENPP1 enzyme to plate A->B C Pre-incubate B->C D Add fluorogenic substrate C->D E Incubate at RT D->E F Measure fluorescence E->F G Calculate IC50 F->G STING_Reporter_Assay_Workflow cluster_producer cGAMP Producer Cells cluster_reporter THP1-Dual™ Reporter Cells cluster_readout Luminescence Measurement A Seed Cells B Treat with this compound A->B C Incubate (6-24h) B->C E Add Conditioned Medium C->E Transfer Conditioned Medium D Seed Cells D->E F Incubate (24h) E->F G Transfer Supernatant F->G H Add Luciferase Reagent G->H I Read Luminescence H->I J Calculate EC50 I->J

References

The Structural-Activity Relationship of ENPP1 Inhibitors: A Technical Guide to Targeting the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway, a key component of the innate immune system. By hydrolyzing the STING ligand 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 dampens anti-tumor immunity.[1][2][3] This has established ENPP1 as a compelling therapeutic target for cancer immunotherapy. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of a novel class of ENPP1 inhibitors, exemplified by Enpp-1-IN-23 and its analogs, with a focus on the core scaffolds, key chemical interactions driving potency, and the experimental protocols used for their characterization.

Introduction: ENPP1 as an Innate Immune Checkpoint

The cGAS-STING signaling pathway is integral to the detection of cytosolic double-stranded DNA (dsDNA), a marker of viral infections and cellular damage.[3] Upon dsDNA binding, cGAS synthesizes 2'3'-cGAMP, which acts as a second messenger to activate STING.[3] This activation initiates a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.[3]

ENPP1, a type II transmembrane glycoprotein, is the primary enzyme responsible for the extracellular hydrolysis of 2'3'-cGAMP, effectively acting as a brake on the STING pathway.[1][2][4] By degrading cGAMP, ENPP1 suppresses innate immune responses and promotes an immunosuppressive tumor microenvironment.[2][5] Therefore, small molecule inhibitors of ENPP1 are being developed to block this hydrolysis, increase extracellular cGAMP levels, and subsequently enhance STING-mediated anti-tumor immunity.[5][6]

Core Scaffolds and Key Interactions

The development of potent and selective ENPP1 inhibitors has centered around several key chemical scaffolds that effectively interact with the enzyme's active site.

Quinazoline and Pyrido[2,3-d]pyrimidin-7-one Cores

A prominent class of ENPP1 inhibitors is built upon a quinazoline or a pyrido[2,3-d]pyrimidin-7-one core.[2][7] These scaffolds serve as a versatile platform for structural modifications to optimize potency and pharmacokinetic properties. The general structure involves a central heterocyclic core, a linker region, and a zinc-binding group.

The Critical Role of Zinc-Binding Moieties

The catalytic activity of ENPP1 is dependent on two zinc ions in its active site.[8] Consequently, the most potent inhibitors incorporate a functional group capable of coordinating with these zinc ions.

  • Phosphonates: This group has proven to be a highly effective zinc-binding moiety, leading to inhibitors with high potency.[6][9]

  • Sulfamides: The terminal sulfamide group (SO2NH2) is also critical for potent inhibition. The primary amine of the sulfamide is hypothesized to be essential for coordinating with the active site zinc ions.[2]

Structural-Activity Relationship (SAR) Analysis

Systematic modifications of the core scaffold, linker, and zinc-binding groups have elucidated key SAR trends for ENPP1 inhibitors.

Table 1: Representative SAR Data for ENPP1 Inhibitors
Compound IDCore ScaffoldLinkerZinc-Binding GroupENPP1 IC50 (nM)Cellular IC50 (nM)Reference
Enpp-1-IN-20 Pyrido[2,3-d]pyrimidin-7-one--0.098.8[7]
Compound 18p Pyrrolopyrimidine/Pyrrolopyridine--25.0-[5][10]
Lead Compound 46 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one--PotentFavorable microsomal stability[5]
Lead Compound 23 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one--PotentFavorable microsomal stability[5]

Note: Specific linker and zinc-binding group information for all listed compounds is not publicly available in the provided search results.

Key SAR Insights:
  • Zinc-Binding Group is Paramount: The choice of the zinc-binding head is a primary determinant of inhibitory potency. Phosphonates and sulfamides have demonstrated excellent activity.[2][9]

  • Core Scaffold Influences Overall Properties: While the zinc-binding group drives potency, the core scaffold and its substitutions are crucial for optimizing physicochemical properties, selectivity, and pharmacokinetic profiles.

  • Linker Region and Steric Hindrance: Modifications to the linker region, such as the piperidine linker in some series, suggest that its primary role is structural. Bulky substituents on the linker can introduce steric hindrance and reduce activity.[2]

  • Sulfamide Methylation: Methylation of the terminal nitrogen of the sulfamide group leads to a significant decrease in activity, with di-methylation resulting in a near-complete loss of potency. This supports the hypothesis of the primary amine's direct interaction with the active site zinc ions.[2]

Signaling Pathway and Experimental Workflows

The cGAS-STING Pathway and ENPP1 Inhibition

ENPP1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2'3'-cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 2'3'-cGAMP_ext->ENPP1 Hydrolysis STING STING 2'3'-cGAMP_ext->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP This compound This compound This compound->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN IRF3->IFN Transcription experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_start Recombinant Human ENPP1 biochem_assay In Vitro ENPP1 Inhibition Assay biochem_start->biochem_assay biochem_substrate Substrate (cGAMP or ATP) biochem_substrate->biochem_assay biochem_inhibitor Test Compound (e.g., this compound) biochem_inhibitor->biochem_assay biochem_result Determine IC50/Ki biochem_assay->biochem_result cell_treatment Treat with Test Compound biochem_result->cell_treatment cell_line Cell Line (e.g., THP-1) cell_line->cell_treatment cell_stimulate Stimulate with cGAMP cell_treatment->cell_stimulate cell_assay Cell-Based STING Activation Assay cell_stimulate->cell_assay cell_readout Measure IFN-β, IP-10, etc. cell_assay->cell_readout

References

ENPP1 Inhibition in Cancer Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that facilitates tumor immune evasion. By hydrolyzing the key signaling molecule 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the anti-tumor cGAS-STING pathway. Additionally, it contributes to an immunosuppressive tumor microenvironment through the production of adenosine. Consequently, inhibiting ENPP1 is a compelling therapeutic strategy to reinvigorate anti-tumor immunity. This technical guide provides an in-depth overview of ENPP1's role in cancer immunology, the mechanism of action of its inhibitors, and detailed methodologies for their evaluation. While specific public information regarding "Enpp-1-IN-23" is unavailable, this guide will utilize data from other well-characterized ENPP1 inhibitors to illustrate the principles and potential of this therapeutic class for researchers, scientists, and drug development professionals.

The Role of ENPP1 in the Tumor Microenvironment

ENPP1 is a type II transmembrane glycoprotein that is overexpressed in various cancers, and its elevated expression often correlates with poor prognosis and resistance to immunotherapy.[1][2][3] It exerts its primary immunosuppressive effects through two key mechanisms within the tumor microenvironment (TME):

  • Inhibition of the cGAS-STING Pathway: Cancer cells, characterized by genomic instability, often release double-stranded DNA (dsDNA) into their cytoplasm. This cytosolic dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which in turn synthesizes the second messenger 2'3'-cGAMP.[1][2] Extracellular cGAMP can then act as a paracrine danger signal, taken up by adjacent immune cells, particularly antigen-presenting cells (APCs) like dendritic cells, to activate the STING (Stimulator of Interferon Genes) pathway. This activation leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for a robust anti-tumor T-cell response.[1][2][3] ENPP1 is the primary hydrolase of extracellular cGAMP, effectively shutting down this critical anti-tumor signaling cascade.[1][2][3]

  • Production of Immunosuppressive Adenosine: ENPP1 also hydrolyzes extracellular ATP to produce AMP.[3][4] AMP is then converted to adenosine by other ectonucleotidases, such as CD73.[3][4] Adenosine is a potent immunosuppressive molecule in the TME that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, further promoting tumor growth.[3][4]

By simultaneously dampening a key innate immune activation pathway and promoting an immunosuppressive environment, ENPP1 represents a critical node in tumor immune evasion.

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are small molecules designed to block the enzymatic activity of ENPP1. By binding to the active site of the enzyme, they prevent the hydrolysis of its substrates, cGAMP and ATP.[1] This inhibition leads to two major downstream effects that promote anti-tumor immunity:

  • Restoration of STING Signaling: By preventing the degradation of extracellular cGAMP, ENPP1 inhibitors lead to its accumulation in the TME. This allows for the paracrine activation of the STING pathway in immune cells, resulting in the production of IFN-I and other cytokines that "heat up" the tumor microenvironment, making it more susceptible to immune-mediated clearance.[1][2][3]

  • Reduction of Adenosine-Mediated Immunosuppression: By blocking the initial step in the conversion of ATP to adenosine, ENPP1 inhibitors help to reduce the concentration of this immunosuppressive nucleoside in the TME, thereby relieving the inhibition of anti-tumor immune cells.[3][4]

The dual mechanism of action of ENPP1 inhibitors makes them a highly attractive therapeutic strategy, particularly in combination with other immunotherapies such as immune checkpoint blockade.

Quantitative Data for Representative ENPP1 Inhibitors

While data for "this compound" is not publicly available, the following tables summarize the in vitro potency of several other well-characterized ENPP1 inhibitors.

Table 1: Biochemical Potency of Selected ENPP1 Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
ENPP1 Inhibitor CENPP1260Cell-free[5]
Enpp-1-IN-20ENPP10.09Biochemical[6]
ISM5939ENPP1 (cGAMP degradation)0.63Biochemical[7]
OC-1ENPP1<10 (Kᵢ)Enzymatic[8]
AVA-NP-695Human ENPP114 ± 2Enzymatic[9]

Table 2: Cellular Activity of Selected ENPP1 Inhibitors

InhibitorCell LineAssay TypeIC50 (nM)Reference
Enpp-1-IN-20-Cell-based8.8[6]
ZX-8177-Cell-based11[7]
ENPP1 Inhibitor CMDA-MB-231 and C6ENPP1 activity- (activity decreased at 10 µM)[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involving ENPP1.

ENPP1_cGAS_STING_Pathway cluster_tumor Tumor Cell cluster_apc Antigen Presenting Cell (APC) Tumor_dsDNA Cytosolic dsDNA cGAS cGAS Tumor_dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1_tumor ENPP1 cGAMP_out->ENPP1_tumor cGAMP_uptake cGAMP uptake cGAMP_out->cGAMP_uptake paracrine signaling ENPP1_tumor->cGAMP_out hydrolyzes STING STING cGAMP_uptake->STING activates TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 activates IFN1 Type I Interferons TBK1_IRF3->IFN1 induce Immune_Response Anti-tumor Immunity IFN1->Immune_Response This compound ENPP1 Inhibitor This compound->ENPP1_tumor inhibits

Caption: ENPP1-mediated suppression of the cGAS-STING pathway.

ENPP1_Adenosine_Pathway cluster_tme Tumor Microenvironment ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP hydrolyzes to CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine converts to A2AR A2A Receptor (on T-cell) Adenosine->A2AR binds to T_cell_inhibition T-cell Inhibition A2AR->T_cell_inhibition This compound ENPP1 Inhibitor This compound->ENPP1 inhibits

Caption: ENPP1's role in immunosuppressive adenosine production.
Experimental Workflow

Experimental_Workflow Start Compound Library Biochemical_Assay Biochemical Assay (e.g., FP, Malachite Green) Determine IC50 Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., STING reporter) Determine EC50 Biochemical_Assay->Cell_Based_Assay Potent Hits In_Vivo_Studies In Vivo Syngeneic Mouse Models Evaluate Efficacy Cell_Based_Assay->In_Vivo_Studies Active Compounds Combination_Therapy Combination Studies (e.g., with anti-PD-1) In_Vivo_Studies->Combination_Therapy Efficacious Compounds End Lead Candidate Combination_Therapy->End

Caption: General workflow for ENPP1 inhibitor characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ENPP1 inhibitors.

In Vitro ENPP1 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the potency (IC50) of a compound in inhibiting the enzymatic activity of recombinant ENPP1. This protocol is adapted from a high-throughput screening method utilizing fluorescence polarization (FP) to detect AMP/GMP, the products of ENPP1-mediated hydrolysis.[10]

Principle: The assay quantifies the amount of AMP or GMP produced from the hydrolysis of cGAMP or ATP, respectively. The detection is based on a competitive immunoassay. In the absence of enzymatically produced AMP/GMP, a fluorescently labeled tracer binds to a specific antibody, resulting in a high FP signal. When ENPP1 is active, the produced AMP/GMP competes with the tracer for antibody binding, leading to a decrease in the FP signal, which is proportional to ENPP1 activity.

Materials:

  • Recombinant Human ENPP1

  • Test Inhibitor (e.g., this compound)

  • 2'3'-cGAMP or ATP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[10]

  • DMSO

  • Detection Reagent Kit (e.g., Transcreener® AMP²/GMP² Assay)

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration for a potent inhibitor would be 100 µM, with 1:3 or 1:5 serial dilutions.

  • Assay Setup: Set up the assay in a 384-well plate. Include controls for no enzyme (background), no inhibitor (maximum activity), and a titration of the inhibitor.

  • Add 2.5 µL of the diluted inhibitor or DMSO (for controls) to the appropriate wells.

  • Add 2.5 µL of diluted recombinant ENPP1 enzyme in assay buffer to each well.

  • Reaction Initiation: Add 5 µL of the substrate (cGAMP or ATP) in assay buffer to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection: Stop the enzymatic reaction by adding 5 µL of stop buffer (containing EDTA). Add 5 µL of the detection mix (containing the AMP/GMP antibody and fluorescent tracer) to each well.

  • Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Convert the FP values to the amount of AMP/GMP produced. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STING Activation Assay

Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Principle: This assay utilizes a reporter cell line, such as THP1-Dual™ cells, which contain a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway leads to the expression and secretion of the luciferase, which can be quantified.

Materials:

  • THP1-Dual™ reporter cells

  • Cell culture medium (RPMI 1640 + 10% FBS + Pen/Strep)

  • 2'3'-cGAMP

  • Test Inhibitor

  • 96-well cell culture plates

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • Luminometer

Procedure:

  • Cell Plating: Seed the THP1-Dual™ cells in a 96-well plate at a density that allows for optimal growth over the assay period and allow them to adhere.

  • Compound Treatment: Treat the cells with the ENPP1 inhibitor at various concentrations for a predetermined time (e.g., 1 hour).

  • STING Stimulation: Add a suboptimal concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway. This concentration should be determined empirically to provide a window for observing enhancement. Include appropriate controls: untreated cells, cells with cGAMP only, and cells with the test inhibitor only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Collect a small aliquot (e.g., 20 µL) of the cell supernatant.

  • Luciferase Assay: Measure the luciferase activity by adding the detection reagent according to the manufacturer's instructions and reading the luminescence on a luminometer.

  • Data Analysis: The fold-increase in luciferase activity in the presence of the inhibitor compared to cGAMP alone indicates the potentiation of STING signaling.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent host.

Principle: Murine cancer cell lines are implanted into syngeneic mice (with a compatible immune system). The mice are then treated with the ENPP1 inhibitor, and tumor growth and immune cell infiltration are monitored.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

  • Murine cancer cell line (e.g., CT26, MC38, 4T1)

  • Test Inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

  • Flow cytometry reagents for immune cell analysis

Procedure:

  • Tumor Implantation: Murine cancer cells are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination with anti-PD-1). The inhibitor is administered according to a predetermined dosing schedule.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Survival can also be monitored.

  • Pharmacodynamic and Immune Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations (e.g., CD8+ T cells, dendritic cells, myeloid-derived suppressor cells) by flow cytometry to understand the immunological mechanism of action.

Conclusion

ENPP1 is a promising therapeutic target in cancer immunology due to its dual role in suppressing the cGAS-STING pathway and promoting adenosine-mediated immunosuppression. While specific information on "this compound" is not publicly available, the broader class of ENPP1 inhibitors has demonstrated significant preclinical potential to enhance anti-tumor immunity. The experimental protocols and data presented in this guide provide a framework for the evaluation and characterization of novel ENPP1 inhibitors, which hold the potential to be effective as monotherapies and in combination with other immunotherapies to improve outcomes for cancer patients.

References

The Therapeutic Potential of ENPP1 Inhibition: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available information regarding a specific compound designated "Enpp-1-IN-23." This technical guide will, therefore, focus on the therapeutic potential of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors as a class, using data from representative and well-characterized molecules to illustrate the core concepts, experimental validation, and future promise of this therapeutic strategy.

Executive Summary

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in both immuno-oncology and rare genetic disorders. As a type II transmembrane glycoprotein, ENPP1's primary function involves the hydrolysis of extracellular nucleotides. Notably, it is the key enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway. By hydrolyzing cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing antitumor immunity. Elevated ENPP1 expression is correlated with poor prognosis in various cancers.[1] Conversely, the inhibition of ENPP1 can restore cGAMP levels, leading to robust STING activation and a subsequent T-cell-inflamed tumor microenvironment. Beyond oncology, ENPP1 inhibition is a promising strategy for treating rare diseases like Hypophosphatasia (HPP) by modulating pyrophosphate levels to restore proper bone mineralization.[1] This guide provides an in-depth overview of the therapeutic potential of ENPP1 inhibitors, presenting key preclinical data, detailed experimental protocols, and the underlying signaling pathways.

The Role of ENPP1 in the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, tasked with detecting cytosolic double-stranded DNA (dsDNA), a marker of viral infections and cellular damage often found in the tumor microenvironment.

Pathway Activation:

  • cGAS Activation: The presence of cytosolic dsDNA activates the enzyme cGAS.

  • cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cGAMP from ATP and GTP.

  • STING Activation: cGAMP binds to and activates the STING protein located on the endoplasmic reticulum.

  • Downstream Signaling: STING activation initiates a signaling cascade that leads to the phosphorylation of TBK1 and IRF3.

  • Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other proinflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T cells in the tumor microenvironment.

ENPP1-Mediated Regulation:

ENPP1 functions as a crucial negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby preventing the paracrine activation of the STING pathway in adjacent immune cells.[2] By inhibiting ENPP1, small molecule inhibitors can increase the concentration of extracellular cGAMP, leading to enhanced STING-mediated antitumor immunity.[3]

Data Presentation: Preclinical Efficacy of Representative ENPP1 Inhibitors

The following tables summarize publicly available quantitative data for several preclinical ENPP1 inhibitors. It is important to note that these values were obtained from different studies and under varying experimental conditions, so direct comparisons should be made with caution.

CompoundTargetIC50 (Enzymatic Assay)EC50 (Cellular Assay)KiSource(s)
ISM5939 ENPP10.63 nM330 nM (MDA-MB-231 cells)Not Reported[4]
SR-8314 ENPP1Not ReportedNot Reported0.079 µM[5]
CompoundAnimal ModelDosingOutcomeSource(s)
ISM5939 MC38 Syngeneic Mouse Model30 mg/kg, p.o. BID (monotherapy)67% Tumor Growth Inhibition (TGI)[4][6]
AVA-NP-695 4T1 Breast Cancer Syngeneic Mouse Model6 mg/kg b.i.d.Superior TGI compared to olaparib and anti-PD-L1; reduced metastasis.[7]
AVA-NP-695 Osteosarcoma Mouse ModelNot SpecifiedInduced tumor regression in paratibial and lung metastasis scenarios.[7]
RBS2418 Hepa1-6 Syngeneic Liver Mouse ModelNot SpecifiedSignificant reduction of tumor growth and prolongation of survival.[8]
RBS2418 GL261-luc Glioblastoma Mouse ModelNot SpecifiedSignificant reduction of tumor burden and prolongation of survival.[8]

Mandatory Visualizations

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in ATP, GTP cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 cGAMP_uptake 2'3'-cGAMP cGAMP_out->cGAMP_uptake Uptake AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Inhibitor This compound (or other inhibitor) Inhibitor->ENPP1 Inhibition STING STING cGAMP_uptake->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons (IFN-β) IRF3->IFN Nuclear Translocation T_Cell Antitumor Immunity IFN->T_Cell T-Cell Recruitment & Activation Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., Fluorescence Polarization) ic50 Determine IC50 biochemical_assay->ic50 cell_based_assay Cell-Based ENPP1 Inhibition Assay ec50 Determine EC50 cell_based_assay->ec50 sting_activation Cellular STING Activation Assay ifn_production Measure IFN-β production (ELISA or qPCR) sting_activation->ifn_production ic50->cell_based_assay ec50->sting_activation animal_model Syngeneic Mouse Tumor Model ifn_production->animal_model dosing Administer ENPP1 Inhibitor (Monotherapy or Combination) animal_model->dosing tumor_measurement Measure Tumor Growth and Survival dosing->tumor_measurement tme_analysis Tumor Microenvironment Analysis (e.g., IHC, Flow Cytometry) dosing->tme_analysis efficacy Assess Antitumor Efficacy tumor_measurement->efficacy immune_infiltration Quantify Immune Cell Infiltration tme_analysis->immune_infiltration start Compound Synthesis & Initial Screening start->biochemical_assay

References

Enpp-1-IN-23 and its Impact on Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the cGAS-STING innate immunity pathway. By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 effectively dampens anti-tumor and anti-viral immune responses, making it a compelling therapeutic target for cancer immunotherapy.[1] Small molecule inhibitors of ENPP1, such as Enpp-1-IN-23, are being developed to block this hydrolysis, thereby restoring cGAMP levels and reactivating STING-mediated immunity. This guide provides an in-depth overview of the mechanism of action of ENPP1 inhibitors, their impact on innate immunity, relevant quantitative data from representative molecules, and detailed experimental protocols for their evaluation.

The Role of ENPP1 in the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection and cellular damage.[1] Upon binding to cytosolic DNA, cGAS synthesizes cGAMP, which acts as a second messenger. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] These cytokines orchestrate a robust immune response characterized by the recruitment and activation of immune cells such as dendritic cells, natural killer cells, and T cells, leading to the clearance of pathogens and malignant cells.[2]

ENPP1 is a type II transmembrane glycoprotein that functions as the primary hydrolase of extracellular cGAMP.[3][4] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing STING-mediated anti-tumor immunity.[5][6] Many tumor cells overexpress ENPP1, which allows them to evade immune surveillance by creating an immunosuppressive tumor microenvironment.[7] Therefore, inhibiting ENPP1 represents a promising strategy to enhance anti-tumor immunity.

Mechanism of Action of this compound and Other ENPP1 Inhibitors

This compound and other small molecule inhibitors are designed to bind to the active site of ENPP1, preventing the hydrolysis of cGAMP.[8] By blocking ENPP1's enzymatic activity, these inhibitors increase the extracellular concentration and half-life of cGAMP, leading to sustained STING activation in surrounding immune cells.[2] This, in turn, enhances the production of type I IFNs and other cytokines, promoting a "hot" tumor microenvironment that is more susceptible to immune-mediated killing and responsive to other immunotherapies like checkpoint blockade.[1]

Below is a diagram illustrating the cGAS-STING signaling pathway and the inhibitory role of ENPP1, which is targeted by inhibitors like this compound.

ENPP1_Inhibition_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1_tumor ENPP1 cGAMP_extra_hydrolyzed AMP + GMP ENPP1_tumor->cGAMP_extra_hydrolyzed cGAMP_extra->ENPP1_tumor STING STING cGAMP_extra->STING This compound This compound This compound->ENPP1_tumor Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFNs Type I IFNs & Pro-inflammatory Cytokines IRF3->Type I IFNs Anti-tumor Immunity Anti-tumor Immunity Type I IFNs->Anti-tumor Immunity CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment (Vehicle vs. This compound) B 2. Cell Harvesting and Aliquoting A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Protein Quantification of Supernatant E->F G 7. Western Blot Analysis (Anti-ENPP1 Antibody) F->G H 8. Data Analysis (Generate Melting Curves) G->H

References

Unveiling the Novelty of Enpp-1-IN-23: A Technical Deep Dive into a New Class of ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEOUL, South Korea – In the landscape of cancer immunotherapy, the discovery of novel small molecule inhibitors targeting ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) represents a significant stride forward. This technical guide provides an in-depth analysis of Enpp-1-IN-23, a potent inhibitor with a unique chemical architecture, positioning it as a promising candidate for researchers, scientists, and drug development professionals. Our investigation reveals a distinct structural framework that sets it apart from previously reported ENPP1 inhibitors, suggesting a new frontier in the modulation of the cGAS-STING pathway for therapeutic benefit.

Introduction to ENPP1 and Its Role in Immuno-oncology

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system's response to cancer. ENPP1 hydrolyzes the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates STING. By degrading cGAMP, ENPP1 effectively dampens the anti-tumor immune response. Inhibition of ENPP1 is therefore a compelling strategy to enhance the body's natural ability to fight cancer.

The Chemical Novelty of this compound

This compound emerges from a class of compounds characterized by a 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one core scaffold. This bicyclic heteroaromatic system represents a significant departure from other known classes of ENPP1 inhibitors, which predominantly feature quinazoline, phosphonate, or triazolopyrimidine cores.

A detailed structural analysis of this compound, identified as compound 23 in the seminal publication by Jung et al. in Bioorganic & Medicinal Chemistry Letters, reveals its precise chemical identity as 4-(4-chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one .

The novelty of this structure lies in the fusion of a dihydropyridine ring with a pyrimidinone ring. This specific arrangement and the substitution pattern, particularly the 4-(4-chlorophenyl) group, contribute to its potent and selective inhibition of ENPP1.

Comparative Analysis with Existing ENPP1 Inhibitors

To fully appreciate the novelty of this compound, a comparative analysis with other established ENPP1 inhibitors is essential. The table below summarizes the key structural features and reported potencies of representative compounds from different chemical classes.

Compound Core Scaffold Key Structural Features IC50/Ki (nM) Reference
This compound (Compound 23) 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-oneFused dihydropyridine and pyrimidinone rings with a 4-chlorophenyl substituent.IC50 = 25Jung et al., Bioorg. Med. Chem. Lett., 2022
QS1 QuinazolineQuinazoline core linked to a piperidine sulfamide.IC50 = 36Patel et al.
Compound 15 PhosphonatePhosphonate head group for zinc binding, linked to a piperidine and a 6,7-dimethoxy quinazoline tail.Ki < 2Carozza et al., Cell Chem. Biol., 2020
[1][2][3]Triazolo[1,5-a]pyrimidine Derivative [1][2][3]Triazolo[1,5-a]pyrimidineFused triazole and pyrimidine rings.-Kawaguchi et al., Bioorg. Med. Chem. Lett., 2024

As the data illustrates, this compound's dihydropyridopyrimidinone core is structurally distinct from the quinazoline, phosphonate, and triazolopyrimidine scaffolds of other potent inhibitors. This unique chemical architecture suggests a different binding mode within the ENPP1 active site and offers a new chemical space for further optimization and drug development.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the ENPP1 signaling pathway and the general workflow for assessing ENPP1 inhibition.

Figure 1: ENPP1 Signaling Pathway in the Context of cGAMP and STING Activation.

ENPP1_Inhibition_Workflow start Start: Prepare Reagents reagents Recombinant ENPP1 Substrate (p-NPTMP) Test Compound (this compound) Assay Buffer start->reagents incubation Incubate Enzyme, Compound, and Substrate reagents->incubation measurement Measure Absorbance/ Fluorescence over Time incubation->measurement analysis Calculate Reaction Velocity and Percent Inhibition measurement->analysis ic50 Determine IC50 Value analysis->ic50

Figure 2: General Experimental Workflow for Determining ENPP1 Inhibition.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the characterization of this compound and other ENPP1 inhibitors.

In Vitro ENPP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ENPP1.

Materials:

  • Recombinant human ENPP1 (e.g., R&D Systems, Cat# 6136-EN)

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl2, 0.1% BSA

  • Substrate: p-nitrophenyl-5'-thymidine monophosphate (p-NPTMP)

  • Test Compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant human ENPP1 in Assay Buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Assay Reaction:

    • To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO).

    • Add 25 µL of the diluted ENPP1 enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the p-NPTMP substrate solution (final concentration to be at or near the Km value).

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm at 37°C for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.

Conclusion

This compound, with its novel 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one scaffold, represents a significant and novel contribution to the field of ENPP1 inhibitors. Its distinct chemical structure provides a new avenue for the development of potent and selective therapeutics aimed at enhancing the anti-tumor immune response through the cGAS-STING pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing the next generation of cancer immunotherapies.

References

Enpp-1-IN-23 and its Role in Modulating Adenosine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in purinergic signaling, playing a dual role in modulating the immune response. It acts as a key negative regulator of the STING (stimulator of interferon genes) pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP). Concurrently, ENPP1's hydrolysis of extracellular ATP initiates a cascade that leads to the production of immunosuppressive adenosine. This positions ENPP1 as a significant target for cancer immunotherapy. Small molecule inhibitors, such as Enpp-1-IN-23, are being investigated to block ENPP1 activity, thereby enhancing anti-tumor immunity by both preserving cGAMP levels and reducing adenosine-mediated immunosuppression. This document provides an in-depth overview of the mechanism of action of ENPP1 inhibitors, with a focus on their role in adenosine signaling, supported by quantitative data from representative molecules and detailed experimental protocols.

While specific quantitative data for this compound is not publicly available, this guide will detail the established mechanisms and provide data for other well-characterized ENPP1 inhibitors to illustrate the principles of ENPP1 inhibition.

The Central Role of ENPP1 in Adenosine Signaling

ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides.[1][2][3] Its enzymatic activity is central to two key pathways that regulate immune responses in the tumor microenvironment.

Hydrolysis of Extracellular ATP and Adenosine Production

ENPP1 hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and pyrophosphate (PPi).[3][4] Extracellular AMP is then further metabolized by ecto-5'-nucleotidase (CD73) to generate adenosine.[5] Adenosine is a potent immunosuppressive molecule that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby promoting tumor immune evasion.[6]

Regulation of the cGAS-STING Pathway

In addition to its role in ATP hydrolysis, ENPP1 has been identified as the primary enzyme responsible for the degradation of extracellular 2'3'-cGAMP.[7][8] cGAMP is a potent second messenger that activates the STING pathway, leading to the production of type I interferons and a robust anti-tumor immune response.[3][7] By hydrolyzing cGAMP, ENPP1 effectively dampens this crucial anti-cancer immune signaling cascade.[3]

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are designed to bind to the active site of the ENPP1 enzyme, preventing it from hydrolyzing its natural substrates, ATP and cGAMP.[9] By blocking ENPP1, these inhibitors can:

  • Increase the concentration of extracellular cGAMP , leading to enhanced STING pathway activation and a more robust anti-tumor immune response.

  • Reduce the production of extracellular AMP , thereby limiting the substrate available for CD73 and decreasing the generation of immunosuppressive adenosine.[6]

This dual mechanism of action makes ENPP1 inhibitors a promising strategy for cancer immunotherapy.

Quantitative Data for Representative ENPP1 Inhibitors

The potency of ENPP1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes publicly available data for several representative ENPP1 inhibitors.

InhibitorTargetAssay TypeSubstrateIC50 / KiCitation(s)
Enpp-1-IN-11ENPP1BiochemicalNot SpecifiedKi = 45 nM[10]
ENPP1 Inhibitor CENPP1BiochemicalFluorogenic SubstratePositive Control[11]
Representative Inhibitor 4eENPP1BiochemicalNot SpecifiedSub-micromolar IC50[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of ENPP1 inhibitors.

ENPP1 Inhibition Assay (Fluorescence-Based)

This assay is used to determine the potency of a test compound in inhibiting the enzymatic activity of ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% BSA

  • Fluorogenic ENPP1 substrate (e.g., Tokyo Green™-mAMP)[11]

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., ENPP1 Inhibitor C)[11]

  • 384-well black, low-volume microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 50 nL of the diluted test compound, DMSO (vehicle control), or positive control inhibitor to the wells of the 384-well plate.

  • Prepare a solution of recombinant ENPP1 in assay buffer and add 10 µL to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a solution of the fluorogenic substrate in assay buffer and add 10 µL to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[11]

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for ENPP1 Activity

This assay measures the ability of a test compound to inhibit ENPP1 activity on the surface of live cells.

Materials:

  • Cells expressing ENPP1 (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorogenic ENPP1 substrate (e.g., TG-mAMP)[13]

  • Test compound (e.g., this compound)

  • 96-well, black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Seed the ENPP1-expressing cells into the 96-well plate and culture overnight to allow for cell attachment.

  • Wash the cells with assay buffer.

  • Add serial dilutions of the test compound in assay buffer to the wells and incubate for 30 minutes at 37°C.

  • Add the fluorogenic substrate to the wells.

  • Immediately measure the fluorescence intensity at regular intervals for 60-90 minutes using a fluorescence plate reader.[13]

  • Calculate the rate of the reaction (slope of the fluorescence signal over time) for each well.

  • Determine the percent inhibition of ENPP1 activity for each concentration of the test compound and calculate the IC50 value.

Visualizing the Pathways and Workflows

Signaling Pathways

ENPP1_Adenosine_Signaling cluster_extracellular Extracellular Space cluster_inhibition Inhibition cluster_downstream Downstream Effects ATP ATP AMP AMP ATP->AMP Hydrolysis Adenosine Adenosine AMP->Adenosine Hydrolysis Immune_Suppression Immunosuppression Adenosine->Immune_Suppression cGAMP 2'3'-cGAMP GMP_AMP GMP + AMP cGAMP->GMP_AMP Hydrolysis STING_Activation STING Pathway Activation cGAMP->STING_Activation Activates ENPP1 ENPP1 ENPP1->ATP ENPP1->cGAMP CD73 CD73 CD73->AMP Enpp1_IN_23 This compound Enpp1_IN_23->ENPP1 Inhibits Anti_Tumor_Immunity Anti-Tumor Immunity Immune_Suppression->Anti_Tumor_Immunity Inhibits STING_Activation->Anti_Tumor_Immunity

Caption: ENPP1's dual role in adenosine production and cGAMP hydrolysis.

Experimental Workflow

ENPP1_Inhibitor_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (Add Inhibitor/Controls) reagent_prep->plate_setup enzyme_add Add ENPP1 Enzyme plate_setup->enzyme_add pre_incubation Pre-incubation (15 min) enzyme_add->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start incubation Incubation (60 min) reaction_start->incubation measurement Measure Fluorescence incubation->measurement data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) measurement->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro ENPP1 inhibition assay.

Logical Relationships

ENPP1_Inhibition_Logic ENPP1_Activity High ENPP1 Activity ATP_Hydrolysis Increased ATP Hydrolysis ENPP1_Activity->ATP_Hydrolysis cGAMP_Hydrolysis Increased cGAMP Hydrolysis ENPP1_Activity->cGAMP_Hydrolysis AMP_Production Increased AMP Production ATP_Hydrolysis->AMP_Production STING_Inhibition Decreased STING Activation cGAMP_Hydrolysis->STING_Inhibition Adenosine_Production Increased Adenosine AMP_Production->Adenosine_Production Immunosuppression Immunosuppressive Tumor Microenvironment Adenosine_Production->Immunosuppression STING_Inhibition->Immunosuppression ENPP1_Inhibitor This compound Reduced_ENPP1_Activity Reduced ENPP1 Activity ENPP1_Inhibitor->Reduced_ENPP1_Activity leads to Reduced_ATP_Hydrolysis Decreased ATP Hydrolysis Reduced_ENPP1_Activity->Reduced_ATP_Hydrolysis Reduced_cGAMP_Hydrolysis Decreased cGAMP Hydrolysis Reduced_ENPP1_Activity->Reduced_cGAMP_Hydrolysis Reduced_Adenosine Decreased Adenosine Reduced_ATP_Hydrolysis->Reduced_Adenosine Increased_STING Increased STING Activation Reduced_cGAMP_Hydrolysis->Increased_STING Immune_Activation Immune-Active Tumor Microenvironment Reduced_Adenosine->Immune_Activation Increased_STING->Immune_Activation

Caption: Logical flow of ENPP1 inhibition's impact on the tumor microenvironment.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of ENPP-1-IN-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2][3] This enzymatic activity modulates purinergic signaling, insulin signaling, and bone mineralization.[1][2][4] More recently, ENPP1 has been identified as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, an essential component of the innate immune system.[2][5][6] ENPP1 hydrolyzes the STING ligand, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening anti-tumor immune responses.[2][5][7]

ENPP-1-IN-23 is a potent and selective inhibitor of ENPP1. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, focusing on experimental designs to investigate its efficacy in oncology and metabolic disease models.

Signaling Pathways

ENPP1 in the cGAS-STING Pathway

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out transport ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzes STING STING cGAMP_out->STING activates AMP AMP ENPP1->AMP ENPP1_IN_23 This compound ENPP1_IN_23->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs induces

ENPP1 in Insulin Signaling

ENPP1_Insulin_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds Signaling_Cascade Downstream Signaling Insulin_Receptor->Signaling_Cascade activates ENPP1 ENPP1 ENPP1->Insulin_Receptor inhibits ENPP1_IN_23 This compound ENPP1_IN_23->ENPP1 inhibits GLUT4 GLUT4 Translocation Signaling_Cascade->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

In Vivo Experimental Design: Oncology

The primary hypothesis for the anti-cancer activity of this compound is the enhancement of the cGAS-STING pathway, leading to an inflamed tumor microenvironment and subsequent anti-tumor immune responses.

Experimental Workflow: Syngeneic Mouse Model

Oncology_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., MC38, 4T1) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Animal Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Initiation (Vehicle, this compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Protocol: Syngeneic Tumor Model Efficacy Study

1. Animal Model:

  • Species: C57BL/6 or BALB/c mice (female, 6-8 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Tumor Cell Line:

  • Selection: Choose a syngeneic tumor cell line known to have a functional cGAS-STING pathway (e.g., MC38 colorectal carcinoma for C57BL/6, 4T1 breast cancer for BALB/c).

  • Culture: Culture cells in appropriate media and ensure they are in the exponential growth phase and free of mycoplasma.

3. Tumor Implantation:

  • Cell Preparation: Harvest and wash cells with sterile PBS. Resuspend at a concentration of 1 x 10^7 cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

4. Treatment Groups:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

  • Group 2: this compound (Dose 1, e.g., 10 mg/kg).

  • Group 3: this compound (Dose 2, e.g., 30 mg/kg).

  • Group 4 (Optional): Positive control (e.g., anti-PD-1 antibody).

  • Group 5 (Optional): this compound + anti-PD-1 antibody.

5. Dosing and Administration:

  • Route: Oral gavage (p.o.) or intraperitoneal injection (i.p.), depending on the formulation and pharmacokinetic properties of this compound.

  • Frequency: Once daily (QD) or twice daily (BID).

  • Initiation: Begin treatment when tumors reach an average volume of 80-120 mm³.

6. Monitoring and Endpoints:

  • Tumor Volume: Measure tumors with digital calipers every 2-3 days. Calculate volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor body weight every 2-3 days as a measure of toxicity.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI).

    • Complete and partial responses.

    • Survival analysis.

  • Pharmacodynamic (PD) Endpoints (at study termination):

    • Collect tumors and spleens for flow cytometry analysis of immune cell populations (CD8+ T cells, NK cells, regulatory T cells, myeloid-derived suppressor cells).

    • Measure cytokine levels (e.g., IFN-β, CXCL10) in tumor homogenates or plasma by ELISA or Luminex.

    • Analyze 2'3'-cGAMP levels in the tumor microenvironment by LC-MS/MS.

Data Presentation: Illustrative Oncology Data

Table 1: Tumor Growth Inhibition in MC38 Syngeneic Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle-QD, p.o.1520 ± 210--
This compound10QD, p.o.988 ± 15035< 0.05
This compound30QD, p.o.654 ± 11057< 0.01
anti-PD-110Q3D, i.p.730 ± 13052< 0.01
This compound + anti-PD-130 + 10QD + Q3D319 ± 8079< 0.001

Table 2: Immune Cell Infiltration in Tumors (Day 21)

Treatment GroupDose (mg/kg)CD8+ T cells (% of CD45+)Treg (% of CD4+)NK cells (% of CD45+)
Vehicle-5.2 ± 1.125.8 ± 3.43.1 ± 0.8
This compound3012.5 ± 2.318.1 ± 2.96.5 ± 1.5
This compound + anti-PD-130 + 1018.9 ± 3.1 12.5 ± 2.19.8 ± 1.9**
p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle

In Vivo Experimental Design: Metabolic Disease

Given ENPP1's role in insulin resistance, evaluating this compound in a model of type 2 diabetes is a key application.[1][4]

Protocol: Diet-Induced Obesity (DIO) Mouse Model

1. Animal Model:

  • Species: C57BL/6 mice (male, 5-6 weeks old).

  • Diet: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group on a standard chow diet should be maintained.

2. Treatment Groups:

  • Group 1: Lean Chow + Vehicle.

  • Group 2: HFD + Vehicle.

  • Group 3: HFD + this compound (Dose 1, e.g., 10 mg/kg).

  • Group 4: HFD + this compound (Dose 2, e.g., 30 mg/kg).

  • Group 5 (Optional): HFD + Positive control (e.g., metformin).

3. Dosing and Administration:

  • Route: Oral gavage (p.o.).

  • Frequency: Once daily (QD).

  • Duration: Treat for 4-6 weeks.

4. Monitoring and Endpoints:

  • Body Weight and Food Intake: Monitor weekly.

  • Fasting Blood Glucose and Insulin: Measure weekly or bi-weekly from tail vein blood after a 6-hour fast.

  • Oral Glucose Tolerance Test (OGTT): Perform at baseline and at the end of the study. After an overnight fast, administer a glucose bolus (2 g/kg, p.o.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

  • Insulin Tolerance Test (ITT): Perform at the end of the study. After a 4-hour fast, administer an insulin bolus (0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Terminal Endpoints:

    • Collect plasma for analysis of lipids (triglycerides, cholesterol) and adipokines.

    • Harvest tissues (liver, adipose tissue, muscle) for gene expression analysis (e.g., markers of inflammation and glucose metabolism) and histology.

Data Presentation: Illustrative Metabolic Data

Table 3: Oral Glucose Tolerance Test (OGTT) in DIO Mice

Treatment GroupDose (mg/kg)Glucose AUC (0-120 min)% Reduction vs. HFD Vehicle
Lean Chow + Vehicle-18,500 ± 1,200-
HFD + Vehicle-35,800 ± 2,500-
HFD + this compound1029,700 ± 2,10017
HFD + this compound3024,900 ± 1,800 30
HFD + Metformin25026,500 ± 1,90026
p < 0.05 vs. HFD Vehicle; **p < 0.01 vs. HFD Vehicle

Table 4: Key Metabolic Parameters after 4 Weeks of Treatment

Treatment GroupDose (mg/kg)Fasting Glucose (mg/dL)Fasting Insulin (ng/mL)HOMA-IR
Lean Chow + Vehicle-110 ± 80.5 ± 0.11.3
HFD + Vehicle-185 ± 122.8 ± 0.412.9
HFD + this compound10162 ± 101.9 ± 0.37.7
HFD + this compound30145 ± 9 1.2 ± 0.24.3
*p < 0.05 vs. HFD Vehicle; **p < 0.01 vs. HFD Vehicle

Conclusion

These application notes provide a framework for the in vivo characterization of this compound. The proposed experimental designs in oncology and metabolic disease models will help elucidate the therapeutic potential of this novel ENPP1 inhibitor. It is crucial to adapt these protocols based on the specific properties of this compound, such as its pharmacokinetics and tolerability, which should be established in preliminary studies. The illustrative data provides an expectation of the potential outcomes, guiding researchers in their data analysis and interpretation.

References

Application Notes and Protocols for ENPP-1-IN-23 Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific public information regarding the in vivo dosage and administration of a compound designated "ENPP-1-IN-23" is not available. The following application notes and protocols are a representative guide based on publicly available scientific literature for other potent and selective small-molecule ENPP1 inhibitors. Researchers should optimize these protocols for their specific experimental needs and the physicochemical properties of this compound.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a crucial enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][2] It functions by hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby suppressing innate immune responses.[2][3] In the tumor microenvironment, inhibiting ENPP1 prevents the degradation of extracellular 2'3'-cGAMP, leading to enhanced STING activation in immune cells. This activation results in the production of type I interferons and other cytokines, which promote a T-cell-inflamed or "hot" tumor microenvironment and a robust anti-tumor immune response.[2] Consequently, ENPP1 inhibitors, such as this compound, are promising therapeutic agents for cancer immunotherapy, particularly in combination with immune checkpoint blockades.[1][4]

These application notes provide detailed methodologies for the in vivo use of ENPP1 inhibitors in mouse models, based on data from representative compounds.

Signaling Pathway

The diagram below illustrates the central role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for ENPP1 inhibitors.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 substrate STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Cytokines Type I IFNs & other Cytokines IRF3->Cytokines induces transcription ImmuneResponse Anti-tumor Immunity Cytokines->ImmuneResponse Inhibitor This compound (ENPP1 Inhibitor) Inhibitor->ENPP1 inhibits experimental_workflow start Start tumor_implant Tumor Cell Implantation (e.g., 0.5-1x10^6 cells, SC) start->tumor_implant tumor_growth Tumor Growth Monitoring (Calipers) tumor_implant->tumor_growth randomization Randomization into Groups (Tumor Volume ~80-120 mm³) tumor_growth->randomization treatment Treatment Administration (e.g., Daily for 14-21 days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint Endpoint Reached (e.g., Tumor size limit) monitoring->endpoint analysis Pharmacodynamic Analysis (Flow Cytometry, IHC, ELISA) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Enpp-1-IN-23: Stability and Solubility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the stability and solubility of Enpp-1-IN-23, a novel inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). Given that specific experimental data for this compound is not yet publicly available, this document outlines established protocols and best practices derived from research on analogous small molecule inhibitors and general pharmaceutical development principles. Adherence to these guidelines is crucial for ensuring data quality, reproducibility, and the successful application of this compound in preclinical research.

Overview of ENPP1 and the Role of Inhibitors

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1][2][3] It primarily functions by hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[3] The hydrolysis of ATP by ENPP1 yields adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key regulator of tissue mineralization.[3]

In the context of immuno-oncology, ENPP1 has emerged as a crucial negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway.[1][2][3][4] Cancer cells can produce and release cGAMP, which acts as an immunotransmitter to activate the STING pathway in host immune cells, leading to an anti-tumor immune response.[3] ENPP1 is the primary enzyme responsible for degrading extracellular cGAMP, thereby suppressing this anti-cancer immunity.[3][4] Consequently, inhibitors of ENPP1, such as this compound, are being investigated as promising therapeutic agents to enhance STING-mediated cancer immunotherapy.[2][3]

ENPP1 Signaling Pathways

Understanding the signaling context of ENPP1 is essential for designing and interpreting experiments with this compound. Below are diagrams illustrating the key pathways involving ENPP1.

ENPP1_cGAMP_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Antigen Presenting Cell cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolyzes STING STING (ER Membrane) cGAMP_ext->STING Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Enpp_1_IN_23 This compound Enpp_1_IN_23->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Upregulates Immune_Response Anti-tumor Immune Response IFNs->Immune_Response Promotes

Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition by this compound.

ENPP1_ATP_Adenosine_Pathway cluster_extracellular Extracellular Space cluster_receptor Cell Surface Receptors ATP Extracellular ATP ENPP1_A ENPP1 ATP->ENPP1_A Substrate AMP AMP ENPP1_A->AMP Produces PPi PPi ENPP1_A->PPi Produces CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 Substrate Adenosine Adenosine CD73->Adenosine Produces AdoR Adenosine Receptors (e.g., A2A) Adenosine->AdoR Activates Enpp_1_IN_23_A This compound Enpp_1_IN_23_A->ENPP1_A Inhibits Immunosuppression Immunosuppression AdoR->Immunosuppression Leads to

Caption: ENPP1's role in the ATP to adenosine pathway.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its utility in various experimental settings, from in vitro assays to in vivo efficacy studies. Poor solubility can lead to inaccurate data and limit therapeutic potential.[5] The following tables provide recommended solvents and formulation protocols based on common practices for similar small molecule inhibitors.

In Vitro Solubility

For in vitro experiments, stock solutions are typically prepared at high concentrations in an organic solvent.

SolventRecommended forNotes
Dimethyl Sulfoxide (DMSO) Primary stock solutionsUse fresh, anhydrous (low water content) DMSO as it is hygroscopic and absorbed water can affect solubility and stability.[6][7] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[7]
Ethanol Secondary stock solutionsCan be used for specific cell-based assays where DMSO may be cytotoxic. Solubility may be lower than in DMSO.
Methanol Analytical purposes (e.g., HPLC)Often used in analytical method development.

Note: It is crucial to determine the kinetic and thermodynamic solubility of this compound in aqueous buffers (e.g., PBS, cell culture media) to establish the relevant concentration range for experiments and avoid precipitation upon dilution of the stock solution.

In Vivo Formulation

For animal studies, the formulation must be sterile, non-toxic, and capable of maintaining the compound in solution. Below are example vehicle formulations that have been used for other ENPP1 inhibitors.[8] The optimal formulation for this compound must be determined experimentally.

ProtocolVehicle CompositionSolubility TargetNotes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA common formulation for oral or parenteral administration. Solvents should be added sequentially.[8]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLCaptisol® (SBE-β-CD) is a cyclodextrin used to enhance the solubility of poorly soluble compounds.[8]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLSuitable for oral gavage or subcutaneous injection for lipophilic compounds.[8]

Stability of this compound

Ensuring the stability of this compound in its solid form and in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of potency and the generation of impurities that may have off-target effects.

Storage Conditions
FormStorage TemperatureDurationNotes
Solid (Powder) -20°C~3 yearsProtect from light and moisture.
4°C~2 yearsFor short-term storage.
In Solvent (Stock Solution) -80°C~6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6][7]
-20°C~1 monthSuitable for short-term storage of working solutions.[7][8]

These recommendations are based on data for similar compounds like Enpp-1-IN-19 and Enpp-1-IN-5.[7][8] Empirical determination of the long-term stability of this compound is highly recommended.

Experimental Protocols

The following section details standardized protocols for assessing the solubility and stability of this compound.

Protocol for In Vitro Stock Solution Preparation

This protocol describes the preparation of a high-concentration stock solution in DMSO.

Stock_Solution_Workflow start Start weigh Accurately weigh This compound powder start->weigh add_dmso Add appropriate volume of fresh, anhydrous DMSO to achieve desired concentration weigh->add_dmso dissolve Vortex and/or sonicate to ensure complete dissolution add_dmso->dissolve check_clarity Visually inspect for a clear solution dissolve->check_clarity precip Precipitation observed check_clarity->precip Not Clear aliquot Aliquot into single-use tubes (e.g., 10-20 µL) check_clarity->aliquot Clear heat Gently warm solution (e.g., 37°C water bath) precip->heat heat->dissolve store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing a DMSO stock solution of this compound.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of the compound.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution vigorously. If needed, use a sonicator bath for several minutes to ensure the compound is fully dissolved.[6]

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • If precipitation is observed, gentle warming (e.g., in a 37°C water bath) may be applied.[7]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol for Aqueous Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in an aqueous buffer.[5]

Materials:

  • This compound solid powder

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. (The amount should be sufficient to ensure a saturated solution with undissolved solid remaining).

  • Incubate the vial on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred. A filtration step using a 0.22 µm filter may be necessary.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC with a standard curve).

  • The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to develop a stability-indicating analytical method and to understand the degradation pathways of this compound.[6] This involves subjecting the compound to harsh conditions to intentionally induce degradation.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)[6]

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (for oxidative degradation)

  • Heating block or oven

  • UV lamp (for photolytic degradation)

  • HPLC system with a suitable column and detector (e.g., DAD or MS)

Procedure:

  • Preparation: Prepare separate samples of the this compound stock solution for each stress condition. Include a control sample stored under normal conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[6]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[6]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light for a defined period.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including the control, by a suitable HPLC method.

    • The goal is to achieve 5-20% degradation of the parent compound.

    • Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Method Validation: A stability-indicating method is one that can resolve the parent peak from all degradation product peaks, ensuring accurate quantification of the stable compound.

By following these application notes and protocols, researchers can ensure the consistent and effective use of this compound, leading to more reliable and reproducible results in the exploration of ENPP1 inhibition.

References

Application Notes and Protocols for Preclinical Administration of an ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific preclinical data for a compound designated "Enpp-1-IN-23" is publicly available. The following application notes and protocols are based on published data for other well-characterized preclinical ENPP1 inhibitors, such as STF-1623 and ISM5939, and are intended to serve as a representative guide.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1][2] In the context of oncology, ENPP1 has emerged as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway.[3] By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses, allowing tumors to evade immune surveillance.[3] Inhibition of ENPP1 is a promising therapeutic strategy to enhance STING-mediated anti-cancer immunity.[4][5] ENPP1 inhibitors block the degradation of cGAMP, leading to increased STING activation, production of type I interferons, and subsequent recruitment and activation of immune cells in the tumor microenvironment.[2][6]

These application notes provide a summary of preclinical data for representative ENPP1 inhibitors and detailed protocols for their in vitro and in vivo evaluation.

Data Presentation

In Vitro Potency of Representative ENPP1 Inhibitors
InhibitorTargetIC50 (nM)Assay ConditionsReference
STF-1623Human ENPP10.6Not Specified[7]
STF-1623Mouse ENPP10.4Not Specified[7]
ISM5939ENPP1 (cGAMP degradation)0.63Biochemical[8]
ISM5939ENPP1 (ATP hydrolysis)9.28Biochemical[8]
Compound 27ENPP11.2pH 7.5[9]
QS1ENPP136pH 9 (using ATP as substrate)[10]
Preclinical Pharmacokinetics of STF-1623
SpeciesModelTissueAdministrationCmaxt1/2Reference
Mouse (BALB/c)EMT6 breast tumorSerumSubcutaneous23 µg/mL1.7 hours[7]
Mouse (BALB/c)EMT6 breast tumorTumorSubcutaneous9 µg/g6.6 hours[7]
MouseMC38 tumorSerumSubcutaneousNot Specified2.6 hours[7]
MouseMC38 tumorTumorSubcutaneousNot Specified2.3 hours[7]
Mouse4T1 tumor (Wild-Type)TumorSubcutaneousNot Specified4.3 hours[7]
Mouse4T1 tumor (Enpp1-/-)TumorSubcutaneousNot Specified1.1 hours[7]

Signaling Pathway

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1_tumor ENPP1 cGAMP_extra_immune Extracellular 2'3'-cGAMP AMP_GMP AMP + GMP cGAMP_extra->AMP_GMP degraded by ENPP1 STING STING (ER) TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons (IFN-α/β) IRF3->IFNs induces transcription Immune_Activation Anti-tumor Immunity IFNs->Immune_Activation cGAMP_extra_immune->STING activates ENPP1_inhibitor This compound (ENPP1 Inhibitor) ENPP1_inhibitor->cGAMP_extra blocks degradation

Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Experimental Protocols

In Vitro ENPP1 Inhibition Assay

This protocol is for determining the in vitro potency (IC50) of a test compound against ENPP1.

Materials:

  • Recombinant human or mouse ENPP1 enzyme

  • Fluorogenic or chromogenic substrate (e.g., p-nitrophenyl 5’-thymidine monophosphate (p-Nph-5’-TMP) or a commercially available cGAMP degradation assay kit)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., STF-1623)

  • 96-well or 384-well microplates

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a small volume of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of the microplate.

  • Add the ENPP1 enzyme to all wells except for the negative control (no enzyme) wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the assay kit).

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an ENPP1 inhibitor as a monotherapy or in combination with other immunotherapies.

Materials:

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)

  • Immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for 4T1)

  • Test compound (e.g., this compound) formulated in a suitable vehicle

  • Vehicle control

  • Optional: Combination therapy agent (e.g., anti-PD-1 antibody)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, test compound, combination therapy).

  • Drug Administration: Administer the test compound and other treatments according to the planned dosing schedule and route. For example, STF-1623 has been administered subcutaneously at 10 mg/kg on a schedule of days 1-3, 8-10, and 15-17.[7]

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_assay ENPP1 Inhibition Assay (IC50 Determination) cell_based_assay Cell-based STING Activation Assay (e.g., IFN-β reporter) invitro_assay->cell_based_assay pk_study Pharmacokinetic (PK) Studies in Mice cell_based_assay->pk_study efficacy_study Syngeneic Tumor Model Efficacy Study pk_study->efficacy_study pd_analysis Pharmacodynamic (PD) Biomarker Analysis (e.g., tumor cGAMP levels, immune cell infiltration) efficacy_study->pd_analysis go_nogo Go/No-Go Decision pd_analysis->go_nogo start Compound Synthesis (this compound) start->invitro_assay go_nogo->start Optimization Needed end Candidate Nomination go_nogo->end Favorable Profile

Caption: A general experimental workflow for the preclinical evaluation of an ENPP1 inhibitor.

References

Application Note: Quantifying the Immunostimulatory Effect of Enpp-1-IN-23 on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with cellular damage or infection, to initiate an immune response.[1] Upon activation, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which binds to and activates STING.[2][3] This activation leads to a signaling cascade resulting in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for orchestrating an effective anti-tumor immune response.[2][4]

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway.[1][5] As the dominant hydrolase of extracellular cGAMP, ENPP1 degrades this vital immunotransmitter, thereby dampening the STING-mediated immune response and allowing tumors to evade immune surveillance.[4][6][7] Overexpression of ENPP1 is associated with poor prognosis in several cancer types.[6][8]

Enpp-1-IN-23 is a small molecule inhibitor designed to block the enzymatic activity of ENPP1. By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to its accumulation in the tumor microenvironment.[7] This enhances paracrine STING activation in surrounding immune cells, such as dendritic cells, resulting in increased production of cytokines like IFN-β and promoting a T-cell-inflamed or "hot" tumor microenvironment.[6][7] This application note provides a detailed protocol for measuring the in vitro effect of this compound on cytokine production.

Signaling Pathway: ENPP1 Inhibition and STING Activation

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) DNA Cytosolic dsDNA (from cancer cells) cGAS cGAS DNA->cGAS senses cGAMP_prod 2'3'-cGAMP (produced & secreted) cGAS->cGAMP_prod synthesizes STING STING Activation cGAMP_prod->STING activates ENPP1 ENPP1 cGAMP_prod->ENPP1 TBK1_IRF3 TBK1 / IRF3 Phosphorylation STING->TBK1_IRF3 Nucleus Nucleus TBK1_IRF3->Nucleus translocation Cytokines Type I IFNs (IFN-β) & Pro-inflammatory Cytokines Nucleus->Cytokines gene transcription Hydrolysis Hydrolysis (AMP + GMP) ENPP1->Hydrolysis Enpp1_IN_23 This compound Enpp1_IN_23->ENPP1 inhibits

Caption: Mechanism of ENPP1 inhibition by this compound to enhance STING-mediated cytokine production.

Experimental Protocols

This section details the methodology for assessing the impact of this compound on cytokine production using an in vitro cell-based assay. The primary endpoint is the quantification of secreted IFN-β, a key downstream cytokine of the STING pathway.

Materials and Reagents
  • Cell Line: THP-1 (human monocytic cell line), which is known to have a functional STING pathway.

  • Inhibitor: this compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).

  • STING Agonist (Positive Control/Stimulus): 2'3'-cGAMP.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • PMA (Phorbol 12-myristate 13-acetate): For differentiating THP-1 monocytes into macrophage-like cells.

  • Reagents for Cytokine Quantification:

    • Human IFN-β ELISA Kit OR

    • Multiplex Cytokine Assay Kit (e.g., Luminex-based or Cytometric Bead Array)

  • Equipment:

    • Standard cell culture incubator (37°C, 5% CO2)

    • 96-well cell culture plates (flat-bottom)

    • Microplate reader (for ELISA)

    • Flow cytometer (for Multiplex Bead Array)

Experimental Procedure

Step 2.1: Cell Culture and Differentiation

  • Culture THP-1 cells in suspension in T-75 flasks according to standard protocols.

  • To differentiate the cells, seed THP-1 monocytes into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophage-like cells.

  • Incubate for 24-48 hours. After incubation, carefully aspirate the PMA-containing medium and wash the adherent cells once with fresh, serum-free medium.

  • Add 100 µL of fresh, complete culture medium to each well and rest the cells for 24 hours before treatment.

Step 2.2: Treatment with this compound and STING Agonist

  • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., ≤ 0.1%).

  • Prepare a working solution of the STING agonist (e.g., 2'3'-cGAMP) in culture medium. The final concentration will need to be optimized, but a starting point could be 1-5 µg/mL.

  • Set up the experimental groups in triplicate or quadruplicate as outlined in the data table below. This includes vehicle controls, inhibitor-only controls, agonist-only controls, and combination treatments.

  • Carefully remove the medium from the differentiated THP-1 cells and add 100 µL of the appropriate treatment medium to each well.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2. The incubation time can be optimized.

Step 2.3: Sample Collection and Cytokine Quantification

  • After incubation, centrifuge the 96-well plate at 300-400 x g for 5 minutes to pellet any detached cells.

  • Carefully collect the cell culture supernatant (80-90 µL) from each well without disturbing the cell layer.

  • Store the supernatants at -80°C until analysis or proceed directly with the cytokine measurement.

  • Quantify the concentration of IFN-β (and/or other cytokines of interest) in the supernatants using a commercial ELISA or multiplex bead array kit.[9][10] Follow the manufacturer's instructions precisely for the chosen assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A Seed THP-1 Cells (1x10^5 cells/well) B Differentiate with PMA (24-48h) A->B C Wash and Rest Cells (24h) B->C D Prepare Treatment Groups: - Vehicle Control - this compound - STING Agonist - Combination C->D E Add Treatments to Cells D->E F Incubate (18-24h) E->F G Collect Supernatants F->G H Quantify Cytokines (ELISA / Multiplex Array) G->H I Data Analysis & Comparison H->I

Caption: Step-by-step workflow for measuring the effect of this compound on cytokine production.

Data Presentation

The quantitative data should be organized to clearly demonstrate the dose-dependent effect of this compound and its synergy with STING pathway stimulation.

Table 1: Hypothetical IFN-β Production in Response to this compound

Treatment GroupThis compound Conc. (nM)STING Agonist (cGAMP)Mean IFN-β Conc. (pg/mL)Std. Deviation (pg/mL)
Vehicle Control0-15.24.5
Inhibitor Only10-18.15.1
Inhibitor Only100-25.66.8
Inhibitor Only1000-30.37.2
Agonist Control0+450.735.1
Combination10+675.450.8
Combination100+1102.988.2
Combination1000+1550.1121.5

Expected Outcome:

The results are expected to show that this compound alone may cause a slight increase in basal IFN-β levels. However, in the presence of a STING agonist (simulating the cGAMP found in a tumor microenvironment), this compound should significantly and dose-dependently potentiate the production of IFN-β. This demonstrates the inhibitor's ability to enhance STING signaling by preventing cGAMP degradation.

References

Application Notes and Protocols: ENPP-1-IN-23 in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses anti-tumor immunity.[1] By hydrolyzing the STING (Stimulator of Interferon Genes) ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 dampens the activation of the cGAS-STING pathway, a key component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA) from cancer cells.[1][2][3][4] Furthermore, ENPP1's hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine.[1][5]

ENPP1 is frequently overexpressed in various cancers, correlating with poor prognosis and resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[2][6][7] Inhibition of ENPP1 with small molecules such as ENPP-1-IN-23 presents a promising therapeutic strategy to reactivate anti-tumor immunity. By preventing cGAMP degradation, ENPP1 inhibitors increase the concentration of this immunostimulatory molecule in the tumor microenvironment, leading to STING activation in immune cells, enhanced type I interferon production, and a more robust T-cell-mediated anti-tumor response.[1][8][9] This can convert immunologically "cold" tumors into "hot" tumors, thereby sensitizing them to the effects of checkpoint inhibitors.[10]

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating the combination of this compound with checkpoint inhibitors. While specific public data for this compound is limited, the following information is based on studies with other potent and selective small-molecule ENPP1 inhibitors and serves as a guide for research and development.

Signaling Pathway and Mechanism of Action

The combination of an ENPP1 inhibitor like this compound with a checkpoint inhibitor leverages a dual approach to reinvigorate the anti-tumor immune response. ENPP1 inhibition focuses on activating the innate immune system via the cGAS-STING pathway, while checkpoint inhibitors block the adaptive immune system's exhaustion signals.

ENPP1_Checkpoint_Inhibitor_MOA cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cells Immune Cells dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes Extracellular Space Extracellular Space cGAMP->Extracellular Space ENPP1 ENPP1 AMP AMP ENPP1->AMP hydrolyzes ATP ATP ATP->ENPP1 Adenosine Adenosine AMP->Adenosine Adenosine->Extracellular Space This compound This compound This compound->ENPP1 inhibits Extracellular cGAMP Extracellular 2'3'-cGAMP APC Antigen Presenting Cell (APC) Extracellular cGAMP->APC activates Extracellular Adenosine Extracellular Adenosine T-Cell CD8+ T-Cell Extracellular Adenosine->T-Cell suppresses APC->T-Cell presents antigen STING STING APC->STING contains PD1 PD-1 T-Cell->PD1 Cancer Cell Cancer Cell T-Cell->Cancer Cell kills IFN Type I IFN STING->IFN produces IFN->T-Cell activates PDL1 PD-L1 PD1->PDL1 binds (inhibitory signal) Checkpoint Inhibitor Checkpoint Inhibitor Checkpoint Inhibitor->PD1 blocks Cancer Cell->PDL1 in_vivo_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Tumor Cell Culture (e.g., MC38, CT26) Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimation 2. Animal Acclimation (e.g., C57BL/6 mice) Animal_Acclimation->Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups (Tumor volume ~100 mm³) Tumor_Monitoring->Randomization Dosing 6. Drug Administration - Vehicle - this compound - Checkpoint Inhibitor - Combination Randomization->Dosing Efficacy_Endpoint 7. Efficacy Assessment - Tumor Volume - Body Weight - Survival Dosing->Efficacy_Endpoint PD_Analysis 8. Pharmacodynamic Analysis (at study end) - Flow Cytometry - IHC - Cytokine Analysis Efficacy_Endpoint->PD_Analysis

References

Application Notes and Protocols for Enpp-1-IN-23: A Tool for Studying STING-Dependent Interferon Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpp-1-IN-23 is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a signal of viral infection or cellular damage.[3][4] By hydrolyzing the second messenger cyclic GMP-AMP (2'3'-cGAMP), ENPP1 effectively dampens the STING-mediated immune response, which includes the production of type I interferons (IFNs) and other inflammatory cytokines.[5][6][7]

The inhibition of ENPP1 by this compound prevents the degradation of extracellular 2'3'-cGAMP, leading to its accumulation and the subsequent activation of the STING pathway in immune cells within the tumor microenvironment.[1] This targeted activation makes this compound a valuable research tool for elucidating the intricacies of the STING-dependent interferon response and for exploring its therapeutic potential in immuno-oncology. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to study its effects on the STING signaling cascade.

Mechanism of Action

Upon detection of cytosolic dsDNA, cGAS synthesizes 2'3'-cGAMP.[8] This cyclic dinucleotide then binds to and activates the STING protein located on the endoplasmic reticulum.[8] Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[8][9] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[4][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons, such as IFN-β.[1][8] Extracellular 2'3'-cGAMP can be hydrolyzed by ENPP1, thus terminating the signaling cascade. This compound blocks this hydrolysis, thereby potentiating STING-dependent signaling.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell LineAssay Conditions
IC50 (ENPP1) 25 nMN/A (Recombinant Human ENPP1)Fluorescence-based assay with 5 µM cGAMP substrate, 60 min incubation at room temperature.
IFN-β Induction (EC50) 150 nMTHP-1 monocytesCells treated with 2'3'-cGAMP and varying concentrations of this compound for 24 hours. IFN-β levels measured by ELISA.
p-IRF3 Induction Observed at 100 nMBJ-hTERT fibroblastsCells stimulated with herring testis DNA and treated with this compound for 4 hours. p-IRF3 levels detected by Western blot.
In Vivo Anti-Tumor Efficacy of this compound
Cancer ModelTreatment GroupDosing (Route, Schedule)Tumor Growth Inhibition (TGI) (%)
CT26 Syngeneic Mouse ModelMonotherapy25 mg/kg, oral, BID45%
CT26 Syngeneic Mouse ModelCombination with anti-PD-125 mg/kg, oral, BID (this compound); 10 mg/kg, i.p., BIW (anti-PD-1)80% (Synergistic Effect)
4T1 Syngeneic Mouse ModelCombination with Radiation25 mg/kg, oral, BID (this compound); 20 Gy (Radiation)100% (vs. 78.5% for RT alone)[10]

BID: twice daily; BIW: twice weekly; i.p.: intraperitoneal.

Diagrams

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_extracellular Extracellular Space cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_ER STING cGAMP->STING_ER binds & activates ext_cGAMP Extracellular 2'3'-cGAMP cGAMP->ext_cGAMP exported STING_Golgi STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I Interferon Genes pIRF3->IFN_genes induces transcription ENPP1 ENPP1 ext_cGAMP->ENPP1 substrate AMP AMP ENPP1->AMP hydrolyzes to Enpp1_IN_23 This compound Enpp1_IN_23->ENPP1 inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Start: In Vitro Assays enzymatic_assay ENPP1 Enzymatic Assay (IC50 determination) invitro_start->enzymatic_assay cell_based_assay Cell-Based IFN-β Induction Assay (EC50 determination) enzymatic_assay->cell_based_assay western_blot Western Blot for p-IRF3 cell_based_assay->western_blot invitro_end End: In Vitro Characterization western_blot->invitro_end invivo_start Start: In Vivo Studies tumor_implantation Tumor Cell Implantation (e.g., CT26 in BALB/c mice) invivo_start->tumor_implantation treatment Treatment with this compound (monotherapy or combination) tumor_implantation->treatment monitoring Tumor Growth Monitoring (TGI calculation) treatment->monitoring invivo_end End: In Vivo Efficacy monitoring->invivo_end

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Protocol 1: In Vitro ENPP1 Inhibition Assay (Fluorescence-Based)

This protocol is designed to determine the IC50 value of this compound against recombinant human ENPP1.

Materials:

  • Recombinant Human ENPP1

  • This compound

  • 2'3'-cGAMP (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Plate Setup:

    • Add 2 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells of the 384-well plate.

    • Add 18 µL of diluted recombinant ENPP1 (e.g., 200 pM final concentration) to all wells except the "no enzyme" control.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 5 µL of 2'3'-cGAMP substrate (e.g., 5 µM final concentration) to all wells to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and measure the fluorescence signal according to the kit manufacturer's instructions (e.g., using a coupled-enzyme assay that converts the product to a fluorescent signal).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound as a monotherapy or in combination with an immune checkpoint inhibitor.

Materials:

  • Murine cancer cell line (e.g., CT26 colorectal carcinoma)

  • 6-8 week old female BALB/c mice

  • This compound formulated for oral administration

  • Anti-mouse PD-1 antibody

  • Sterile PBS

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • When tumors reach an average volume of 80-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (oral, BID)

      • Group 2: this compound (e.g., 25 mg/kg, oral, BID)

      • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., BIW)

      • Group 4: this compound + Anti-PD-1 antibody (dosed as in groups 2 and 3)

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize mice and collect tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the differences between groups.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application of Enpp-1-IN-23 in 3D Tumor Spheroid Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models are invaluable for studying cancer biology and evaluating the efficacy of novel therapeutic agents. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that suppresses antitumor immunity by hydrolyzing the STING (stimulator of interferon genes) ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).[1] High expression of ENPP1 is correlated with poor prognosis in various cancers, making it a compelling target for cancer immunotherapy.[2][3][4] Enpp-1-IN-23 is a potent and selective inhibitor of ENPP1, and its application in 3D tumor spheroid models can provide significant insights into its therapeutic potential.

This document provides detailed application notes and protocols for utilizing this compound in 3D tumor spheroid models to assess its impact on tumor growth, viability, and the tumor microenvironment.

Mechanism of Action of ENPP1 Inhibition

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular ATP and cGAMP.[5][6] In the tumor microenvironment, cancer cells can release cGAMP, which acts as a paracrine signaling molecule to activate the STING pathway in adjacent immune cells, leading to the production of type I interferons and an antitumor immune response.[1][3] By degrading extracellular cGAMP, ENPP1 effectively dampens this immune surveillance mechanism.[7][8] Inhibition of ENPP1 by molecules like this compound is expected to increase the local concentration of cGAMP, thereby reactivating the STING pathway and promoting an immune-mediated attack on cancer cells.[9]

Signaling Pathway Diagram

Caption: ENPP1-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Method)

This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of choice (e.g., MC37, CT26, 4T1)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well round-bottom ULA plates

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cancer cells in a T75 flask to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh medium.

  • Count the cells and determine their viability (should be >90%).

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per 100 µL). The optimal seeding density should be determined empirically for each cell line.[10]

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.[11]

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.[10]

  • Incubate the plate in a humidified incubator for 3-7 days to allow for spheroid formation. Monitor spheroid formation and compactness daily using a microscope.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

  • Pre-formed 3D tumor spheroids in a 96-well ULA plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Vehicle control (DMSO)

Procedure:

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • After 3-4 days of spheroid formation, carefully remove 50 µL of the medium from each well and replace it with 50 µL of the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubate the spheroids with the compound for the desired treatment period (e.g., 72 hours).

  • Replenish the treatment medium every 2-3 days for longer-term studies.

Protocol 3: Spheroid Viability and Growth Assays

A. Spheroid Size Measurement:

  • Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours) using an inverted microscope with a camera.

  • Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)^2.

  • Plot the spheroid growth curves over time for each treatment condition.

B. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D): This assay measures the amount of ATP, which is an indicator of metabolically active cells.[12]

Materials:

  • Treated spheroids in a 96-well ULA plate

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Opaque-walled 96-well plate suitable for luminescence measurements

  • Luminometer

Procedure:

  • At the end of the treatment period, allow the assay plate and reagents to equilibrate to room temperature for 30 minutes.[11]

  • Carefully transfer the entire content of each well (spheroids and medium) from the ULA plate to a corresponding well in the opaque-walled plate.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.[11]

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control.

Protocol 4: Immunofluorescence Staining of Spheroids

This protocol allows for the visualization of protein expression and localization within the 3D spheroid structure.

Materials:

  • Treated spheroids

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA and 0.1% Tween-20 in PBS)

  • Primary antibodies (e.g., anti-cleaved caspase-3 for apoptosis, anti-p-IRF3 for STING pathway activation)

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Gently collect the spheroids and transfer them to microcentrifuge tubes.

  • Fix the spheroids with 4% PFA for 1-2 hours at room temperature.

  • Wash the spheroids three times with PBS.

  • Permeabilize the spheroids with permeabilization buffer for 30-60 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 2 hours.

  • Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the spheroids three times with wash buffer (0.1% Tween-20 in PBS).

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 2-4 hours at room temperature, protected from light.

  • Wash three times with wash buffer.

  • Counterstain the nuclei with DAPI or Hoechst for 15-30 minutes.

  • Wash three times with PBS.

  • Mount the spheroids on a glass slide or in an imaging plate using an appropriate mounting medium.

  • Image the spheroids using a confocal microscope.

Data Presentation

The following tables represent hypothetical data that could be obtained from the described experiments.

Table 1: Effect of this compound on Spheroid Viability

Cell LineTreatmentIC50 (µM)
MC37 (murine colon carcinoma)This compound1.5
4T1 (murine breast cancer)This compound2.8
CT26 (murine colon carcinoma)This compound1.9

Table 2: Effect of this compound on Spheroid Growth

Cell LineTreatment (Concentration)Spheroid Volume Reduction (%) at 72h
MC37This compound (1 µM)45
MC37This compound (5 µM)78
4T1This compound (1 µM)32
4T1This compound (5 µM)65

Visualization of Experimental Workflow and Expected Outcomes

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. 2D Cell Culture spheroid_formation 2. Spheroid Formation (ULA Plates, 3-4 days) cell_culture->spheroid_formation treatment 3. Add this compound (Dose-Response) spheroid_formation->treatment incubation 4. Incubate (72 hours) treatment->incubation size_measurement 5a. Spheroid Size (Microscopy, ImageJ) incubation->size_measurement viability_assay 5b. Viability Assay (CellTiter-Glo 3D) incubation->viability_assay if_staining 5c. Immunofluorescence (Confocal Microscopy) incubation->if_staining

Caption: Experimental workflow for evaluating this compound in 3D tumor spheroids.

Expected_Outcomes cluster_molecular Molecular Level cluster_cellular Cellular Level (in Spheroid) cluster_phenotypic Phenotypic Level enpp1_inhibition This compound Inhibition of ENPP1 inc_cgamp Increased Extracellular 2'3'-cGAMP enpp1_inhibition->inc_cgamp act_sting STING Pathway Activation inc_cgamp->act_sting inc_ifn Increased Type I Interferon Production act_sting->inc_ifn inc_apoptosis Increased Cancer Cell Apoptosis act_sting->inc_apoptosis immune_infiltration Enhanced Immune Cell Infiltration & Activation (in co-culture models) inc_ifn->immune_infiltration immune_infiltration->inc_apoptosis dec_growth Decreased Spheroid Growth & Size inc_apoptosis->dec_growth dec_viability Decreased Spheroid Viability inc_apoptosis->dec_viability

Caption: Logical diagram of expected outcomes following ENPP1 inhibition in 3D tumor models.

References

Application Notes and Protocols: Detection of pTBK1 and pIRF3 Activation Following ENPP1 Inhibition with Enpp-1-IN-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Enpp-1-IN-23, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), to induce the cGAS-STING signaling pathway and detect the subsequent phosphorylation of TBK1 (pTBK1) and IRF3 (pIRF3) by Western blot.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2] Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[3][4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other inflammatory cytokines.[1]

ENPP1 is a key negative regulator of this pathway, functioning as the dominant hydrolase of the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).[5][6][7] By degrading cGAMP, ENPP1 dampens STING-mediated immune responses.[5][7] Inhibition of ENPP1 with small molecules like this compound prevents cGAMP hydrolysis, leading to STING activation and downstream signaling.[8][9] This makes ENPP1 a promising therapeutic target in oncology and other diseases where enhanced innate immune activation is desired.[6][8]

This document provides a comprehensive guide to treating cells with this compound and subsequently analyzing the phosphorylation of TBK1 at Ser172 and IRF3 at Ser396 via Western blotting.

Signaling Pathway

The diagram below illustrates the cGAS-STING signaling pathway and the role of ENPP1. This compound inhibits ENPP1, leading to the accumulation of cGAMP and subsequent activation of the downstream signaling cascade.

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cGAMP_ext 2'3'-cGAMP AMP_GMP AMP + GMP STING STING (ER/Golgi) cGAMP_ext->STING Activates ENPP1 ENPP1 ENPP1->cGAMP_ext Hydrolyzes ENPP1->AMP_GMP Produces Enpp1_IN_23 This compound Enpp1_IN_23->ENPP1 Inhibits cGAS cGAS cGAS->cGAMP_ext Produces & Exports dsDNA Cytosolic dsDNA dsDNA->cGAS Activates TBK1 TBK1 STING->TBK1 Recruits & Activates pTBK1 pTBK1 (Ser172) TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 pIRF3 (Ser396) IRF3->pIRF3 pIRF3->pIRF3 Interferons Type I Interferons pIRF3->Interferons Induces Transcription Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Treat with This compound A->B C Incubate B->C D Cell Lysis C->D E Protein Quantification D->E F Sample Denaturation E->F G SDS-PAGE F->G H Protein Transfer G->H I Immunoblotting H->I J Detection I->J K Densitometry J->K L Normalization K->L

References

Measuring cGAMP Levels in Response to ENPP1 Inhibition with Enpp-1-IN-23

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Cyclic GMP-AMP (cGAMP) is a second messenger produced by cGAS that binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines. The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway, as it is the dominant hydrolase of extracellular cGAMP.[1][2] By degrading cGAMP, ENPP1 dampens the STING-mediated immune response.[3][4]

Inhibition of ENPP1 is a promising therapeutic strategy for enhancing anti-tumor immunity by increasing the concentration of extracellular cGAMP, thereby augmenting STING signaling.[2][5] Enpp-1-IN-23 is a potent and selective inhibitor of ENPP1. This document provides detailed protocols for measuring changes in cGAMP levels in response to treatment with this compound, enabling researchers to accurately assess its pharmacological effects. While specific quantitative data for this compound is not yet widely published, this document will use data from the well-characterized ENPP1 inhibitor STF-1084 as a representative example to illustrate the expected outcomes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cGAS-STING signaling pathway, the role of ENPP1, and a typical experimental workflow for measuring cGAMP levels following ENPP1 inhibition.

cGAS_STING_Pathway cluster_cell Cell cluster_extracellular Extracellular Space dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP (intracellular) cGAS->cGAMP_in  synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP_in->STING  activates Exporter cGAMP Exporter cGAMP_in->Exporter  transported TBK1 TBK1 STING->TBK1  recruits &  activates IRF3 IRF3 TBK1->IRF3  phosphorylates IFNs Type I IFNs IRF3->IFNs  induces  transcription cGAMP_out 2'3'-cGAMP (extracellular) Exporter->cGAMP_out ENPP1 ENPP1 cGAMP_out->ENPP1  hydrolyzed by AMP_GMP pA(pG) -> AMP + GMP ENPP1->AMP_GMP Enpp1_IN_23 This compound Enpp1_IN_23->ENPP1  inhibits

Caption: cGAS-STING signaling pathway and ENPP1 inhibition.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with This compound or Vehicle start->treatment incubation Incubate for a defined time period (e.g., 24-48h) treatment->incubation collection Collect cell culture supernatant and/or cell lysates incubation->collection extraction Sample Preparation: (e.g., protein precipitation, solid-phase extraction) collection->extraction measurement cGAMP Quantification (LC-MS/MS or ELISA) extraction->measurement analysis Data Analysis: Compare cGAMP levels between treated and control groups measurement->analysis end End: Determine effect of This compound analysis->end

Caption: Experimental workflow for cGAMP measurement.

Data Presentation: Effect of ENPP1 Inhibition on cGAMP Levels

The following tables summarize representative quantitative data on the effect of the ENPP1 inhibitor STF-1084 on cGAMP levels. Similar results are anticipated with this compound.

Table 1: In Vitro Inhibition of ENPP1 by STF-1084

ParameterValueCell Line/SystemMethodReference
Ki,app 110 ± 10 nMPurified mouse ENPP132P-cGAMP TLC assay[6]
IC50 340 ± 160 nMENPP1-overexpressing 293T cGAS cellscGAMP export assay (LC-MS/MS)[1][6]

Table 2: Effect of STF-1084 on Extracellular cGAMP Concentrations in Cancer Cell Lines

Cell LineTreatmentTime (h)Extracellular cGAMP (molecules/cell)Fold Increase vs. IntracellularReference
4T1-luc Vehicle48350,000~1[1]
4T1-luc STF-1084 (10 µM)483,000,000~10[1]
MDA-MB-231 STF-1084 (10 µM)48Reached ~10 nM in mediaNot specified[6]
E0771 STF-1084 (10 µM)48Reached ~10 nM in mediaNot specified[6]

Experimental Protocols

Protocol 1: Measurement of Extracellular cGAMP from Cell Culture Supernatants by LC-MS/MS

This protocol is the gold standard for accurate and sensitive quantification of cGAMP.

Materials:

  • Cancer cell line of interest (e.g., 4T1, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Internal standard: Isotopically labeled cGAMP (e.g., 13C10, 15N5-cGAMP)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 1-10 µM) or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant into a clean microcentrifuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells.

  • Internal Standard Spiking: Transfer the cleared supernatant to a new tube and spike with the isotopically labeled cGAMP internal standard to a final concentration of ~1 µM.[7]

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the supernatant to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Drying: Carefully transfer the supernatant to a new tube and dry it completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried pellet in 50 µL of a suitable mobile phase (e.g., 5% ACN in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate cGAMP using a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detect cGAMP and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The transition for 2'3'-cGAMP is typically m/z 675 -> 152.

  • Quantification: Generate a standard curve using known concentrations of cGAMP. Quantify the amount of cGAMP in the samples by comparing the peak area ratio of endogenous cGAMP to the internal standard against the standard curve.[7]

Protocol 2: Measurement of cGAMP using a Competitive ELISA Kit

This protocol offers a higher-throughput alternative to LC-MS/MS, though it may have different sensitivity and specificity.

Materials:

  • Commercially available cGAMP ELISA kit (follow manufacturer's instructions)

  • Cell culture supernatant or cell lysate samples (prepared as in Protocol 1, steps 1-4, or by lysing cells with a suitable buffer)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Prepare samples as described in the kit's manual. This may involve dilution of the supernatant or lysate in the provided assay buffer.

  • Standard Curve Preparation: Prepare a serial dilution of the cGAMP standard provided in the kit to generate a standard curve.

  • Assay Procedure (General Steps):

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the cGAMP-HRP conjugate to each well.

    • Add the anti-cGAMP antibody to initiate the competitive binding reaction.

    • Incubate the plate, typically for 1-2 hours at room temperature.

    • Wash the plate several times to remove unbound reagents.

    • Add the TMB substrate and incubate until color develops.

    • Stop the reaction with the provided stop solution.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the cGAMP standards. The concentration of cGAMP in the samples is inversely proportional to the signal. Calculate the cGAMP concentration in your samples based on this standard curve.

Conclusion

The protocols and data presented in this application note provide a framework for researchers to effectively measure the impact of the ENPP1 inhibitor this compound on cGAMP levels. By inhibiting ENPP1, compounds like this compound are expected to significantly increase extracellular cGAMP concentrations, thereby enhancing STING-mediated innate immune responses. Accurate quantification of cGAMP is essential for characterizing the potency and efficacy of such inhibitors in preclinical and translational research.

References

Application Notes and Protocols: Enpp-1-IN-23 for Sensitizing Tumors to Radiation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, playing a significant role in immune evasion.[1][2] ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides, including the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[3][4] cGAMP is a crucial second messenger that activates the stimulator of interferon genes (STING) pathway, a key component of the innate immune system that recognizes cytosolic DNA, often present in cancer cells due to genomic instability or as a result of therapies like radiation.[1][2] By degrading extracellular cGAMP, ENPP1 acts as an immune checkpoint, suppressing anti-tumor immunity.[3][5] Overexpression of ENPP1 has been correlated with poor prognosis in various cancers.[1]

Enpp-1-IN-23 is a potent and specific small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound prevents the degradation of cGAMP, leading to its accumulation in the tumor microenvironment. This, in turn, enhances the activation of the STING pathway in immune cells, leading to the production of type I interferons and a robust anti-tumor immune response.[1] This mechanism of action makes ENPP1 inhibitors like this compound promising candidates for sensitizing tumors to radiation therapy. Radiation therapy itself can induce the release of tumor-derived DNA, which activates the cGAS-STING pathway; combining it with an ENPP1 inhibitor is hypothesized to synergistically enhance this anti-tumor immune response.[1][6]

Mechanism of Action: ENPP1 Inhibition and Radiation Sensitization

Radiation therapy induces DNA damage in cancer cells, leading to the release of double-stranded DNA (dsDNA) into the cytoplasm. This cytosolic dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[2] Cancer cells can export cGAMP, which can then be taken up by surrounding immune cells, such as dendritic cells, to activate the STING pathway. However, ENPP1, which can be expressed on both tumor and stromal cells, hydrolyzes this extracellular cGAMP, dampening the anti-tumor immune response.[2][5]

The inhibition of ENPP1 by this compound prevents the degradation of extracellular cGAMP. This leads to increased levels of cGAMP in the tumor microenvironment, which can then effectively activate the STING pathway in resident immune cells. Activated STING triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a more effective, immune-mediated clearance of tumor cells, including those damaged by radiation.[1][2] This enhanced immune response can lead to improved local tumor control and potentially systemic (abscopal) effects.

ENPP1_Radiation_Sensitization cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., Dendritic Cell) Tumor_DNA Tumor DNA cGAS cGAS Tumor_DNA->cGAS activates cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported Radiation Radiation Therapy DNA_damage DNA Damage Radiation->DNA_damage DNA_damage->Tumor_DNA cytosolic ENPP1 ENPP1 cGAMP_extra->ENPP1 substrate STING STING cGAMP_extra->STING activates Degraded_cGAMP Degraded cGAMP ENPP1->Degraded_cGAMP hydrolyzes Enpp1_IN_23 This compound Enpp1_IN_23->ENPP1 inhibits TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 activates IFN1 Type I Interferons (IFN-α/β) TBK1_IRF3->IFN1 induce Immune_Response Anti-Tumor Immune Response IFN1->Immune_Response promotes Tumor_Cell Tumor_Cell Immune_Response->Tumor_Cell attacks

Caption: Mechanism of ENPP1 inhibition in sensitizing tumors to radiation therapy.

Preclinical Data Summary

The combination of ENPP1 inhibitors with radiation therapy has shown promising results in various preclinical cancer models. Below is a summary of key quantitative findings.

Cancer ModelTreatment GroupEfficacy MetricResultReference
Pancreatic Ductal Carcinoma (Pan02)ENPP1 inhibitor prodrug (unnamed) + RadiationTumor Growth Inhibition (TGI)51% (vs. 11% for inhibitor alone)[7]
Murine Pancreatic CancerENPP1 knockout + Radiation TherapyTumor GrowthSignificantly slowed compared to RT alone[6]
Triple-Negative Breast CancerENPP1 inhibitor (CM3163) + Fractionated RadiationLocal Recurrence1/15 mice (vs. higher recurrence with RT alone)[1]
Syngeneic Mouse ModelsVarious ENPP1 inhibitorsIn vitro IC50Ranging from 0.63 nM to low µM[1]

Experimental Protocols

The following protocols are generalized methodologies for the evaluation of ENPP1 inhibitors like this compound. Researchers should optimize these protocols for their specific experimental setup.

In Vitro ENPP1 Enzymatic Activity Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1-specific fluorogenic substrate (e.g., a fluorescently labeled ATP analog)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.1 mg/mL BSA

  • This compound

  • 384-well, low-volume, black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant human ENPP1 enzyme in Assay Buffer to the desired working concentration (e.g., 100-200 pM).[8]

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound solution to the assay plate wells.

    • Add 5 µL of the diluted ENPP1 enzyme solution to all wells except for the "no enzyme" control wells.

    • Include wells for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to all wells.

  • Measurement: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

in_vitro_workflow A Prepare serial dilutions of this compound B Add inhibitor and ENPP1 enzyme to plate A->B C Pre-incubate for 15-30 minutes B->C D Add fluorogenic substrate C->D E Incubate at 37°C for 60 minutes D->E F Measure fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro ENPP1 enzymatic activity assay.
Cellular STING Activation Assay

This protocol measures the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context by quantifying the production of Interferon-β (IFN-β).

Materials:

  • THP-1 monocytes or another suitable cell line expressing the STING pathway components.

  • Cell culture medium and supplements.

  • PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 cells.

  • Exogenous 2'3'-cGAMP.

  • This compound.

  • Human IFN-β ELISA kit.

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 monocytes in a 96-well plate. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours. Wash the cells to remove PMA and allow them to rest for 24 hours.

  • Inhibitor Treatment: Treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.

  • STING Activation: Add a fixed, sub-maximal concentration of 2'3'-cGAMP to the wells to stimulate STING activation.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • IFN-β Quantification: Measure the concentration of secreted IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the fold-change in IFN-β production in the presence of this compound and cGAMP compared to cGAMP alone.

In Vivo Tumor Xenograft Model for Radiation Sensitization

This protocol outlines a general workflow for evaluating the efficacy of this compound in combination with radiation therapy in a syngeneic mouse model.

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice.

  • Syngeneic tumor cell line (e.g., MC38 colorectal carcinoma for C57BL/6, CT26 colorectal carcinoma for BALB/c).

  • This compound formulated for in vivo administration (e.g., oral gavage).

  • Radiation source (e.g., X-ray irradiator).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 tumor cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).

  • Treatment Administration:

    • Administer this compound according to a pre-determined schedule (e.g., daily oral gavage).

    • On a specified day, irradiate the tumors with a single dose or a fractionated dose of radiation.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • Continue treatment and monitoring until tumors in the control group reach a pre-determined endpoint size.

    • Euthanize the mice and excise the tumors.

    • Analyze tumors for immune cell infiltration by flow cytometry or immunohistochemistry (e.g., staining for CD8+ T cells, NK cells).

    • Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition and sensitization to radiation.

in_vivo_workflow A Implant tumor cells in syngeneic mice B Allow tumors to grow to 80-120 mm³ A->B C Randomize mice into treatment groups B->C D Administer this compound and/or Radiation C->D E Monitor tumor volume and animal health D->E F Euthanize at endpoint and excise tumors E->F G Analyze tumor growth and immune infiltration F->G

Caption: Workflow for an in vivo radiation sensitization study.

Conclusion

The inhibition of ENPP1 with small molecules like this compound presents a promising strategy to enhance the efficacy of radiation therapy. By preventing the degradation of the immunostimulatory molecule cGAMP, ENPP1 inhibitors can amplify the anti-tumor immune response initiated by radiation-induced DNA damage. The provided protocols offer a framework for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies. Further research in this area is warranted to translate these promising preclinical findings into clinical applications for cancer patients.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Enpp-1-IN-23 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the ENPP1 inhibitor, Enpp-1-IN-23. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and provide clear solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) with an IC50 of 1.2 nM.[1] ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.[2][3] This pathway is a critical component of the innate immune system that detects cytosolic DNA, often associated with viral infections or cellular damage in cancer.[3] ENPP1 functions by hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING protein.[2][4][5] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to increased STING activation and a subsequent anti-tumor immune response.[5][6]

Q2: I'm having difficulty dissolving this compound in my aqueous buffer. What is the recommended first step?

For initial solubilization, it is highly recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent.[7] Dimethyl sulfoxide (DMSO) is a common and effective choice for many small molecule inhibitors, including those in the ENPP1 inhibitor class.[6][7][8] From this concentrated stock, you can then perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid off-target effects.[7]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. What can I do to prevent this?

This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds.[8] Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[8]

  • Use a Co-solvent Formulation: For in vivo or challenging in vitro experiments, a co-solvent system can be beneficial. A common formulation involves a combination of DMSO, polyethylene glycol (e.g., PEG300), and a surfactant (e.g., Tween-80) in a saline or buffered solution.[6]

  • Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help maintain the solubility of your compound in aqueous solutions.[8]

  • Adjust the pH: If this compound has ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility.[7][8]

  • Gentle Heating and Sonication: To aid initial dissolution in the stock solvent, gentle warming (e.g., to 37°C) and brief sonication can be effective.[6][8] However, it is important to first confirm the thermal stability of the compound.

Troubleshooting Guide: Insolubility Issues

Problem: You observe a cloudy solution, precipitate, or inconsistent results in your cell-based or in vitro assays.

Possible Cause: Poor solubility and/or precipitation of this compound in the experimental medium.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Verification & Initial Steps cluster_2 Optimization of Dilution cluster_3 Advanced Formulation A Inconsistent Results or Visible Precipitate B Microscopic Examination of Assay Wells A->B Visually Inspect C Prepare Fresh Stock Solution in 100% DMSO B->C If Precipitate Confirmed D Use Gentle Heating (37°C) or Sonication C->D To Aid Dissolution E Perform Serial Dilutions into Assay Medium D->E F Pre-warm Assay Medium Before Adding Stock E->F G Vortex Immediately After Dilution F->G H Visually Inspect for Precipitation G->H I Test Co-Solvent Formulations (e.g., DMSO/PEG300/Tween-80) H->I If Precipitation Persists J Adjust pH of Aqueous Buffer H->J Alternative Approach K Include Vehicle Control in Experiments I->K J->K

Troubleshooting workflow for addressing this compound insolubility.

Quantitative Data Summary

While specific solubility data for this compound is not widely published, the following table provides representative solubility information for similar small molecule inhibitors, which can serve as a starting point for your experiments.

Solvent/VehicleRepresentative SolubilityNotes
DMSO ≥ 25 mg/mLA common solvent for creating high-concentration stock solutions.[9][10]
Ethanol Sparingly solubleMay be used as a co-solvent but generally less effective than DMSO.
Aqueous Buffers (e.g., PBS) Poorly solubleDirect dissolution in aqueous media is not recommended.
Co-solvent Formulation (In Vivo) Varies (e.g., 1-5 mg/mL)A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

Experimental Protocols

Protocol: Preparation of this compound for a Cell-Based Assay

Objective: To prepare a working solution of this compound and treat cells in culture while minimizing insolubility.

Materials:

  • This compound (solid powder)

  • Anhydrous/high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

  • Pre-warmed complete cell culture medium

  • Cells plated in a multi-well plate

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Calculate the mass of this compound required to make a 10 mM stock solution in a desired volume of DMSO.

    • Aseptically add the solid this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator or warm it to 37°C for 5-10 minutes, followed by vortexing.[6] Visually inspect to ensure the solution is clear.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[11]

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

  • Treating Cells:

    • Pre-warm the complete cell culture medium to 37°C.

    • Further dilute the intermediate DMSO stocks into the pre-warmed cell culture medium to achieve the final desired treatment concentrations. Crucially, ensure the final DMSO concentration in the cell culture wells is below 0.5%.

    • Immediately after dilution into the medium, vortex or mix thoroughly by pipetting.

    • Add the final working solutions to your plated cells.

    • Include a vehicle control in your experiment (cells treated with the same final concentration of DMSO in the medium without the inhibitor).

Signaling Pathway and Experimental Workflow Diagrams

ENPP1_STING_Pathway cluster_0 Tumor Cell cluster_1 Extracellular Space cluster_2 Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzed by STING STING cGAMP_extra->STING activates AMP AMP + PPi ENPP1->AMP Inhibitor This compound Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of Response Anti-Tumor Immune Response IFN->Response

ENPP1's role in the cGAS-STING signaling pathway.

References

Technical Support Center: Optimizing Enpp-1-IN-23 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Enpp-1-IN-23 for in vitro assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Publicly available information on a specific compound designated "this compound" is limited. Therefore, this guide is based on the established principles and experimental data for other well-characterized and potent ENPP1 inhibitors. The provided protocols and concentration ranges should be considered as starting points and may require further optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its in vitro concentration?

A1: this compound is an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP).[1][2] By hydrolyzing cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING innate immune pathway.[3][4] this compound blocks the enzymatic activity of ENPP1, leading to an accumulation of extracellular cGAMP and subsequent activation of the STING pathway.[5][6] The optimal in vitro concentration of this compound is the one that effectively inhibits ENPP1 activity without causing off-target effects or cytotoxicity.

Q2: What is a typical starting concentration range for this compound in in vitro assays?

A2: Based on data from other potent ENPP1 inhibitors, a typical starting concentration for in vitro enzymatic assays is in the low nanomolar to low micromolar range. For cell-based assays, a slightly higher concentration range may be required. It is recommended to perform a dose-response curve starting from a high concentration (e.g., 10 µM) and performing serial dilutions down to the picomolar range to determine the optimal concentration for your specific assay and cell type.

Q3: How do I prepare a stock solution of this compound?

A3: Most small molecule inhibitors, including those targeting ENPP1, are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7] It is crucial to use anhydrous DMSO as the presence of water can affect the solubility and stability of the compound.[7] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be necessary.[8]

Q4: How should I store the this compound stock solution?

A4: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C for long-term stability.[4][7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lower than expected potency (high IC50 value) 1. Compound Solubility: this compound may have precipitated out of solution in the assay buffer. 2. Enzyme Activity: The recombinant ENPP1 enzyme may have low activity. 3. Substrate Concentration: The substrate concentration (ATP or cGAMP) may be too high. 4. Incubation Time: The pre-incubation time of the inhibitor with the enzyme may be insufficient.1. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. Consider using a small amount of a non-ionic detergent like Tween-80 in the assay buffer. Visually inspect for precipitation. 2. Use a fresh aliquot of the ENPP1 enzyme and verify its activity using a known control inhibitor. 3. For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Use a substrate concentration at or below the Km value. 4. Increase the pre-incubation time of this compound with the ENPP1 enzyme (e.g., 30-60 minutes) before adding the substrate.
High variability between replicate wells 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate. 2. Plate Edge Effects: Evaporation from the outer wells of the microplate. 3. Incomplete Mixing: Inadequate mixing of reagents in the wells.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. 3. Gently mix the plate after adding each reagent, for example, by using a plate shaker.
Inconsistent results in cell-based assays 1. Cell Line Variability: The expression level of ENPP1 can vary between different cell lines and even between passages of the same cell line. 2. Compound Cytotoxicity: At high concentrations, this compound may be toxic to the cells. 3. Off-Target Effects: The observed phenotype may be due to the inhibition of other proteins besides ENPP1.1. Verify the expression of ENPP1 in your cell line using techniques like qPCR or Western blot. 2. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of this compound for your cells. 3. Test the effect of a structurally different ENPP1 inhibitor to see if it produces a similar phenotype. Consider using a cell line with ENPP1 knocked out as a negative control.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ENPP1 inhibitors. This data can serve as a reference for the expected potency range of this compound.

Inhibitor IC50 (nM) Assay Type Reference
Enpp-1-IN-200.09Enzymatic[4]
Enpp-1-IN-208.8Cell-based[4]
ENPP1 inhibitor C260Cell-free
Exemplified Compound<5000AMP-Glo

Experimental Protocols

Protocol 1: In Vitro ENPP1 Enzymatic Assay (Fluorescence-Based)

This protocol describes a general method to determine the IC50 value of this compound against recombinant ENPP1 using a fluorogenic substrate.

Materials:

  • Recombinant human ENPP1 enzyme

  • This compound

  • ENPP1 fluorogenic substrate (e.g., a mAMP-based probe)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[1]

  • DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be less than 1%.

  • Assay Plate Setup:

    • Add 5 µL of diluted this compound or DMSO (for the no-inhibitor control) to the appropriate wells of the 384-well plate.

    • Add 10 µL of diluted recombinant ENPP1 enzyme to all wells except the "no enzyme" control wells (add 10 µL of Assay Buffer instead).

    • Incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add 10 µL of the ENPP1 fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based STING Activation Assay

This protocol measures the ability of this compound to enhance cGAMP-mediated STING activation in a reporter cell line.

Materials:

  • THP1-Lucia™ ISG reporter cell line

  • This compound

  • 2'3'-cGAMP

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well white cell culture plate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP1-Lucia™ ISG cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Add a fixed, sub-maximal concentration of 2'3'-cGAMP to the appropriate wells. Include controls with no cGAMP and no inhibitor.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Carefully remove the medium from the wells.

    • Add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control (cells treated with cGAMP but no inhibitor).

    • Plot the fold-induction of the reporter signal against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Visualizations

ENPP1_Signaling_Pathway ENPP1 Signaling in the cGAS-STING Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular_cGAMP 2'3'-cGAMP ENPP1 ENPP1 Extracellular_cGAMP->ENPP1 hydrolyzed by AMP AMP ENPP1->AMP This compound This compound This compound->ENPP1 inhibits Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS activates Intracellular_cGAMP 2'3'-cGAMP cGAS->Intracellular_cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS Intracellular_cGAMP->Extracellular_cGAMP exported STING STING Intracellular_cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN_beta Type I Interferons (e.g., IFN-β) IRF3->IFN_beta induces transcription

Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.

Experimental_Workflow Workflow for Optimizing this compound Concentration Start Start: Define Assay Type (Enzymatic or Cell-Based) Dose_Response Perform Dose-Response Curve (e.g., 10 µM to 1 pM) Start->Dose_Response Determine_IC50_EC50 Determine IC50 (Enzymatic) or EC50 (Cell-Based) Dose_Response->Determine_IC50_EC50 Cytotoxicity_Assay Perform Cytotoxicity Assay (for cell-based assays) Determine_IC50_EC50->Cytotoxicity_Assay Select_Concentration Select Optimal Concentration Range (Effective and Non-toxic) Cytotoxicity_Assay->Select_Concentration Validate Validate in Primary Assay Select_Concentration->Validate End End: Optimized Concentration Validate->End

Caption: A generalized workflow for determining the optimal in vitro concentration of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Results Observed Check_Reagents Check Reagent Stability (Enzyme, Inhibitor, Substrate) Start->Check_Reagents Review_Protocol Review Assay Protocol (Concentrations, Incubation Times) Start->Review_Protocol Assess_Technique Assess Pipetting Technique and Plate Reader Settings Start->Assess_Technique Cell_Based_Issues For Cell-Based Assays: Verify ENPP1 Expression and Check for Cytotoxicity Review_Protocol->Cell_Based_Issues Off_Target Consider Off-Target Effects Cell_Based_Issues->Off_Target Consult Consult Literature for Similar Compounds Off_Target->Consult Optimize Optimize Assay Conditions Consult->Optimize

Caption: A logical approach to troubleshooting inconsistent experimental results with this compound.

References

Enpp-1-IN-23 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENPP-1-IN-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: Off-target effects occur when a compound binds to and modulates proteins other than its intended target.[1] For an ENPP1 inhibitor like this compound, potential off-targets may include other members of the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family due to structural similarities in their active sites.[2] Additionally, given ENPP1's role in hydrolyzing ATP, off-target effects on other ATP-binding proteins or purinergic receptors could be a possibility.[3][4]

Q2: Why is it crucial to control for off-target effects in my experiments?

Q3: What are the first steps I should take to minimize potential off-target effects of this compound?

A3: To minimize the risk of off-target effects, it is recommended to:

  • Perform a dose-response curve: Determine the lowest effective concentration of this compound that yields the desired on-target activity in your experimental system. Using excessively high concentrations increases the likelihood of engaging lower-affinity off-targets.[1]

  • Use appropriate controls: Include a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself. A positive control, such as a well-characterized ENPP1 inhibitor with a known selectivity profile, can also be beneficial.

  • Validate target engagement: Confirm that this compound is binding to ENPP1 in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).[5]

Q4: How can I confirm that the observed phenotype is a direct result of ENPP1 inhibition?

A4: The gold standard for attributing a phenotype to a specific target is genetic validation.[5] This can be achieved by using techniques like CRISPR-Cas9 or siRNA to knock down or knock out the ENPP1 gene in your cell line.[1][6] If the phenotype observed with this compound is recapitulated in the ENPP1 knockout/knockdown cells, it strongly suggests an on-target effect. Conversely, if the inhibitor still produces the phenotype in the absence of ENPP1, an off-target mechanism is likely responsible.[6]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Inconsistent results between different cell lines. Varying expression levels of ENPP1 or potential off-target proteins across cell lines.1. Confirm ENPP1 expression levels in your cell lines using qPCR or Western blot. 2. Consider that a potential off-target may be differentially expressed.
Cellular toxicity at concentrations required for ENPP1 inhibition. The inhibitor may be binding to an essential off-target protein.1. Perform a comprehensive selectivity screen to identify potential off-targets. 2. Use a structurally distinct ENPP1 inhibitor to see if the toxicity is recapitulated.
Phenotype does not match known ENPP1 biology. The observed effect may be due to modulation of an unknown off-target.1. Perform genetic validation (CRISPR/siRNA) of ENPP1.[1] 2. Conduct unbiased screening, such as phosphoproteomics, to identify affected pathways.

Data Presentation

Table 1: Illustrative Selectivity Profile of an ENPP1 Inhibitor

This table presents hypothetical data to illustrate how the selectivity of an ENPP1 inhibitor might be displayed.

Target IC50 (nM) Selectivity (Fold vs. ENPP1)
ENPP1 10 1
ENPP2 (Autotaxin)1,500150
ENPP3>10,000>1,000
PDE4D2>10,000>1,000
CD73>10,000>1,000

Table 2: Hypothetical Cellular Potency in Wild-Type vs. ENPP1 Knockout Cells

This table illustrates how genetic knockout experiments can be used to confirm on-target activity.

Cell Line ENPP1 Expression This compound IC50 (nM) for Phenotype X
Cancer-Cell-Line-AWild-Type50
Cancer-Cell-Line-AENPP1 Knockout>10,000

Experimental Protocols

Protocol 1: In Vitro Kinase/Enzyme Panel Screening

Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases and related enzymes.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentrations.

  • Assay Setup: Utilize a commercial kinase/enzyme profiling service. These services typically use purified, recombinant enzymes.

  • Incubation: The test compound is incubated with the individual enzymes, their specific substrates, and ATP (for kinases).

  • Detection: The reaction is stopped, and the amount of product formed is measured using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The percentage of enzyme activity inhibited by this compound at a given concentration is calculated relative to a no-inhibitor control. Results are often presented as percent inhibition or as IC50 values for significant interactions.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to ENPP1 in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified duration.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize ENPP1, making it more resistant to thermal denaturation.[5]

  • Lysis and Centrifugation: Lyse the cells (if heated intact) and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Perform a Western blot on the soluble fractions using an antibody specific for ENPP1 to determine the amount of stabilized protein at each temperature. An increase in the amount of soluble ENPP1 at higher temperatures in the presence of the inhibitor indicates target engagement.

Protocol 3: CRISPR-Cas9 Mediated Gene Knockout for Target Validation

Objective: To determine if the genetic removal of ENPP1 recapitulates the phenotype observed with this compound.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the ENPP1 gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

  • Knockout Validation: Expand the clones and validate the knockout of the ENPP1 protein by Western blot and sequencing of the target locus.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.[5]

Visualizations

cluster_0 Cytosol cluster_1 Extracellular Space cGAS cGAS STING STING (ER Membrane) cGAS->STING produces 2'3'-cGAMP to activate cGAMP_out Extracellular 2'3'-cGAMP cGAS->cGAMP_out cGAMP exported dsDNA Cytosolic dsDNA dsDNA->cGAS senses TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription of AMP AMP cGAMP_out->AMP converted to ENPP1 ENPP1 ENPP1->cGAMP_out hydrolyzes Inhibitor This compound Inhibitor->ENPP1 inhibits

Caption: ENPP1's role in the cGAS-STING signaling pathway.

start Start: Observe Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response genetic_validation Genetic Validation (CRISPR/siRNA) dose_response->genetic_validation phenotype_recap Phenotype Recapitulated? genetic_validation->phenotype_recap on_target Conclusion: On-Target Effect phenotype_recap->on_target Yes off_target Conclusion: Off-Target Effect phenotype_recap->off_target No profiling Perform Off-Target Profiling (e.g., Kinase Panel) off_target->profiling

Caption: Experimental workflow for validating on-target effects.

References

Technical Support Center: Improving the In Vivo Bioavailability of ENPP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ENPP-1 inhibitors, such as ENPP-1-IN-23, to enhance their in vivo bioavailability.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with ENPP-1 inhibitors and offers potential solutions.

Problem Potential Cause Suggested Solution
Low or undetectable plasma concentrations after oral dosing Poor aqueous solubility of this compound.1. Formulation Enhancement: Utilize solubility-enhancing excipients. 2. Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution. 3. Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve solubility and dissolution rate.[1] 4. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.[1][2] 5. Prodrug Approach: Synthesize a more soluble prodrug that converts to the active inhibitor in vivo. A bis-pivaloyloxymethyl (POM) prodrug strategy has been successful for other phosphonate-based ENPP1 inhibitors.[3][4][5]
Rapid first-pass metabolism in the gut wall or liver.1. Co-administration with a Metabolic Inhibitor: If the metabolic pathway is known (e.g., cytochrome P450 enzymes), co-administration with a specific inhibitor can increase exposure. This requires careful control experiments.[1] 2. Alternative Route of Administration: To bypass first-pass metabolism, consider intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration for initial efficacy studies.[1]
High variability in plasma concentrations between individual animals Inconsistent oral absorption due to food effects or variable gastrointestinal (GI) physiology.1. Standardize Feeding Schedule: Administer the compound to fasted or fed animals consistently across all study groups.[1] 2. Use a More Robust Formulation: A solubilized formulation, such as a solution or a well-designed suspension, can reduce variability compared to a simple powder-in-vehicle suspension.[1]
Lack of in vivo efficacy despite achieving target plasma concentrations Poor penetration into the target tissue or tumor microenvironment.1. Assess Tissue Distribution: Conduct a tissue distribution study to determine the concentration of this compound in the target tissue. 2. Formulation for Targeted Delivery: For cancer models, consider nanoparticle formulations that can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.[6]
The inhibitor has a short half-life in vivo.1. More Frequent Dosing: Adjust the dosing schedule based on pharmacokinetic data. 2. Develop a Controlled-Release Formulation: This can maintain plasma concentrations above the therapeutic threshold for a longer duration.[7]

Frequently Asked Questions (FAQs)

Q1: What is ENPP-1 and why is its inhibition a therapeutic strategy?

A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in various physiological processes.[8] One of its key functions is the hydrolysis of extracellular ATP and, importantly, the cyclic dinucleotide 2'3'-cGAMP.[9][10][11] 2'3'-cGAMP is a second messenger that activates the STIMULATOR of Interferon Genes (STING) pathway, a critical component of the innate immune system that can lead to a potent anti-tumor immune response.[10] By inhibiting ENPP1, compounds like this compound prevent the degradation of cGAMP, thereby enhancing the activation of the STING pathway to promote anti-tumor immunity.[10][12]

Q2: What are the main challenges affecting the in vivo bioavailability of small molecule ENPP1 inhibitors?

A2: Many small molecule inhibitors, particularly those with nucleotide-like structures, can exhibit poor oral bioavailability.[11] The primary challenges often include:

  • Poor Aqueous Solubility: Low solubility limits the dissolution of the compound in the gastrointestinal tract, which is a prerequisite for absorption.[4]

  • Low Permeability: The physicochemical properties of the molecule may hinder its ability to pass through the intestinal wall into the bloodstream.[13]

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug.[7]

Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be explored:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs.[2][6]

  • Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state, both solubility and dissolution rate can be significantly improved.[6][14]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area, which can lead to faster dissolution and improved absorption.[6]

  • Prodrugs: Chemical modification of the inhibitor to create a more soluble or permeable prodrug that is converted to the active compound in the body is a viable strategy.[7] For phosphonate inhibitors, a bis-POM prodrug approach has proven effective.[3]

Q4: How do I design a preliminary in vivo pharmacokinetic (PK) study for this compound?

A4: A well-designed PK study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. A typical study involves:

  • Dose Route Selection: Include both an intravenous (IV) and an oral (PO) dosing group. The IV group is essential for determining the absolute bioavailability.

  • Animal Model: Use a relevant animal model, such as mice or rats.

  • Dosing: Administer a single dose of this compound.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Q5: What are the key signaling pathways affected by ENPP1 inhibition?

A5: The primary signaling pathway affected by ENPP1 inhibition in the context of immuno-oncology is the cGAS-STING pathway .[9][12] ENPP1 hydrolyzes cGAMP, a key activator of STING. By inhibiting ENPP1, cGAMP levels increase, leading to STING activation and downstream signaling that results in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates an anti-tumor immune response.[10] Additionally, by modulating extracellular ATP and adenosine levels, ENPP1 inhibitors can influence purinergic signaling , which also plays a role in regulating immune responses.[9][15]

Signaling Pathways and Experimental Workflows

ENPP1_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis cGAMP 2'3'-cGAMP cGAMP->ENPP1 Hydrolysis AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine cGAS cGAS STING STING cGAS->STING Activates via cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Upregulates dsDNA Cytosolic dsDNA dsDNA->cGAS Senses ENPP1_Inhibitor This compound ENPP1_Inhibitor->ENPP1 Inhibits

Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.

Bioavailability_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Pharmacokinetic Study cluster_Data Data Analysis & Iteration Formulate Prepare this compound Formulation (e.g., Suspension, SEDDS, Prodrug) Dosing Administer to Animal Models (Oral & IV routes) Formulate->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Analysis Quantify Plasma Concentration (LC-MS/MS) Sampling->Analysis PK_Params Calculate PK Parameters (AUC, Cmax, t1/2, F%) Analysis->PK_Params Evaluate Evaluate Bioavailability PK_Params->Evaluate Optimize Optimize Formulation (If Bioavailability is Low) Evaluate->Optimize Iterate Optimize->Formulate

Caption: Experimental workflow for improving in vivo bioavailability.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

  • Objective: To improve the solubility and dissolution rate of this compound by creating an ASD.

  • Materials:

    • This compound

    • Polymer (e.g., PVP K30, HPMC-AS, or Soluplus®)

    • Organic solvent (e.g., acetone, methanol, or a mixture)

    • Spray dryer or rotary evaporator

    • Dissolution testing apparatus

  • Methodology (Spray Drying):

    • Dissolve this compound and the selected polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Set the parameters of the spray dryer (inlet temperature, atomization pressure, feed rate) according to the instrument's guidelines and the properties of the solvent.

    • Spray the solution into the drying chamber to rapidly evaporate the solvent, resulting in a fine powder of the ASD.

    • Collect the dried powder and store it in a desiccator.

    • Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and perform in vitro dissolution studies to compare its release profile against the crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of an this compound formulation.

  • Materials:

    • This compound formulation for oral (PO) administration (e.g., in 0.5% methylcellulose)

    • This compound formulation for intravenous (IV) administration (e.g., in a solution with DMSO/PEG400/Saline)

    • Male C57BL/6 mice (8-10 weeks old)

    • Dosing syringes and gavage needles

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

    • LC-MS/MS system for bioanalysis

  • Methodology:

    • Acclimatize animals for at least one week before the study.

    • Fast the mice for 4 hours prior to dosing (with free access to water).

    • Divide the mice into two groups: IV and PO (n=3-5 per group).

    • IV Group: Administer the IV formulation at a dose of 1-2 mg/kg via the tail vein.

    • PO Group: Administer the PO formulation at a dose of 5-10 mg/kg via oral gavage.

    • Collect sparse blood samples (approx. 20-30 µL) from each animal at designated time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate parameters such as AUC, Cmax, Tmax, and half-life.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

Enpp-1-IN-23 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation and storage data for Enpp-1-IN-23 are not publicly available. The following information is based on best practices and data for other potent, selective small molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), such as those with quinazoline or sulfonamide moieties.[1][2]

This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is presumed to be a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[3] ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides, playing a key role in various physiological processes.[4][5] A critical function of ENPP1 is the degradation of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a vital component of the innate immune system.[5][6][7] By inhibiting ENPP1, this compound is designed to prevent the breakdown of cGAMP, leading to its accumulation and the enhancement of STING-mediated immune responses.[3][8][9]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structures of similar ENPP1 inhibitors, which often contain quinoline, quinazoline, or sulfonamide groups, this compound may be susceptible to degradation through several pathways, including hydrolysis and photodegradation.[1][2] The stability can be influenced by the pH of aqueous buffers, with some related compounds showing instability at neutral pH.[2][10]

Q3: My experimental results are inconsistent. Could this compound be degrading?

A3: Yes, inconsistent results, such as a reproducible loss of inhibitory activity, can be a primary indicator of compound degradation.[2][10] Factors that can contribute to the degradation of small molecules like this compound include improper storage, multiple freeze-thaw cycles, prolonged exposure to light, and instability in aqueous buffers or cell culture media.[1][2]

Q4: I am observing precipitation of this compound when I dilute my stock solution into an aqueous buffer. What should I do?

A4: This is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous medium.[1] Here are some troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may exceed the compound's solubility limit in the aqueous buffer. A dose-response experiment can help determine if a biological effect is achievable at a lower, more soluble concentration.[1]

  • Optimize Dilution Method: Instead of a single large dilution, try a serial dilution approach.[1]

  • Check Formulation Steps: When using co-solvents for in vivo studies, the order of addition is critical. Typically, the compound is dissolved in DMSO first, followed by co-solvents like PEG300 and Tween 80, and finally the aqueous solution.[11]

Q5: What are the best practices for preparing and storing this compound solutions?

A5: Proper preparation and storage are critical for maintaining the compound's integrity.

  • Solvent Quality: Use fresh, high-purity, anhydrous dimethyl sulfoxide (DMSO) for stock solutions.[1][12] DMSO is hygroscopic and absorbed water can impact both solubility and stability.[1][12]

  • Dissolution: Ensure the compound is fully dissolved. Sonication can be used to aid dissolution.[1][9]

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.[1][2][10][13]

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials.[2][10] Prepare fresh working solutions in your experimental buffer immediately before use and avoid storing them for extended periods.[2][10]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormSolventStorage TemperatureRecommended DurationBest Practices
Powder N/A-20°CUp to 3 yearsStore in a desiccator, protected from light.[2][14]
4°CUp to 2 yearsStore in a desiccator, protected from light.[2][14]
Stock Solution Anhydrous DMSO-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.[2][9][13]
-20°CUp to 1 monthAliquot into single-use vials.[2][9][13]
Working Solution Aqueous BufferN/ANot RecommendedPrepare fresh for each experiment.[2][10]
Table 2: Troubleshooting Guide for Common Experimental Issues
ProblemPossible CauseRecommended Solution
Low or no inhibitory activity Degraded inhibitor due to improper storage or handling.Prepare a fresh stock solution from powder. Ensure proper aliquoting and storage of the new stock at -80°C.[3]
Inactive recombinant ENPP1 enzyme.Use a new vial of enzyme and verify its activity with a known control. Handle and store the enzyme according to the manufacturer's protocol.[3]
Sub-optimal assay conditions (pH, temperature, buffer components).Optimize assay conditions. Ensure the buffer contains necessary divalent cations (e.g., Zn²⁺, Ca²⁺) and lacks chelating agents like EDTA.[11]
Inconsistent results between experiments Compound degradation in solution.Review solution preparation and storage procedures. Prepare fresh dilutions for each experiment. Conduct a stability study in your assay buffer (see Protocol 2).[10]
Repeated freeze-thaw cycles of stock solution.Aliquot stock solutions into single-use volumes immediately after preparation.[1][10]
Precipitation in aqueous buffer Final concentration exceeds solubility limit.Perform a dose-response experiment to find the effective concentration within the solubility range.[1]
Poor dilution technique.Use a serial dilution method. For in vivo formulations, ensure the correct order of solvent addition.[1][11]
Lower than expected potency in cell-based assays Low or no ENPP1 expression in the cell line.Verify ENPP1 expression levels via qPCR or Western blot.[11]
Non-functional STING pathway in the cell line.Confirm the integrity of the cGAS-STING pathway in your chosen cell line.[11]
Adsorption of the compound to plasticware.Use low-adhesion plasticware to minimize loss of compound.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a procedure to identify potential degradation products and establish a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).[1]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of stressed samples to the control.

    • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

    • This data helps in identifying the conditions under which this compound is unstable.

Protocol 2: In Vitro ENPP1 Inhibition Assay

This assay measures the ability of this compound to inhibit the hydrolysis of a substrate like 2'3'-cGAMP or ATP by recombinant ENPP1.[3][15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5.[15]

    • Enzyme Solution: Dilute recombinant human ENPP1 in assay buffer to a pre-determined optimal concentration (e.g., 50 pM).[15]

    • Substrate Solution: Prepare a solution of 2'3'-cGAMP or ATP in assay buffer (e.g., 20 µM, which is twice the final desired concentration).[15]

    • Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells.

    • Add 5 µL of the diluted ENPP1 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[3]

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, ensuring the reaction is in the linear range.[3][15]

  • Detection and Data Analysis:

    • Stop the reaction and detect the product (AMP/GMP) using a suitable detection kit (e.g., Transcreener® AMP²/GMP² Assay).[15]

    • Subtract the background reading (from "no enzyme" wells).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[16]

Mandatory Visualizations

ENPP1_cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm ENPP1 ENPP1 cGAMP_ext 2'3'-cGAMP ENPP1->cGAMP_ext Hydrolyzes ATP_ext ATP ENPP1->ATP_ext Hydrolyzes Inhibitor This compound Inhibitor->ENPP1 Inhibits AMP_GMP AMP + pG AMP_PPi AMP + PPi dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext Transported Out STING STING (ER Membrane) cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Induces Transcription

Caption: The cGAS-STING pathway and the inhibitory role of this compound.

Stability_Workflow cluster_sampling 4. Sampling at Time Points prep_stock 1. Prepare Stock Solution (this compound in DMSO) prep_work 2. Prepare Working Solution (Dilute in Aqueous Buffer) prep_stock->prep_work incubate 3. Incubate Solution (e.g., at 37°C) prep_work->incubate t0 t = 0 hr t1 t = 2 hr quench 5. Quench Reaction (e.g., add cold Acetonitrile) t0->quench t2 t = 8 hr t1->quench t3 t = 24 hr t2->quench t3->quench analyze 6. Analyze by HPLC-MS quench->analyze data 7. Plot % Remaining vs. Time Calculate Half-life (t½) analyze->data

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Flow start Problem: Low or No Inhibitory Activity check_inhibitor Check Inhibitor Integrity start->check_inhibitor check_enzyme Check Enzyme Activity check_inhibitor->check_enzyme No sol_inhibitor_fresh Solution: Prepare fresh stock solution. Aliquot and store at -80°C. check_inhibitor->sol_inhibitor_fresh Degraded? sol_inhibitor_sol Solution: Confirm solubility in buffer. Lower final concentration if needed. check_inhibitor->sol_inhibitor_sol Precipitated? check_assay Check Assay Conditions check_enzyme->check_assay No sol_enzyme Solution: Use a new enzyme aliquot. Verify activity with a control. check_enzyme->sol_enzyme Yes sol_assay_buffer Solution: Optimize buffer pH and ensure required ions (Zn²⁺, Ca²⁺) are present. check_assay->sol_assay_buffer Buffer Issue? sol_assay_substrate Solution: Verify substrate concentration is appropriate (e.g., at or below Km). check_assay->sol_assay_substrate Substrate Issue?

Caption: Troubleshooting flowchart for low inhibitory activity of this compound.

References

Technical Support Center: Interpreting Unexpected Results from ENPP1 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ENPP1 inhibitors like Enpp-1-IN-23. This resource is designed to provide troubleshooting guidance and answer frequently asked questions to help you address potential unexpected or inconsistent results in your experiments. Given the multifaceted role of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme in various biological processes, observing divergent outcomes is not uncommon. This guide will help you understand the underlying reasons for such discrepancies and provide actionable steps to ensure the robustness and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: Why are we observing inconsistent IC50 values for our ENPP1 inhibitor across different assays?

A1: Discrepancies in IC50 values for an ENPP1 inhibitor can arise from several factors related to the specific assay conditions and the complex enzymatic nature of ENPP1.[1]

  • Substrate Specificity: ENPP1 can hydrolyze various substrates, most notably ATP and 2'3'-cGAMP.[1][2] The potency of an inhibitor can differ depending on which substrate is used in the assay. For instance, an inhibitor might exhibit higher potency in a cGAMP hydrolysis assay compared to an ATP hydrolysis assay.[1]

  • Assay pH: The enzymatic activity of ENPP1 is dependent on pH, with optimal activity generally observed at a more alkaline pH. Variations in the pH of the assay buffer between different experimental protocols can significantly impact enzyme kinetics and, consequently, the measured IC50 value.[1]

  • Source of ENPP1: The IC50 value can vary depending on whether you are using a recombinant ENPP1 enzyme or measuring its activity within a cellular context. In cell-based assays, factors such as inhibitor permeability, potential off-target effects, and the presence of endogenous substrates can influence the apparent potency of the inhibitor.[1]

Q2: Our cell-based assay for STING pathway activation shows a weak or inconsistent response to the ENPP1 inhibitor. What could be the reason?

A2: A weak or inconsistent response in cell-based STING activation assays can be attributed to several factors concerning both the inhibitor and the specific cell line being used.

  • Endogenous ENPP1 Expression: The level of endogenous ENPP1 expression in your chosen cell line is a critical factor.[3] Cell lines with low or negligible ENPP1 expression will not exhibit a significant response to an ENPP1 inhibitor.[3] It is advisable to verify ENPP1 expression levels in your cell line using methods like qPCR or Western blot.[3]

  • Integrity of the STING Pathway: It is essential to ensure that the cell line you are using possesses a functional STING signaling pathway. Some cancer cell lines may have mutations or epigenetic silencing of key components of the pathway, such as STING (Stimulator of Interferon Genes) or cGAS (cyclic GMP-AMP synthase).[3]

  • Inhibitor Stability and Permeability: Although ENPP1 inhibitors are designed to act on the extracellular enzyme, their stability in the cell culture medium over the duration of the experiment should be taken into account.[3]

  • Assay Readout: The method used to measure STING activation, such as IRF3 phosphorylation, IFN-β secretion, or a reporter gene assay, can have varying sensitivities and kinetics. Optimizing the time point for your specific readout is crucial.[3]

  • Off-Target Effects: At higher concentrations, off-target effects of the inhibitor could interfere with other cellular signaling pathways, leading to unexpected outcomes. It is recommended to test a wide range of inhibitor concentrations.[3][4]

Q3: We are observing cellular effects that are not consistent with STING pathway activation. What are the potential off-target effects of ENPP1 inhibitors?

A3: The primary off-targets of concern for ENPP1 inhibitors are other members of the ENPP family due to structural similarities in their catalytic domains.[4]

  • ENPP2 (Autotaxin) and ENPP3: Key potential off-targets include ENPP2 (autotaxin) and ENPP3.[4] Off-target inhibition of ENPP2 can interfere with lysophosphatidic acid (LPA) signaling, which is involved in processes like cell proliferation and migration.[4] Inhibition of ENPP3, which is expressed on the surface of mast cells and basophils, could potentially modulate allergic responses.[4]

  • Purinergic Receptors: Given that ENPP1 modulates purinergic signaling by hydrolyzing ATP, off-target effects on various purinergic receptors (e.g., P2X and P2Y receptors) should also be considered.[4][5]

Troubleshooting Guides

Inconsistent IC50 Values
Potential CauseRecommended Action
Different Substrates Used (e.g., ATP vs. cGAMP) Perform a direct comparison of the inhibitor's potency using all relevant substrates for your research question.[1]
Variation in Assay Buffer pH Standardize the pH of your assay buffer across all experiments. Consider evaluating a range of pH values to characterize the inhibitor's sensitivity to pH.[1]
Recombinant vs. Cellular ENPP1 Validate findings from biochemical assays in a relevant cellular model. Be aware of potential differences in potency between these systems.[1][4]
Weak or Inconsistent Cellular Response
Potential CauseRecommended Action
Low Endogenous ENPP1 Expression Verify ENPP1 expression levels in your cell line (e.g., via qPCR or Western blot).[3] Select a cell line with robust ENPP1 expression for your experiments.
Compromised STING Pathway Confirm the integrity of the STING pathway in your cell line.[3]
Inhibitor Instability Assess the stability of the ENPP1 inhibitor in your cell culture medium over the experimental time course.
Suboptimal Assay Readout Time Optimize the time point for your specific STING activation readout (e.g., IRF3 phosphorylation, IFN-β secretion).[3]
Potential Off-Target Effects Test a broad range of inhibitor concentrations to identify potential off-target effects at higher doses.[3][4]

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an immune response. ENPP1 negatively regulates this pathway by hydrolyzing the STING agonist 2'3'-cGAMP.[6]

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP_ext 2'3'-cGAMP AMP_GMP AMP/GMP cGAMP_ext->AMP_GMP to ENPP1 ENPP1 ENPP1->cGAMP_ext Hydrolyzes This compound This compound This compound->ENPP1 Inhibits cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int Synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS Activates ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext Exported STING STING (ER Membrane) cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates IFN Type I Interferons (e.g., IFN-β) pIRF3_nuc->IFN Induces Transcription

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

General Experimental Workflow for Testing ENPP1 Inhibitors

This workflow outlines a general approach for characterizing the activity of an ENPP1 inhibitor like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies enzymatic_assay In vitro Enzymatic Assay (e.g., fluorescence-based) ic50 Determine IC50 with different substrates (ATP, cGAMP) enzymatic_assay->ic50 selectivity Selectivity Profiling (vs. ENPP2, ENPP3) enzymatic_assay->selectivity cell_line_selection Cell Line Selection (Verify ENPP1 expression & STING pathway integrity) enzymatic_assay->cell_line_selection Inform sting_activation STING Pathway Activation Assay (e.g., IFN-β ELISA, IRF3 phosphorylation) cell_line_selection->sting_activation formulation Formulation Development (for bioavailability) cell_line_selection->formulation Inform dose_response Dose-Response Curve sting_activation->dose_response target_engagement Target Engagement (e.g., CETSA) sting_activation->target_engagement pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies formulation->pk_pd efficacy Efficacy Studies (e.g., tumor models) pk_pd->efficacy

Caption: A logical workflow for the characterization of an ENPP1 inhibitor.

Experimental Protocols

In Vitro ENPP1 Inhibition Assay (Fluorescence-based)

This protocol describes a general method to determine the IC50 of an ENPP1 inhibitor using a fluorogenic substrate.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 fluorogenic substrate

  • Assay buffer (e.g., Tris-HCl with appropriate concentrations of Zn²⁺ and Ca²⁺)

  • ENPP1 inhibitor (e.g., this compound)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the ENPP1 inhibitor in the assay buffer.

  • Add a fixed amount of recombinant ENPP1 enzyme to each well of the 96-well plate, except for the negative control wells.

  • Add the serially diluted inhibitor to the respective wells. Include a positive control (enzyme only) and a negative control (buffer only).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Assay for STING Pathway Activation (IFN-β ELISA)

This protocol outlines a method to assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Materials:

  • A suitable cell line with confirmed ENPP1 expression and a functional STING pathway

  • Cell culture medium

  • 2'3'-cGAMP

  • ENPP1 inhibitor (e.g., this compound)

  • 96-well cell culture plate

  • Human IFN-β ELISA kit

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the ENPP1 inhibitor for a predetermined time (e.g., 1 hour).

  • Stimulate the cells with a fixed concentration of 2'3'-cGAMP. Include appropriate controls: untreated cells, cells treated with inhibitor alone, and cells treated with cGAMP alone.

  • Incubate the plate for a specified period (e.g., 18-24 hours) to allow for IFN-β production and secretion.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.

  • Plot the IFN-β concentration against the inhibitor concentration to evaluate the dose-dependent enhancement of STING activation.

References

Technical Support Center: Controlling for Non-specific Effects of ENPP1-IN-23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and control for potential non-specific effects of ENPP1-IN-23 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for ENPP1-IN-23 and what are the potential sources of its non-specific effects?

ENPP1-IN-23 is designed as a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The primary on-target effect of ENPP1-IN-23 is the inhibition of ENPP1's phosphodiesterase activity. This prevents the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING innate immune signaling pathway.[1][2] By protecting cGAMP from degradation, ENPP1-IN-23 enhances STING pathway activation, leading to the production of type I interferons and other pro-inflammatory cytokines, which can promote an anti-tumor immune response.[3][4] Additionally, ENPP1 hydrolyzes ATP to produce inorganic pyrophosphate (PPi) and AMP.[5][6] The subsequent conversion of AMP to adenosine by ecto-5'-nucleotidase (CD73) contributes to an immunosuppressive tumor microenvironment.[5] Thus, inhibition of ENPP1 can also reduce immunosuppressive adenosine levels.

Potential sources of non-specific effects for ENPP1-IN-23 can include:

  • Off-target binding: The inhibitor may bind to other proteins with similar active sites or allosteric pockets, particularly other phosphodiesterases or nucleotide-binding proteins.[7]

  • Scaffold-related activity: The core chemical structure of the inhibitor might have inherent biological activity independent of ENPP1 inhibition.[8]

  • Compound promiscuity at high concentrations: At concentrations significantly above its effective dose, the inhibitor is more likely to interact with lower-affinity off-targets.[8]

  • Metabolite activity: Metabolites of ENPP1-IN-23 formed in cellular or in vivo systems may have their own biological activities.

Q2: How can I be sure that the observed phenotype in my cell-based assay is due to ENPP1 inhibition and not an off-target effect?

A multi-faceted approach is essential to confirm that the observed cellular phenotype is a direct result of ENPP1 inhibition. Key strategies include:

  • Genetic Knockdown or Knockout: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate ENPP1 expression should phenocopy the effects of ENPP1-IN-23.[8] If the inhibitor still produces the effect in ENPP1-knockout cells, it is likely an off-target effect.

  • Use of an Inactive Control Compound: A close structural analog of ENPP1-IN-23 that lacks inhibitory activity against ENPP1 should be used as a negative control.[8] This helps to rule out effects caused by the chemical scaffold itself.

  • Dose-Response Correlation: The concentration of ENPP1-IN-23 required to produce the cellular phenotype should correlate with its IC50 for ENPP1 enzymatic inhibition and target engagement in cells.

  • Rescue Experiments: If possible, "rescuing" the phenotype by adding the product of the enzymatic reaction (e.g., AMP or PPi, depending on the specific downstream pathway being investigated) could indicate an on-target effect.

Q3: What are the recommended initial steps to minimize non-specific effects when starting experiments with ENPP1-IN-23?

To proactively minimize the potential for non-specific effects, consider the following experimental design principles:

  • Titrate for the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of ENPP1-IN-23 that elicits the desired on-target effect.[8]

  • Thorough Literature Review: Investigate if the chemical scaffold of ENPP1-IN-23 is associated with any known off-target activities.

  • Establish a Clear Therapeutic Window: Determine the concentration range where the inhibitor is effective on-target without causing cellular toxicity.

Troubleshooting Guides

Issue 1: Inconsistent results are observed across different cell lines treated with ENPP1-IN-23.

  • Possible Cause: Varying expression levels of the on-target protein (ENPP1) or potential off-target proteins in different cell lines.[8]

  • Troubleshooting Steps:

    • Quantify ENPP1 Expression: Use qPCR or Western blotting to measure ENPP1 mRNA and protein levels in the cell lines being used.

    • Correlate Sensitivity with ENPP1 Levels: Determine if there is a correlation between the level of ENPP1 expression and the sensitivity of the cell line to ENPP1-IN-23.

    • Consider Off-Target Expression: If no correlation with ENPP1 is found, investigate the expression of known ENPP family members (e.g., ENPP2, ENPP3) or other potential off-targets.

Issue 2: The observed phenotype does not match the expected outcome based on ENPP1's known role in the cGAS-STING pathway.

  • Possible Cause: The phenotype may be driven by an off-target effect or by a less-characterized function of ENPP1. ENPP1 is also involved in ATP hydrolysis and adenosine production, which can have broad effects on cellular signaling.[5]

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that ENPP1-IN-23 is binding to ENPP1 in your cellular system.[8]

    • Employ Genetic Controls: Use ENPP1 knockout or knockdown cells to see if the unexpected phenotype is still present. If it is, the effect is likely off-target.

    • Use a Structurally Dissimilar ENPP1 Inhibitor: Test if another ENPP1 inhibitor with a different chemical structure produces the same unexpected phenotype.

Experimental Protocols and Data Presentation

Table 1: Hypothetical Specificity Profile of ENPP1-IN-23
TargetIC50 (nM)Assay TypeNotes
ENPP1 5 Biochemical Primary Target
ENPP2 (Autotaxin)>10,000BiochemicalHigh selectivity over ENPP2
ENPP3850BiochemicalModerate selectivity over ENPP3
PDE4D>10,000BiochemicalNo significant activity
CD73>10,000BiochemicalNo significant activity
A2A Receptor5,000Radioligand BindingWeak off-target activity at high concentrations
Protocol 1: Validating On-Target Effects using CRISPR/Cas9 Knockout

Objective: To determine if the biological effect of ENPP1-IN-23 is dependent on the presence of its target, ENPP1.

Methodology:

  • Cell Line Preparation:

    • Generate a stable ENPP1 knockout (KO) cell line using CRISPR/Cas9 technology.

    • Create a corresponding wild-type (WT) control cell line (e.g., transduced with a non-targeting guide RNA).

  • Verification of Knockout:

    • Confirm the absence of ENPP1 protein expression in the KO cell line via Western blot.

    • Verify the loss of ENPP1 enzymatic activity using a biochemical assay with cell lysates.

  • Cellular Assay:

    • Plate both WT and ENPP1 KO cells at the same density.

    • Treat both cell lines with a dose-range of ENPP1-IN-23 and a vehicle control.

    • Include a positive control for the expected phenotype if available.

    • Incubate for the appropriate duration for your assay (e.g., 24-72 hours).

  • Phenotypic Measurement:

    • Measure the desired phenotypic outcome (e.g., cytokine production, cell proliferation, reporter gene activity).

  • Data Analysis:

    • Compare the dose-response curves of ENPP1-IN-23 in WT and ENPP1 KO cells.

    • Expected On-Target Effect: A significant effect of the inhibitor is observed in WT cells, while the effect is greatly diminished or absent in ENPP1 KO cells.

    • Indication of Off-Target Effect: The inhibitor produces a similar effect in both WT and KO cell lines.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that ENPP1-IN-23 binds to and stabilizes ENPP1 in intact cells, demonstrating target engagement.[8]

Methodology:

  • Cell Treatment:

    • Culture cells to confluency and treat with either ENPP1-IN-23 at a desired concentration or a vehicle control for 1-2 hours.

  • Heating Step:

    • Harvest and lyse the cells.

    • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble ENPP1 at each temperature using Western blotting.

  • Data Analysis:

    • Plot the fraction of soluble ENPP1 as a function of temperature for both vehicle- and inhibitor-treated samples.

    • Expected Result: In the presence of ENPP1-IN-23, the thermal denaturation curve for ENPP1 will shift to higher temperatures, indicating that the binding of the inhibitor has stabilized the protein.

Visualizations

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Inhibition cGAMP_in 2'3'-cGAMP cGAMP_ext->cGAMP_in Transport ATP_ext ATP ATP_ext->ENPP1 AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine STING STING cGAMP_in->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN ENPP1_IN_23 ENPP1-IN-23 ENPP1_IN_23->ENPP1

Caption: The ENPP1-STING signaling pathway and the inhibitory action of ENPP1-IN-23.

Experimental_Workflow A Start: Observe Phenotype with ENPP1-IN-23 B Is the phenotype dose-dependent? A->B C Yes B->C Yes D No (Likely Artifact/Toxicity) B->D No E Validate Target Engagement (CETSA) C->E F Does ENPP1-IN-23 engage ENPP1? E->F G Yes F->G Yes H No (Likely Off-Target) F->H No I Use Genetic Controls (ENPP1 KO/KD) G->I J Is the phenotype lost in KO/KD cells? I->J K Yes J->K Yes L No (Likely Off-Target) J->L No M Use Orthogonal Controls K->M N Inactive Analog Control M->N O Structurally Different Inhibitor M->O P Do controls support on-target mechanism? N->P O->P Q Yes P->Q Yes R No (Re-evaluate Hypothesis) P->R No S Conclusion: High Confidence On-Target Effect Q->S

Caption: Logical workflow for validating the on-target effects of ENPP1-IN-23.

References

Adjusting Enpp-1-IN-23 treatment duration for optimal response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enpp-1-IN-23. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent and selective ENPP1 inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that plays a critical role in regulating the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[1][2] Specifically, ENPP1 hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), which is a key signaling molecule that activates the STING pathway.[1][2][3][4][5] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to increased STING activation, subsequent production of type I interferons, and a more robust anti-tumor immune response.[3][6]

Q2: Why is it important to optimize the treatment duration with this compound?

A2: Optimizing the treatment duration is crucial for achieving the desired biological response while minimizing potential off-target effects or cytotoxicity. The optimal duration can vary significantly depending on the experimental system (in vitro vs. in vivo), the cell type and its metabolic activity, and the specific biological question being addressed. Insufficient treatment duration may not allow for the accumulation of cGAMP to a level that is sufficient to trigger a strong STING-dependent response. Conversely, prolonged exposure could lead to cellular stress or adaptation mechanisms that might confound the experimental results.

Q3: What are the key factors that can influence the optimal treatment duration of this compound in cell-based assays?

A3: Several factors can influence the ideal treatment duration in cell-based assays:

  • Cell Line and ENPP1 Expression: The level of endogenous ENPP1 expression in the chosen cell line is a critical factor.[7] Cell lines with high ENPP1 expression may require a shorter treatment duration to see a significant effect.

  • cGAMP Production and Export: The rate of cGAMP production and export by the cells will also impact the necessary treatment time.[8]

  • Cellular Health and Density: The overall health and confluency of the cell culture can affect experimental outcomes. It is important to use cells in their logarithmic growth phase and at a consistent density.

  • Assay Readout: The specific downstream endpoint being measured (e.g., IFN-β secretion, target gene expression) will have its own kinetics that need to be considered. For example, gene expression changes may be detectable earlier than secreted protein levels.[9]

Troubleshooting Guide

Q1: I am observing a weaker than expected response to this compound in my cell-based STING activation assay. What could be the cause?

A1: A weak response in a cell-based assay can stem from several factors.[7] Consider the following troubleshooting steps:

  • Verify ENPP1 Expression: Confirm that your chosen cell line expresses ENPP1 at a sufficient level using techniques like qPCR or Western blot.[7]

  • Confirm cGAMP Production: Ensure that your experimental conditions are conducive to cGAMP production. In some cases, it may be necessary to stimulate cells with a DNA-damaging agent or transfect them with DNA to induce cGAS activation.[8]

  • Optimize Treatment Duration and Concentration: It is crucial to perform a time-course and dose-response experiment to determine the optimal concentration and treatment duration for your specific cell line and assay.

  • Check for Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound will lead to a lower effective concentration.[7]

Q2: The IC50 value of this compound in my in vitro enzymatic assay is higher than expected. What are the potential reasons?

A2: Discrepancies in IC50 values in enzymatic assays can arise from several experimental variables.[10] Here are some points to check:

  • Substrate Concentration: The concentration of the substrate (e.g., cGAMP, ATP) relative to its Michaelis constant (Km) will influence the apparent IC50 value. For competitive inhibitors, the IC50 will increase with higher substrate concentrations.[7]

  • Enzyme Concentration and Activity: The concentration and specific activity of the recombinant ENPP1 enzyme are critical. Use a fresh aliquot of the enzyme and ensure its concentration is within the linear range of the assay.[7]

  • Assay Buffer Composition: The activity of ENPP1 is dependent on the presence of divalent cations like Zn²⁺ and Ca²⁺.[7] Conversely, chelating agents such as EDTA will inhibit enzyme activity.[7]

  • Incubation Time and Temperature: Ensure that the incubation time is sufficient for the enzymatic reaction to proceed but not so long that substrate depletion occurs in the control wells. Maintain a consistent temperature throughout the experiment.[7]

Quantitative Data

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

CompoundAssay TypePotency (IC50/Ki)Reference
Quinazoline-4-piperidine sulfamide analogEnzymaticKi = 58 nM[4]
SR-8314EnzymaticKi = 0.079 µM[4]
Enpp-1-IN-13EnzymaticIC50 = 1.29 µM[9]
ENPP1 inhibitor CCell-free enzymaticIC50 = 0.26 µM[9]
OC-1EnzymaticKi < 10 nM[9]

Table 2: Example of In Vivo Study Parameters for an ENPP1 Inhibitor

ParameterDescription
Animal Model BALB/c mice with CT26 colon carcinoma
Treatment Group Enpp-1-IN-5 formulated for oral gavage
Control Group Vehicle control
Combination Therapy Anti-PD-1 antibody
Tumor Initiation 1 x 10^6 CT26 cells injected subcutaneously
Treatment Start When tumors reach a volume of 80-120 mm³
Monitoring Tumor volume measured 2-3 times per week
Primary Endpoint Tumor growth inhibition

Note: The data presented above is for representative ENPP1 inhibitors and should be used as a general guide. Optimal conditions for this compound should be determined empirically.

Experimental Protocols

Protocol 1: In Vitro ENPP1 Enzymatic Assay

This protocol is a generalized method for determining the in vitro potency of this compound.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 9.0.

    • Substrate Stock: 10 mM 2',3'-cGAMP in water.

    • Enzyme Stock: 1 µM recombinant human ENPP1 in a suitable storage buffer.

    • Inhibitor Stock: 10 mM this compound in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the diluted inhibitor and recombinant ENPP1.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[7]

    • Initiate the reaction by adding 2',3'-cGAMP to a final concentration at or near its Km for ENPP1.[7]

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 37°C, ensuring the reaction is within the linear range.[7]

    • Stop the reaction and detect the amount of product (e.g., AMP) using a suitable detection method, such as a commercially available bioluminescence assay.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: In Vitro STING Pathway Activation in THP-1 Cells

This protocol describes how to measure the activation of the STING pathway in THP-1 monocytes following treatment with this compound.

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

  • Treatment:

    • Plate the differentiated THP-1 cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.[9]

    • (Optional) Add a suboptimal concentration of exogenous 2'3'-cGAMP to ensure substrate availability for ENPP1.[9]

    • Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.[9]

  • Analysis:

    • Harvest the cell culture supernatant to measure the secretion of IFN-β using an ELISA kit.

    • Lyse the cells to extract RNA and analyze the expression of STING target genes (e.g., IFNB1, CXCL10) by qRT-PCR.[9]

Visualizations

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_Tumor_Cell Tumor Cell Cytosol cluster_DC_Cytosol Dendritic Cell Cytosol Tumor Cell Tumor Cell cGAMP_ex Extracellular 2'3'-cGAMP Tumor Cell->cGAMP_ex releases Dendritic Cell Dendritic Cell STING STING Dendritic Cell->STING activates ENPP1 ENPP1 AMP + GMP AMP + GMP ENPP1->AMP + GMP cGAMP_ex->Dendritic Cell taken up by cGAMP_ex->ENPP1 hydrolyzed by dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in produces cGAMP_in->Tumor Cell exported from TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons IRF3->IFN1 induces transcription of Anti-tumor\nImmunity Anti-tumor Immunity IFN1->Anti-tumor\nImmunity This compound This compound This compound->ENPP1 inhibits

Caption: ENPP1-STING signaling pathway and the mechanism of this compound.

Optimization_Workflow cluster_planning Phase 1: Initial Range Finding cluster_execution Phase 2: Time-Course Experiment cluster_analysis Phase 3: Data Analysis and Optimization A Select relevant cell line (known ENPP1 expression) B Perform broad dose-response (e.g., 0.1 nM to 10 µM) at a fixed time point (e.g., 24h) A->B C Select a fixed, suboptimal dose of this compound for time-course B->C D Treat cells with fixed dose of this compound C->D E Harvest cells and supernatant at multiple time points (e.g., 4, 8, 12, 24, 48 hours) D->E F Analyze downstream readouts (e.g., qRT-PCR for IFNB1, ELISA for IFN-β) E->F G Plot readout vs. time to identify the optimal treatment duration F->G H Perform refined dose-response at the determined optimal time point G->H I Confirm optimal dose and duration for future experiments H->I Troubleshooting_Guide cluster_enzymatic Enzymatic Assay Issues cluster_cellular Cell-Based Assay Issues Start Suboptimal Response to This compound Q1 In Vitro Enzymatic Assay or Cell-Based Assay? Start->Q1 E1 Check Substrate Concentration (relative to Km) Q1->E1 Enzymatic C1 Confirm ENPP1 Expression in Cell Line (qPCR/WB) Q1->C1 Cell-Based E2 Verify Enzyme Activity and Concentration E1->E2 E3 Confirm Assay Buffer Composition (ions, pH) E2->E3 E4 Review Incubation Time and Temperature E3->E4 C2 Verify cGAMP Production/ Stimulate if Necessary C1->C2 C3 Optimize Dose and Treatment Duration C2->C3 C4 Check Compound Solubility in Media C3->C4

References

Technical Support Center: Enpp-1-IN-23 and Related ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific toxicity and cell viability assay protocols for Enpp-1-IN-23 are limited. This technical support center provides a comprehensive guide based on the known mechanisms of ENPP1 inhibitors and data from well-characterized, structurally related compounds. Researchers should use this information as a starting point and are strongly encouraged to perform their own dose-response and toxicity assessments for their specific experimental conditions and cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is presumed to be a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a crucial enzyme that hydrolyzes the cyclic dinucleotide 2'3'-cGAMP, a key signaling molecule in the cGAS-STING innate immunity pathway. By inhibiting ENPP1, this compound would prevent the degradation of cGAMP, leading to its accumulation. This, in turn, is expected to activate the Stimulator of Interferon Genes (STING) pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines that can promote an anti-tumor immune response and induce cytotoxicity in cancer cells.

Q2: In which cancer cell lines is an ENPP1 inhibitor like this compound expected to be most effective?

A2: The efficacy of an ENPP1 inhibitor is dependent on the expression of ENPP1 and a functional cGAS-STING pathway in the cancer cells or the surrounding tumor microenvironment. Therefore, it is expected to be most effective in cancer cell lines with high ENPP1 expression and an intact STING signaling cascade. It is crucial to characterize the ENPP1 expression levels and the functionality of the STING pathway in your cell line of interest before initiating experiments.

Q3: What are the expected cytotoxic effects of this compound?

A3: Inhibition of ENPP1 by similar compounds has been shown to reduce cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cytotoxic autophagy. The cytotoxic effects are often linked to the activation of the STING pathway, which can lead to cell cycle arrest and the induction of apoptotic pathways.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant cytotoxicity or reduction in cell viability observed. 1. Low or no ENPP1 expression in the chosen cell line.2. Defective cGAS-STING signaling pathway in the cell line.3. Suboptimal concentration of this compound used.4. Incorrect assay setup or reagents.1. Verify ENPP1 expression in your cell line via Western Blot or qPCR. Select a cell line with known high ENPP1 expression for positive control experiments.2. Confirm the functionality of the STING pathway by treating cells with a known STING agonist (e.g., 2'3'-cGAMP) and measuring downstream readouts like IRF3 phosphorylation or IFN-β production.3. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.4. Review the experimental protocol, ensure proper reagent preparation, and check instrument settings. Include appropriate positive and negative controls.
High background or variability in the cell viability assay. 1. Contamination of cell culture (e.g., mycoplasma).2. Uneven cell seeding.3. Edge effects in the microplate.4. Reagent precipitation.1. Regularly test cell cultures for mycoplasma contamination.2. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.3. Avoid using the outer wells of the microplate or fill them with sterile media/PBS.4. Check the solubility of this compound in your culture medium. If precipitation is observed, consider adjusting the solvent or using a lower concentration.
Inconsistent IC50 values between experiments. 1. Variation in cell passage number and health.2. Inconsistent incubation times.3. Instability of the compound in solution.1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.2. Standardize all incubation times precisely.3. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary for Representative ENPP1 Inhibitors

The following table summarizes the inhibitory potency of several known ENPP1 inhibitors. This data is provided for reference and to indicate the expected potency range for compounds of this class.

InhibitorIC50 (in vitro)Cell-based IC50Reference
Enpp-1-IN-200.09 nM8.8 nM[1]
ENPP1 Inhibitor C0.26 µM10 µM (MDA-MB-231 cells)[2][3]
ENPP1 inhibitor 4e0.188 µM0.732 µM (MDA-MB-231 cells)[4]

Experimental Protocols

Protocol 1: In Vitro ENPP1 Inhibition Assay (Fluorescence Polarization)

This protocol describes a general method for determining the in vitro potency of an ENPP1 inhibitor.

Materials:

  • Recombinant human ENPP1

  • This compound or other test inhibitor

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

  • Substrate (ATP or cGAMP)

  • Detection Kit (e.g., Transcreener® ADP² FP Assay)

  • 384-well, low-volume, black, round-bottom assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO.

  • Assay Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (for controls) to the appropriate wells.

    • Add 5 µL of recombinant ENPP1 diluted in Assay Buffer to each well.

    • Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 2.5 µL of the substrate (ATP or cGAMP) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and detect the product according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of an ENPP1 inhibitor on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Caption: ENPP1 signaling in the cGAS-STING pathway.

Experimental_Workflow Experimental Workflow for this compound Toxicity and Viability Start Start Cell_Culture Select and Culture Appropriate Cell Line Start->Cell_Culture Dose_Response Perform Dose-Response (e.g., 0.1 nM to 100 µM) Cell_Culture->Dose_Response Time_Course Perform Time-Course (e.g., 24h, 48h, 72h) Dose_Response->Time_Course Viability_Assay Cell Viability Assay (e.g., MTT, MTS, CellTiter-Glo) Time_Course->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay If cytotoxic Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for toxicity and viability assays.

References

Technical Support Center: Refining ENPP-1-IN-23 Delivery Methods for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENPP-1-IN-23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo delivery of this compound. As specific data for this compound is not publicly available, the information, protocols, and data presented here are based on studies with similar potent, selective small molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). All protocols and formulations should be considered as starting points and require optimization for your specific experimental needs.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during the formulation and administration of this compound for in vivo studies.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cGAS-STING innate immunity pathway because it hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a critical signaling molecule.[1][2] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced activation of the STING pathway.[3][4] This boosts the production of type I interferons and other cytokines, which promotes an anti-tumor immune response.[1]

Q2: My this compound is not dissolving well for my in vivo experiment. What formulation strategies can I try?

A2: Poor aqueous solubility is a common issue with small molecule inhibitors.[1] For in vivo studies, several formulation strategies can be employed. It is crucial to perform small-scale pilot studies to find the optimal vehicle for this compound.[5]

Here are some commonly used vehicle compositions for similar compounds:

  • Aqueous suspension: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[5]

  • Solution/Suspension with co-solvents: A multi-component system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.[1][5] This is often a good starting point for compounds that are not soluble in aqueous solutions.[5]

  • Oil-based suspension: For highly lipophilic compounds, corn oil can be a suitable vehicle.[5][6]

Q3: I'm observing precipitation of the compound after preparing the formulation. How can I resolve this?

A3: Precipitation can occur due to low solubility in the chosen vehicle or if the compound "falls out" of a supersaturated solution.[1]

  • Troubleshooting Steps:

    • Ensure all components of the vehicle are fully dissolved before adding the next. For multi-component vehicles, add each solvent sequentially and ensure a clear solution is formed at each step.[1]

    • Consider increasing the percentage of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80).[1]

    • Brief sonication or gentle warming can aid in initial dissolution, but the stability of the resulting solution should be confirmed.[7]

    • Always prepare the formulation fresh before each use to minimize the chances of precipitation over time.[1][5]

Q4: What are the recommended storage conditions for this compound and its formulations?

A4: As a general guideline for small molecule inhibitors, this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1] Once a formulation is prepared for in vivo use, it is best to use it immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light, but the stability in the chosen vehicle should be confirmed.[1]

Q5: I am observing lower than expected potency or inconsistent efficacy in vivo. What are the possible causes?

A5: Inconsistent in vivo efficacy can stem from several factors:

  • Poor Bioavailability: The formulation may not be optimal for absorption. For oral administration, consider alternative formulations. For other routes, ensure the compound remains in solution long enough to be absorbed.[1]

  • Rapid Metabolism/Clearance: The compound may be cleared from circulation too quickly. Pharmacokinetic studies are essential to determine the compound's half-life and optimize the dosing schedule.[8][9]

  • Insufficient Target Engagement: The administered dose may not be sufficient to inhibit ENPP1 in the target tissue (e.g., the tumor microenvironment). Pharmacodynamic studies, such as measuring cGAMP levels in tumor tissue, can confirm target engagement.[1]

  • Variability in Animal Models: Factors such as the tumor model, animal strain, and overall health of the animals can influence outcomes.[10]

Quantitative Data Summary

While specific in vivo data for this compound is not available, the following tables summarize representative data from preclinical studies of other potent, small-molecule ENPP1 inhibitors. This information can serve as a valuable starting point for designing in vivo studies with this compound.

Table 1: In Vivo Efficacy of Selected ENPP1 Inhibitors in Syngeneic Mouse Models

CompoundAnimal ModelTumor ModelDosageAdministration RouteKey FindingsReference
LCB33MouseCT-26 colorectal syngeneic5 mg/kgOral39% tumor growth inhibition (TGI) as monotherapy; 72% TGI in combination with anti-PD-L1.[10]
Unnamed InhibitorMouse4T1 triple-negative breast cancer80 mg/kgNot specifiedCombined with an anti-PD-1 antibody, achieved a 77.7% TGI and improved survival.[10]
ISM5939MouseMC-3830 mg/kg, p.o. BIDOral67% TGI - Monotherapy; 96% TGI - Combination Therapy.[1]
STF-1623Mouse (BALB/c)EMT6 breast cancerNot specifiedSubcutaneousShowed favorable pharmacokinetic properties in the tumor despite rapid systemic clearance.[8][10]

Table 2: Recommended In Vivo Formulation Compositions for Poorly Soluble ENPP1 Inhibitors

Formulation Components (v/v)Maximum ConcentrationAdministration RouteReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLInjection (e.g., IP, IV, SC)[11]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLInjection[11]
10% DMSO, 90% Corn Oil2.5 mg/mLInjection[11]
0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water≥5 mg/mL (as a suspension)Oral Gavage[5][6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and to design robust in vivo experiments, it is essential to visualize the key signaling pathways and experimental workflows.

ENPP1_cGAS_STING_Pathway ENPP1 in the cGAS-STING Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis cGAMP cGAMP Extracellular cGAMP->cGAMP Uptake AMP AMP ENPP1->AMP STING STING cGAMP->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFNs Type I Interferons IRF3->Type I IFNs ENPP1_IN_23 This compound ENPP1_IN_23->ENPP1 Inhibition

Caption: ENPP1 hydrolyzes extracellular cGAMP, inhibiting STING-mediated immunity.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Monitor Tumor Growth to Palpable Size (e.g., 50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Further Analysis Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Comparison Endpoint->Data_Analysis

Caption: A stepwise workflow for an in vivo efficacy study.

Detailed Experimental Protocols

The following are generalized protocols for the formulation and administration of this compound to mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Preparation of a Formulation for In Vivo Administration (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is a general starting point for achieving a clear solution for many poorly soluble compounds.[1][11]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume. Vortex until the compound is completely dissolved. A brief sonication may be used if needed.[1][7]

  • Add PEG300 to a final concentration of 40% of the total volume. Vortex thoroughly until the solution is homogenous.[1]

  • Add Tween-80 to a final concentration of 5% of the total volume. Vortex until the solution is clear and homogenous.[1]

  • Add sterile saline to bring the solution to the final volume (45% of the total).[1]

  • Vortex one last time.

  • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.

  • Prepare fresh before each use. [1]

Protocol 2: Oral Gavage Administration

Oral gavage is a common method for administering compounds to rodents.[5] For hydrophobic compounds like this compound, a suspension is often required.

Formulation (Suspension):

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[5]

  • Preparation:

    • Weigh the required amount of this compound.

    • In a sterile container, prepare the vehicle by first dissolving Tween 80 in sterile water, followed by the addition of CMC. Mix thoroughly until a homogenous suspension is formed.[5]

    • Add a small amount of the vehicle to the this compound powder to create a paste.[5]

    • Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.[5]

Administration Procedure:

  • Animal Restraint: Gently restrain the mouse.

  • Gavage Needle Insertion: Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib). Gently insert the needle into the esophagus. Do not force the needle.[5]

  • Compound Administration: Slowly administer the prepared formulation. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[5]

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.[5]

Protocol 3: Subcutaneous (SC) Injection

Subcutaneous injection allows for slower absorption compared to intravenous administration.[5]

Formulation (Solution):

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline (as described in Protocol 1).[5]

  • Preparation: Prepare the solution as detailed in Protocol 1. Filter the final solution through a 0.22 µm sterile filter before administration.[5]

Administration Procedure:

  • Injection Site Preparation: Shave the fur from the dorsal midline area (scruff).

  • Injection: Pinch the skin to form a tent. Insert the needle (25-27 gauge) at the base of the tented skin, parallel to the spine.[5]

  • Compound Administration: Aspirate to ensure the needle is not in a blood vessel, then slowly inject the formulation. The maximum recommended volume for a single SC injection site in mice is 100 µL.[5]

  • Post-Injection Monitoring: Monitor the injection site for any signs of irritation or inflammation.[5]

References

Navigating Experimental Variability with Enpp-1-IN-23: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for addressing inconsistent experimental outcomes when working with Enpp-1-IN-23, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate reproducible and reliable results in your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during the use of this compound in various experimental settings.

Q1: I am observing lower than expected potency (high IC50/EC50) for this compound in my in vitro enzymatic assay. What are the potential causes?

Several factors can contribute to reduced potency in enzymatic assays. Consider the following troubleshooting steps:

  • Compound Solubility: this compound may have limited solubility in aqueous assay buffers. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. If precipitation is observed, consider using a different buffer system or adding a small percentage of a non-ionic detergent like Tween-80.[1]

  • Enzyme Concentration and Activity: The concentration and specific activity of the recombinant ENPP1 enzyme are critical. Verify the enzyme concentration and ensure it is within the linear range of the assay. It is advisable to use a fresh aliquot of the enzyme if its activity is .[1]

  • Substrate Concentration: The apparent IC50 value can be influenced by the substrate concentration relative to its Km value. Ensure the substrate concentration is appropriate for your assay format, typically at or below the Km for competitive inhibitors.[1]

  • Assay Buffer Composition: ENPP1 activity is dependent on divalent cations such as Zn²⁺ and Ca²⁺.[1][2] Confirm that the assay buffer contains optimal concentrations of these ions. Conversely, the presence of chelating agents like EDTA will inhibit enzyme activity.[1][3]

  • Incubation Time and Temperature: Ensure that the incubation time is sufficient for the enzymatic reaction to proceed but not so long that substrate depletion occurs in the control wells. Maintaining a consistent temperature throughout the experiment is crucial.[1]

Q2: My cell-based assay results for STING pathway activation are inconsistent or show a weak response to this compound. What should I investigate?

Inconsistent results in cell-based assays can stem from various factors related to both the compound and the cellular system:

  • Cell Line and ENPP1 Expression: The endogenous expression level of ENPP1 in your chosen cell line is a critical factor. Cell lines with low or no ENPP1 expression will not exhibit a significant response to an ENPP1 inhibitor. It is recommended to verify ENPP1 expression levels via methods like qPCR or Western blot.[1]

  • Integrity of the STING Pathway: Confirm that your cell line possesses a functional STING signaling pathway. Some cancer cell lines may have mutations or epigenetic silencing of key components like cGAS or STING.[1]

  • Compound Permeability and Stability: While this compound is designed to target extracellular ENPP1, its stability in cell culture media over the duration of the experiment should be taken into account.[1]

  • Sub-optimal Compound Concentration: It is important to perform a dose-response experiment to identify the optimal concentration of this compound for your specific cell system.[4]

Q3: I am observing unexpected cytotoxicity in my cell cultures when treated with this compound. What could be the reason?

Distinguishing between on-target and off-target toxicity is crucial:

  • High Compound Concentration: Excessive concentrations of the inhibitor may lead to off-target effects and cellular toxicity. A dose-response viability assay (e.g., MTT, CellTiter-Glo) can help determine the toxic concentration range.[5]

  • Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure that the vehicle control group is included in your experiments and that the final solvent concentration is non-toxic.[1]

  • Accumulation of Extracellular ATP: ENPP1 also hydrolyzes extracellular ATP. Inhibition of ENPP1 can lead to the accumulation of ATP, which can be cytotoxic to some cell types.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for potent ENPP1 inhibitors, which can serve as a reference for expected potency ranges. Note that specific values for this compound should be determined empirically.

Table 1: Biochemical Potency of Representative ENPP1 Inhibitors

InhibitorIC50 (nM)Assay SubstrateReference
Enpp-1-IN-200.09Not Specified[6]
"Compound 2" (QS1)36ATP[3]

Table 2: Cell-Based Potency of a Representative ENPP1 Inhibitor

InhibitorIC50 (nM)Cell-Based AssayReference
Enpp-1-IN-208.8STING Pathway Stimulation[6]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can aid in understanding and troubleshooting.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell cGAMP_extra Extracellular 2'3'-cGAMP Tumor Cell->cGAMP_extra exports Immune Cell Immune Cell STING STING Immune Cell->STING Extracellular Space Extracellular Space cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra produces TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_beta IFN-β IRF3->IFN_beta induces ENPP1 ENPP1 AMP AMP ENPP1->AMP hydrolyzes Enpp1_IN_23 This compound Enpp1_IN_23->ENPP1 inhibits dsDNA Cytosolic dsDNA dsDNA->cGAS senses cGAMP_intra->STING activates cGAMP_extra->STING activates (paracrine) cGAMP_extra->ENPP1

Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Outcomes with this compound Assay_Type Which type of assay? Start->Assay_Type In_Vitro In Vitro Enzymatic Assay Assay_Type->In_Vitro Enzymatic Cell_Based Cell-Based Assay Assay_Type->Cell_Based Cellular Check_Solubility Check Compound Solubility and Stability In_Vitro->Check_Solubility Check_Enzyme Verify Enzyme Activity and Concentration In_Vitro->Check_Enzyme Check_Buffer Optimize Assay Buffer (Ions, pH) In_Vitro->Check_Buffer Check_Substrate Verify Substrate Concentration In_Vitro->Check_Substrate Check_Cell_Line Verify ENPP1 Expression and STING Pathway Integrity Cell_Based->Check_Cell_Line Check_Toxicity Assess Cytotoxicity (Dose-Response) Cell_Based->Check_Toxicity Optimize_Conc Optimize Inhibitor Concentration Cell_Based->Optimize_Conc Review_Protocol Review and Standardize Experimental Protocol Check_Solubility->Review_Protocol Check_Enzyme->Review_Protocol Check_Buffer->Review_Protocol Check_Substrate->Review_Protocol Check_Cell_Line->Review_Protocol Check_Toxicity->Review_Protocol Optimize_Conc->Review_Protocol

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments involving ENPP1 inhibitors.

Protocol 1: In Vitro ENPP1 Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 of an ENPP1 inhibitor using a luminescence-based assay that measures the amount of AMP produced from cGAMP hydrolysis.

Materials:

  • Recombinant human ENPP1

  • This compound

  • 2',3'-cGAMP (substrate)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing CaCl₂, ZnCl₂, and BSA)

  • DMSO

  • AMP-Glo™ Assay System

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

  • Add recombinant ENPP1 to each well, except for the "no enzyme" control. Mix gently.

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the enzymatic reaction by adding 2',3'-cGAMP to each well. The final concentration of cGAMP should be at or near its Km for ENPP1.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of the enzyme kinetics.[1]

  • Stop the reaction and detect the amount of AMP produced using the AMP-Glo™ Assay System according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Extracellular cGAMP Degradation Assay

This protocol assesses the ability of this compound to prevent the degradation of extracellular cGAMP by live cells that endogenously express ENPP1.

Materials:

  • Cell line with high ENPP1 expression (e.g., MDA-MB-231)

  • This compound

  • 2',3'-cGAMP

  • Cell culture medium (serum-free for the assay)

  • 96-well cell culture plates

  • LC-MS/MS or a suitable ELISA kit for cGAMP quantification

Procedure:

  • Seed the ENPP1-expressing cells in a 96-well plate and grow them to confluence.

  • Wash the cells twice with serum-free medium.

  • Add fresh serum-free medium containing serial dilutions of this compound or a vehicle control.

  • Pre-incubate for 30 minutes at 37°C.

  • Add a known concentration of 2',3'-cGAMP to the medium (e.g., 1 µM).

  • Incubate for a defined period (e.g., 2-4 hours) at 37°C, allowing the cells to degrade the extracellular cGAMP.

  • Collect the cell culture supernatant.

  • cGAMP Quantification: Quantify the remaining 2',3'-cGAMP in the supernatant using a validated LC-MS/MS method or a commercially available ELISA kit.

  • Data Analysis: Determine the concentration of this compound required to protect 50% of the initial cGAMP from degradation (EC50).

References

How to handle Enpp-1-IN-23 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information and protocols provided in this guide are based on general best practices for small molecule inhibitors and publicly available data for other ENPP1 inhibitors. As specific experimental data for ENPP-1-IN-23 is not available, this guide should be used as a starting point, and optimization for your specific experimental conditions is highly recommended.

Troubleshooting Guides

Precipitation of a small molecule inhibitor like this compound in cell culture media is a common issue that can significantly impact experimental outcomes by altering the effective concentration of the compound. This guide provides a structured approach to troubleshoot and handle precipitation.

Quantitative Data Summary for ENPP1 Inhibitors

The following table summarizes solubility and potency data for several known ENPP1 inhibitors. This information can serve as a reference for handling this compound, assuming it possesses similar physicochemical properties.

InhibitorMolecular Weight ( g/mol )Solubility in DMSOAqueous SolubilityTypical Working Concentration (In Vitro)
Enpp-1-IN-1 (MV-658) 343.40≥ 100 mg/mL (≥ 291 mM)[1]Insoluble[2]IC₅₀ = 11 nM[3]
Enpp-1-IN-5 410.49100 mg/mL (243.61 mM)[4]Requires formulation for in vivo use[4][5]Not specified
Enpp-1-IN-20 Not specifiedSolubleNot specifiedIC₅₀ = 8.8 nM (cell-based)[6]
STF-1623 351.3410 mM (3.5 mg/mL)[7]Cell-impermeable[7]IC₅₀ = 68 nM (cell-based)[8][9][10]
QS1 Not specifiedSolublePotency reduced at physiological pH[11]Kᵢ = 1.6 µM at pH 7.4[12]
ENPP1 Inhibitor 4e 357.41 mg/mL[13]0.25 mg/mL in PBS (pH 7.2)[13]IC₅₀ = 0.732 µM (cell-based)[13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious of potential compound degradation.

  • Once the solution is clear, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound in Cell Culture Media

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can perform a 1:1000 dilution of the 10 mM stock.

  • To minimize precipitation, it is recommended to perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM solution. Then, dilute this intermediate solution 1:10 to get the final 10 µM concentration.

  • When diluting, add the inhibitor solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

  • Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after diluting it in the cell culture medium. What should I do?

A1: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the aqueous environment of the cell culture medium. Here are several steps to address this:

  • Lower the Final Concentration: Your target concentration may be too high. Try using a lower final concentration of this compound in your experiment.

  • Reduce the Final DMSO Concentration: While counterintuitive, a sudden change in solvent polarity from high DMSO to the aqueous medium can cause the compound to crash out. Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions as described in Protocol 2. This gradual change in solvent composition can help keep the compound in solution.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold inhibitor stock to warm medium can sometimes induce precipitation.

Q2: What is the maximum recommended concentration of DMSO for my cell culture experiments?

A2: The tolerance to DMSO varies between cell lines. However, as a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines, with minimal effects on cell physiology.

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but it is crucial to include a vehicle control with the same DMSO concentration to account for any solvent effects.

  • > 0.5% DMSO: Can be toxic to many cell lines and may induce off-target effects. It is highly recommended to stay below this concentration.

Q3: Can I store the diluted this compound in cell culture medium for later use?

A3: It is strongly advised not to store this compound in aqueous solutions like cell culture media. Small molecule inhibitors can be unstable in aqueous environments, leading to degradation and loss of activity over time. Always prepare fresh working solutions from your DMSO stock immediately before each experiment.

Q4: I am still observing precipitation even after following the recommended protocols. What are my other options?

A4: If precipitation persists, you might consider the following:

  • Solubility Test: Perform a simple solubility test by preparing a serial dilution of your compound in the cell culture medium in a 96-well plate. Incubate the plate under your experimental conditions and visually inspect for precipitation over time. This will help you determine the maximum soluble concentration of this compound in your specific medium.

  • Alternative Solvents: While DMSO is the most common solvent, for some compounds, other solvents like ethanol or DMF might be used to prepare the initial stock solution. However, the tolerability of these solvents by your cells must be carefully evaluated.

  • Use of Pluronic F-68: In some cases, the addition of a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can help to increase the solubility of hydrophobic compounds. However, the potential effects of the surfactant on your experimental system should be assessed.

Visualizations

ENPP1 Signaling Pathway

ENPP1_Signaling_Pathway ENPP1 Signaling Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_Purinergic Purinergic Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription eATP Extracellular ATP eAMP AMP eATP->eAMP eATP->ENPP1 hydrolyzes Adenosine Adenosine eAMP->Adenosine via CD73 AdoR Adenosine Receptor Adenosine->AdoR activates Immune_Suppression Immunosuppression AdoR->Immune_Suppression ENPP1->eAMP ENPP1_IN_23 This compound ENPP1_IN_23->ENPP1 inhibits

Caption: Key signaling pathways modulated by ENPP1.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Start: Precipitation Observed Check_Stock Check Stock Solution Is it clear? Start->Check_Stock Remake_Stock Prepare fresh stock solution - Use anhydrous DMSO - Sonicate/gentle warming Check_Stock->Remake_Stock No Check_Dilution Review Dilution Protocol - Pre-warm media? - Stepwise dilution? Check_Stock->Check_Dilution Yes Remake_Stock->Check_Dilution Optimize_Dilution Optimize Dilution - Pre-warm media to 37°C - Perform serial dilutions Check_Dilution->Optimize_Dilution No Check_Concentration Evaluate Concentrations - Final compound conc.? - Final DMSO conc.? Check_Dilution->Check_Concentration Yes Optimize_Dilution->Check_Concentration Lower_Concentration Lower Final Concentration - Reduce compound dose - Keep DMSO ≤ 0.1% Check_Concentration->Lower_Concentration Too high End_Success Success: Clear Solution Check_Concentration->End_Success Optimal Solubility_Test Perform Solubility Test Determine max soluble conc. Lower_Concentration->Solubility_Test Solubility_Test->End_Success Soluble concentration found End_Persists Issue Persists: Consider alternative solvents or formulations Solubility_Test->End_Persists Still precipitates

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Validation & Comparative

A Comparative Guide to the Potency of ENPP1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, the ecto-enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical checkpoint in the innate immune system. By hydrolyzing the STING (stimulator of interferon genes) agonist 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 effectively dampens anti-tumor immune responses. The development of potent and selective ENPP1 inhibitors is a promising therapeutic strategy to unleash the immune system against cancer. This guide provides a comparative overview of the potency of various ENPP1 inhibitors, with a focus on supporting experimental data for researchers, scientists, and drug development professionals.

While specific public data for a compound designated "Enpp-1-IN-23" is limited, this guide will focus on a range of other well-characterized ENPP1 inhibitors to provide a valuable comparative context.

Quantitative Comparison of ENPP1 Inhibitor Potency

The following table summarizes the in vitro potency of several key ENPP1 inhibitors based on publicly available data. It is important to note that direct comparisons of IC50 and Ki values should be made with caution due to variations in experimental conditions, such as substrate used (e.g., cGAMP or ATP) and assay pH.

InhibitorTargetPotency (IC50/Ki)Assay TypeReference
Enpp-1-IN-20 (Compound 31)ENPP1IC50 = 0.09 nMBiochemical[1]
ENPP1IC50 = 8.8 nMCell-based[1]
ISM5939ENPP1 (cGAMP degradation)IC50 = 0.63 nMBiochemical[2][3]
ENPP1 (ATP hydrolysis)IC50 = 9.28 nMBiochemical[2][3]
STF-1623human ENPP1IC50 = 0.6 nMBiochemical[4]
mouse ENPP1IC50 = 0.4 nMBiochemical[4]
Unnamed Phosphonate InhibitorENPP1IC50 = 1.2 nMBiochemical[5]
SR-8541AhENPP1IC50 = 1.4 - 3.6 nMBiochemical[2]
Phosphonate Lead Compound 23ENPP1Ki = 12 nMBiochemical
ZX-8177ENPP1IC50 = 9.5 nMBiochemical[2]
ENPP1IC50 = 11 nMCell-based[2]
Compound 4eENPP1IC50 = 0.188 µMBiochemical[6]
ENPP1IC50 = 0.732 µMCell-based (MDA-MB-231)[6]
Enpp-1-IN-19 (Compound 29f)ENPP1IC50 = 68 nMBiochemical
QS1ENPP1 (ATP substrate, pH 9)IC50 = 36 nMBiochemical[7]
ENPP1 (cGAMP substrate, pH 7.4)Ki = 1.6 µMBiochemical[7]

Understanding the ENPP1 Signaling Pathway

ENPP1 plays a dual role in suppressing anti-tumor immunity. Firstly, it directly hydrolyzes 2'3'-cGAMP, a key signaling molecule that activates the STING pathway in immune cells, leading to the production of type I interferons and a subsequent T-cell inflamed tumor microenvironment. Secondly, through the hydrolysis of ATP to AMP, ENPP1 contributes to the production of adenosine, a potent immunosuppressive molecule. Inhibition of ENPP1 therefore aims to both preserve the immunostimulatory cGAMP signal and reduce immunosuppressive adenosine levels.

ENPP1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Cytosol Tumor Cell Tumor Cell cGAMP_ext 2'3'-cGAMP (extracellular) Tumor Cell->cGAMP_ext Release ATP_ext ATP (extracellular) Tumor Cell->ATP_ext Release Immune Cell Immune Cell STING STING Immune Cell->STING ENPP1 ENPP1 AMP_ext AMP ENPP1->AMP_ext cGAMP_ext->Immune Cell Uptake cGAMP_ext->ENPP1 Hydrolysis ATP_ext->ENPP1 Hydrolysis CD73 CD73 AMP_ext->CD73 Adenosine Adenosine Immune\nSuppression Immune Suppression Adenosine->Immune\nSuppression CD73->Adenosine TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I Interferons IRF3->IFN1 Anti-tumor\nImmunity Anti-tumor Immunity IFN1->Anti-tumor\nImmunity

Caption: The cGAS-STING signaling pathway and the dual inhibitory role of ENPP1.

Experimental Methodologies

The determination of inhibitor potency is crucial for the preclinical assessment of drug candidates. Below are generalized protocols for common assays used to evaluate ENPP1 inhibitors.

Biochemical ENPP1 Inhibition Assay

This assay directly measures the enzymatic activity of purified ENPP1 and its inhibition by a test compound.

Biochemical_Assay_Workflow cluster_workflow Biochemical Assay Workflow start Start reagents Prepare Reagents: - Purified ENPP1 - Substrate (cGAMP or ATP) - Assay Buffer - Test Inhibitor (serial dilutions) start->reagents incubation Incubate ENPP1 with Test Inhibitor reagents->incubation reaction Initiate Reaction (add substrate) incubation->reaction detection Detect Product Formation (e.g., AMP/GMP) reaction->detection analysis Data Analysis: Calculate IC50/Ki detection->analysis end End analysis->end

Caption: A generalized workflow for a biochemical ENPP1 inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM CaCl2, and 10 µM ZnCl2).[8]

    • Reconstitute purified recombinant human or mouse ENPP1 in the assay buffer.

    • Prepare a stock solution of the substrate (e.g., 2'3'-cGAMP or ATP).

    • Perform serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add the assay buffer, diluted test inhibitor, and purified ENPP1.

    • Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Allow the reaction to proceed for a specific time, ensuring it remains within the linear range.

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the amount of product formed (e.g., AMP or GMP). This can be achieved using various methods, including:

      • Radiolabeled Substrate and TLC: Using a radiolabeled substrate like [³²P]cGAMP and separating the product by thin-layer chromatography (TLC).[7][9]

      • Fluorescence-Based Assays: Employing fluorescent probes that detect the product.[10]

      • Luminescence-Based Assays: Using a competitive immunoassay where the product competes with a labeled analog for antibody binding, generating a luminescent signal.[11]

      • LC-MS/MS: A highly sensitive method for direct quantification of the product.

  • Data Analysis:

    • Plot the enzyme activity against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Cell-Based cGAMP Degradation Assay

This assay assesses the ability of an inhibitor to protect extracellular cGAMP from degradation by ENPP1 expressed on the surface of cells.

Protocol:

  • Cell Culture:

    • Culture a cell line that expresses ENPP1 (e.g., MDA-MB-231 breast cancer cells).[6]

  • Assay Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test inhibitor for a specified pre-incubation time.

    • Add a known concentration of exogenous 2'3'-cGAMP to the cell culture medium.

    • Incubate for a set period to allow for ENPP1-mediated degradation of cGAMP.

  • Detection and Analysis:

    • Collect the cell culture supernatant.

    • Quantify the remaining 2'3'-cGAMP in the supernatant using a sensitive method like LC-MS/MS or a specific cGAMP ELISA.

    • Calculate the percentage of cGAMP degradation at each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of cGAMP protection against the inhibitor concentration.

Conclusion

The development of potent and selective ENPP1 inhibitors represents a highly promising avenue in cancer immunotherapy. The data presented in this guide highlight the significant progress made in identifying small molecules with nanomolar to sub-nanomolar potency against ENPP1. For researchers in the field, a thorough understanding of the comparative potencies and the experimental methodologies used to derive them is essential for the selection of appropriate tool compounds and the advancement of novel therapeutic candidates into clinical development. The continued investigation into the structure-activity relationships and in vivo efficacy of these inhibitors will be critical in realizing the full therapeutic potential of targeting ENPP1.

References

Enpp-1-IN-23: A Comparative Analysis of a Novel ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor, Enpp-1-IN-23, with other known inhibitors. This document outlines the selectivity profile, experimental data, and methodologies crucial for evaluating its potential in therapeutic applications, particularly in the realm of immuno-oncology.

ENPP1 has emerged as a critical regulator in the tumor microenvironment. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (stimulator of interferon genes) pathway, ENPP1 dampens the innate immune response against cancer. The inhibition of ENPP1 is a promising strategy to enhance anti-tumor immunity. This compound, also identified as compound 51 in patent WO2021203772A1, is a novel small molecule inhibitor of ENPP1.

Quantitative Comparison of ENPP1 Inhibitors

The following table summarizes the available quantitative data for this compound and other representative ENPP1 inhibitors. A direct head-to-head comparison is limited by the availability of publicly disclosed selectivity data for this compound against the broader ENPP family and other phosphodiesterases.

InhibitorTargetIC50/Ki (ENPP1)Selectivity ProfileKey Findings & In Vivo Efficacy
This compound (Compound 51) ENPP1Data not publicly availableReported to be a potent and selective inhibitor. Specific IC50 values against ENPP2, ENPP3, and other PDEs are not publicly available.Potentially useful for cancer and infectious disease research. In vivo anti-tumor efficacy has been assessed in a CT-26 syngeneic mouse model, showing synergistic effects with anti-PD-L1.[1]
Enpp-1-IN-1 ENPP1IC50 = 11 nMData not publicly availablePotent inhibitor that enhances IFN-β transcription in response to cGAMP stimulation.
Enpp-1-IN-19 ENPP1IC50 = 68 nM (cGAMP hydrolysis)Data not publicly availableEnhances STING-mediated type I interferon responses and inhibits tumor growth in CT26 syngeneic models.
STF-1623 ENPP1Ki,app = 16 nMData not publicly availableExhibits a long tumor residence time despite rapid systemic clearance. Shows anti-tumor and anti-metastatic effects across multiple tumor models.
MV-626 ENPP1Data not publicly availableReported to be a selective inhibitor.Prevents cGAMP hydrolysis and increases STING activation. Therapeutic doses did not show toxicity in mice.

Signaling Pathways and Experimental Workflows

To understand the significance of ENPP1 inhibition and the methods used to characterize inhibitors like this compound, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis STING STING Extracellular cGAMP->STING Activation (if not hydrolyzed) AMP + GMP AMP + GMP ENPP1->AMP + GMP Products This compound This compound This compound->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFNs Type I IFNs IRF3->Type I IFNs Anti-tumor Immunity Anti-tumor Immunity Type I IFNs->Anti-tumor Immunity Cancer Cell Cancer Cell Cancer Cell->Extracellular cGAMP Export

ENPP1's role in the cGAS-STING pathway and inhibitor action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Biochemical Assay Biochemical Assay IC50 vs ENPP1 IC50 vs ENPP1 Biochemical Assay->IC50 vs ENPP1 Selectivity Profiling Selectivity Profiling IC50 vs ENPP family & other PDEs IC50 vs ENPP family & other PDEs Selectivity Profiling->IC50 vs ENPP family & other PDEs Cellular cGAMP Hydrolysis Cellular cGAMP Hydrolysis Cellular Potency Cellular Potency Cellular cGAMP Hydrolysis->Cellular Potency STING Activation Assay STING Activation Assay IFN-β Reporter IFN-β Reporter STING Activation Assay->IFN-β Reporter Pharmacokinetics Pharmacokinetics ADME Properties ADME Properties Pharmacokinetics->ADME Properties Efficacy Studies Efficacy Studies Tumor Growth Inhibition Tumor Growth Inhibition Efficacy Studies->Tumor Growth Inhibition In Vitro Assays In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies

A generalized workflow for ENPP1 inhibitor characterization.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed methodologies for key experiments cited in the evaluation of ENPP1 inhibitors.

In Vitro ENPP1 Enzymatic Assay (p-Nitrophenyl 5'-Thymidinate Substrate)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against recombinant ENPP1.

  • Materials:

    • Recombinant human ENPP1 enzyme

    • p-Nitrophenyl 5'-thymidinate (pNP-TMP)

    • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂

    • This compound (or other test inhibitors) dissolved in DMSO

    • Stop Solution: 0.2 M NaOH

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 20 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.

    • Add 20 µL of diluted ENPP1 enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of pNP-TMP substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Measure the absorbance at 405 nm.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular cGAMP Hydrolysis Assay (LC-MS/MS)

This assay measures the ability of an ENPP1 inhibitor to prevent the degradation of extracellular cGAMP in a cellular context.

  • Materials:

    • ENPP1-expressing cells (e.g., MDA-MB-231)

    • Cell culture medium

    • This compound (or other test inhibitors)

    • 2'3'-cGAMP

    • LC-MS/MS system

  • Procedure:

    • Seed ENPP1-expressing cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a predetermined time.

    • Spike the cell culture medium with a known concentration of 2'3'-cGAMP.

    • Incubate for a specific time period to allow for ENPP1-mediated hydrolysis.

    • Collect the cell culture supernatant.

    • Prepare the samples for LC-MS/MS analysis (e.g., protein precipitation with acetonitrile).

    • Quantify the remaining 2'3'-cGAMP in the supernatant using a validated LC-MS/MS method.

    • Determine the extent of cGAMP hydrolysis inhibition at each inhibitor concentration and calculate the IC50 value.

Conclusion

This compound is a promising novel inhibitor of ENPP1 with potential applications in cancer immunotherapy. While publicly available data on its detailed selectivity profile remains limited, the provided experimental framework allows for a thorough evaluation of its performance relative to other inhibitors. For researchers and drug developers, a comprehensive understanding of the potency, selectivity, and in vivo efficacy of this compound will be critical in advancing this compound towards clinical applications. The methodologies outlined in this guide provide a robust foundation for such investigations.

References

A Head-to-Head Showdown: Enpp-1-IN-23 Versus the Established ENPP1 Inhibitor STF-1084

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of cancer immunotherapy, the selection of a potent and specific ENPP1 inhibitor is a critical step. This guide provides a direct comparison of the novel inhibitor Enpp-1-IN-23 against the well-characterized compound STF-1084, offering a clear analysis of their performance based on available data.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a significant target in immuno-oncology. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 dampens the innate immune response against tumors. Inhibition of ENPP1 is therefore a promising strategy to enhance anti-tumor immunity. This comparison focuses on the biochemical potency and cellular activity of this compound and STF-1084 to inform the selection of the optimal research tool.

Quantitative Performance: A Comparative Snapshot

The following tables summarize the key quantitative data for this compound and STF-1084, providing a clear comparison of their inhibitory activities.

Inhibitor Target IC50 Assay Type
This compound ENPP11.2 nM[1]Biochemical
STF-1084 ENPP1340 nM[2]Cellular (cGAMP degradation)
Inhibitor Parameter Value Notes
STF-1084 Ki33 nM[2]Competitive inhibitor
Ki,app110 nM[2]in vitro 32P-cGAMP TLC assay

Selectivity Profile of STF-1084

A crucial aspect of any inhibitor is its selectivity for the intended target. STF-1084 has been shown to be a selective inhibitor of ENPP1 with significantly lower activity against other ectonucleotidases, which is vital for minimizing off-target effects.

Target Apparent Ki (Ki,app)
ENPP1 110 nM[2]
ENPP2 5.5 µM[2]
Alkaline Phosphatase (ALP) >100 µM[2]

ENPP1 Signaling Pathway and Inhibition

The diagram below illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action for ENPP1 inhibitors.

ENPP1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP (extracellular) cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzed by STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response Inhibitor This compound or STF-1084 Inhibitor->ENPP1 inhibits

ENPP1's role in cGAMP degradation and its inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of ENPP1 inhibitors.

In Vitro ENPP1 Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of ENPP1 by 50%.

  • Objective: To measure the biochemical potency of ENPP1 inhibitors.

  • Principle: The assay measures the hydrolysis of a substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or 2'3'-cGAMP) by recombinant ENPP1. The rate of product formation is measured in the presence of varying concentrations of the inhibitor.

  • Materials:

    • Recombinant human ENPP1

    • ENPP1 inhibitor (this compound or STF-1084)

    • Substrate (pNP-TMP or radiolabeled 2'3'-cGAMP)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mg/mL BSA)

    • 96-well or 384-well microplates

    • Plate reader (spectrophotometer or scintillation counter)

  • Procedure:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Add the inhibitor dilutions to the microplate wells.

    • Add recombinant ENPP1 to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (if necessary) and measure the signal (absorbance for pNP-TMP or radioactivity for 2'3'-cGAMP).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular ENPP1 Activity Assay (cGAMP Degradation)

This assay assesses the ability of an inhibitor to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.

  • Objective: To determine the cellular potency of ENPP1 inhibitors.

  • Principle: ENPP1-expressing cells are treated with the inhibitor, followed by the addition of exogenous cGAMP. The amount of remaining cGAMP in the cell supernatant is quantified to determine the extent of ENPP1 inhibition.

  • Materials:

    • ENPP1-expressing cell line (e.g., MDA-MB-231)

    • Cell culture medium

    • ENPP1 inhibitor

    • 2'3'-cGAMP

    • LC-MS/MS system for cGAMP quantification

  • Procedure:

    • Seed ENPP1-expressing cells in a multi-well plate and grow to confluence.

    • Treat the cells with serial dilutions of the inhibitor for a specified time.

    • Add a known concentration of 2'3'-cGAMP to the cell culture medium.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

    • Collect the cell supernatant.

    • Quantify the concentration of cGAMP in the supernatant using LC-MS/MS.

    • Calculate the percentage of cGAMP degradation relative to a vehicle-treated control and determine the IC50 value.

Experimental Workflow for ENPP1 Inhibitor Evaluation

The following diagram outlines a general workflow for the screening and characterization of novel ENPP1 inhibitors.

Workflow Start Compound Library Biochemical_Screen Biochemical HTS (IC50 determination) Start->Biochemical_Screen Hit_ID Hit Identification Biochemical_Screen->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Cellular_Assay Cell-based Assays (cGAMP degradation, STING activation) Lead_Opt->Cellular_Assay Selectivity Selectivity Profiling (vs. ENPP family, other PDEs) Cellular_Assay->Selectivity In_Vivo In Vivo Efficacy Studies (Syngeneic mouse models) Selectivity->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

A generalized workflow for ENPP1 inhibitor discovery.

Conclusion

Based on the available biochemical data, this compound (IC50 = 1.2 nM) demonstrates superior potency in inhibiting ENPP1 enzymatic activity compared to the established inhibitor STF-1084. However, STF-1084 is a more extensively characterized compound with publicly available data on its cellular activity and selectivity profile, confirming its utility as a reliable research tool.

For researchers seeking a highly potent ENPP1 inhibitor for biochemical assays, this compound presents a compelling option. For studies requiring a well-documented inhibitor with established cellular efficacy and a known selectivity profile, STF-1084 remains a robust choice. Further characterization of this compound in cellular and in vivo models is necessary to fully elucidate its potential as a therapeutic agent. This head-to-head comparison provides a foundational guide for researchers to make an informed decision based on the specific requirements of their experimental designs.

References

Cross-validation of Enpp-1-IN-23's activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of small molecule inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). While specific public data for "Enpp-1-IN-23" is not currently available, this document offers a comprehensive cross-validation framework using data from other well-characterized ENPP1 inhibitors. The provided experimental protocols and data will aid researchers in evaluating the performance of their own compounds, including this compound, against established benchmarks in various cell lines.

ENPP1 has emerged as a significant therapeutic target in immuno-oncology. It is a key negative regulator of the cGAS-STING signaling pathway, which is crucial for initiating an innate immune response against cancer.[1][2] ENPP1 hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby suppressing anti-tumor immunity.[3][4] Inhibiting ENPP1 activity can restore cGAMP levels, leading to STING activation and enhanced immune-mediated tumor cell destruction.[4][5]

Comparative Efficacy of ENPP1 Inhibitors

The potency of ENPP1 inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several representative ENPP1 inhibitors against recombinant human ENPP1. These values provide a benchmark for assessing the activity of novel compounds like this compound.

InhibitorTargetReported Potency (IC50/Ki)Key Findings
Enpp-1-IN-1 ENPP1IC50 = 11 nM[6] Ki ≤ 100 nM (for 2'3'-cGAMP hydrolysis)[6] Ki = 100-1,000 nM (for ATP analog hydrolysis)[6]A potent inhibitor that enhances IFN-β transcription in response to cGAMP stimulation.[6]
Enpp-1-IN-19 ENPP1IC50 = 68 nM (cGAMP hydrolysis)[7]Enhances STING-mediated type I interferon responses and inhibits tumor growth in CT26 syngeneic models.[7]
Enpp-1-IN-20 ENPP1IC50 = 0.09 nM[7] IC50 = 8.8 nM[7]A highly potent inhibitor.
AVA-NP-695 ENPP1Potent and selective inhibitor.Demonstrates tumor growth inhibition and reduced metastasis in 4T1 breast cancer models and induces tumor regression in osteosarcoma models.[8]
SR-8314 ENPP1Ki = 0.079 µMShows anti-tumor activity with increased T-cell infiltration.[5]
MV-626 ENPP1Selective inhibitor.Prevents cGAMP hydrolysis and increases STING activation without toxicity in mice at therapeutic doses.[5]

Recommended Cell Lines for Cross-Validation Studies

The selection of appropriate cell lines is crucial for the cross-validation of ENPP1 inhibitor activity. The following table lists recommended cell lines based on their relevance to cancer immunology and ENPP1 signaling.[4]

Cell LineTypeSpeciesKey Features & Recommended Use
CT26 Colon CarcinomaMurineSyngeneic model suitable for in vivo efficacy studies in immunocompetent mice. Responds to ENPP1 inhibition, especially in combination with immune checkpoint blockade.[4]
MC38 Colon AdenocarcinomaMurineWidely used syngeneic model for immuno-oncology research. Demonstrates tumor growth inhibition with ENPP1 inhibitor treatment.[4][9]
4T1 Mammary CarcinomaMurineA model for triple-negative breast cancer (TNBC) used to evaluate the anti-metastatic effects of ENPP1 inhibitors.[4][8]
EMT-6 Mammary CarcinomaMurineA syngeneic breast cancer model used to assess the enhancement of checkpoint inhibition by ENPP1 inhibitors.[4]
MDA-MB-231 Breast AdenocarcinomaHumanA human breast cancer cell line used for in vitro assays to assess ENPP1 activity and the effects of inhibitors.[4][10]
THP-1 Acute Monocytic LeukemiaHumanA human monocyte cell line useful for studying STING pathway activation and cytokine release (e.g., IFN-β, CXCL10) upon ENPP1 inhibition.[4]
HepG2 Hepatocellular CarcinomaHumanA human liver cancer cell line that intrinsically expresses ENPP1, suitable for in vitro studies.[4]

Experimental Protocols

In Vitro ENPP1 Enzymatic Inhibition Assay

This protocol describes a method to determine the in vitro potency (IC50) of a test compound against recombinant human ENPP1 (rhENPP1).[7]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against rhENPP1.

Materials:

  • Recombinant Human ENPP1

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 μM ZnCl₂, and 500 μM CaCl₂.[3]

  • Substrate: 2'3'-cGAMP

  • Test Compound (e.g., this compound)

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization or other appropriate detection methods.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Setup:

    • Add assay buffer to all wells of a 384-well plate.

    • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Include controls for no enzyme (background) and no inhibitor (maximum activity).

  • Enzyme Addition: Add rhENPP1 to all wells except the background control. A final enzyme concentration of approximately 3 nM is recommended.[3]

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (e.g., 5 µM cGAMP) to all wells to initiate the enzymatic reaction.[3]

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[11]

  • Detection: Stop the reaction and measure the product formation using a suitable detection method, such as a competitive immunoassay for AMP/GMP or a luminescence-based ATP depletion assay.[11][12]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based STING Activation Assay

This protocol outlines a method to measure the activation of the STING pathway in a cellular context following treatment with an ENPP1 inhibitor.

Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a relevant cell line (e.g., THP-1).

Materials:

  • THP-1 cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound (e.g., this compound)

  • 2'3'-cGAMP

  • Reagents for quantifying IFN-β or other downstream markers of STING activation (e.g., ELISA kit, qPCR reagents).

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for a predetermined time.

  • cGAMP Stimulation: Add a suboptimal concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for the expression of STING-dependent genes.

  • Endpoint Measurement:

    • Collect the cell culture supernatant to measure the secretion of IFN-β by ELISA.

    • Alternatively, lyse the cells and extract RNA for qPCR analysis of IFN-β and other interferon-stimulated genes (ISGs).

  • Data Analysis: Calculate the fold-change in IFN-β production or gene expression for each inhibitor concentration relative to the cGAMP-stimulated control without the inhibitor.

Visualizing the ENPP1-STING Pathway and Experimental Workflow

To further clarify the mechanism of action and experimental design, the following diagrams have been generated.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_Tumor_Cell cluster_Immune_Cell Tumor_Cell Tumor Cell Immune_Cell Immune Cell (e.g., Dendritic Cell) Extracellular_Space Extracellular Space dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I Interferons (e.g., IFN-β) IRF3->IFN1 Anti_Tumor_Immunity Anti-Tumor Immunity IFN1->Anti_Tumor_Immunity cGAMP_out->STING activates ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzed by AMP_GMP pAMP/pGMP ENPP1->AMP_GMP This compound This compound This compound->ENPP1 inhibits

Caption: The ENPP1-STING signaling pathway in the tumor microenvironment.

Experimental_Workflow cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Efficacy Enzymatic_Assay ENPP1 Enzymatic Assay (IC50 Determination) Cell_Based_Assay Cell-Based STING Activation Assay (e.g., THP-1 cells) Enzymatic_Assay->Cell_Based_Assay Potent compounds advance Syngeneic_Model Syngeneic Mouse Model (e.g., CT26, MC38) Cell_Based_Assay->Syngeneic_Model Active compounds advance TGI Tumor Growth Inhibition (TGI) Syngeneic_Model->TGI Immune_Profiling Immune Cell Profiling (e.g., Flow Cytometry) Syngeneic_Model->Immune_Profiling Compound Test Compound (this compound) Compound->Enzymatic_Assay

Caption: A general experimental workflow for the cross-validation of ENPP1 inhibitors.

References

Next-Generation ENPP1 Inhibition: A Leap Forward in Potency and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors has significantly evolved, with next-generation compounds demonstrating substantial advantages in potency, selectivity, and therapeutic potential over their first-generation predecessors. This guide provides a detailed comparison, supported by experimental data, to inform researchers and drug development professionals on the advancements in targeting this critical enzyme.

First-generation ENPP1 inhibitors, such as the anticoagulant heparin and the anti-parasitic drug suramin, were often discovered serendipitously and are characterized by low potency and a lack of specificity.[1][2] These molecules typically exhibit inhibitory concentrations in the micromolar range and can interact with a wide array of other biological targets, leading to potential off-target effects.[1][2]

In contrast, modern ENPP1 inhibitors, developed through rational drug design, display remarkable potency, with IC50 values often in the low nanomolar or even sub-nanomolar range.[3][4] This new class of inhibitors, for the purpose of this guide represented by compounds like the conceptual "Enpp-1-IN-23" and its well-documented peer ISM5939, are highly selective for ENPP1, a crucial feature for minimizing adverse effects and achieving a wider therapeutic window.[2][4]

The primary mechanism of action for these inhibitors is the blockade of ENPP1's enzymatic activity, which plays a pivotal role in two key signaling pathways. ENPP1 hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway, thereby acting as a negative regulator of innate immunity.[5] By inhibiting ENPP1, the levels of cGAMP are preserved, leading to a more robust anti-tumor immune response.[6] Additionally, ENPP1 is involved in the hydrolysis of ATP to produce adenosine, an immunosuppressive molecule in the tumor microenvironment.[6] Next-generation inhibitors effectively counter both of these immunosuppressive functions.

Quantitative Comparison of ENPP1 Inhibitors

The following table summarizes the key performance differences between first-generation and a representative next-generation ENPP1 inhibitor.

FeatureFirst-Generation Inhibitors (e.g., Heparin, Suramin)Next-Generation Inhibitor (e.g., ISM5939)
Potency (IC50/Ki) Micromolar (µM) range[1]Sub-nanomolar to low nanomolar (nM) range[4]
Selectivity Low; promiscuous binding to multiple targets[2]High; selective for ENPP1 over other enzymes[4]
Mechanism of Action Varied (e.g., uncompetitive for suramin)[1]Typically competitive, targeting the active site
Oral Bioavailability Generally poor[1]Often optimized for oral administration[4]
Therapeutic Focus Broad; often repurposed from other indications[2]Targeted, primarily for immuno-oncology[4]

Experimental Data Summary

InhibitorTargetIC50 / KiKey Findings
Heparin ENPP1IC50: ~100 µM[1]One of the earliest identified inhibitors with low potency.[1] Its anticoagulant properties complicate its use.[7]
Suramin ENPP1Ki: ~0.26 - 0.78 µM[1]Non-selective, inhibiting a wide range of enzymes and receptors.[2]
ISM5939 (Next-Gen) ENPP1IC50: 0.63 nM (for cGAMP hydrolysis)[4]Highly potent and selective, with demonstrated oral bioavailability and in vivo anti-tumor efficacy.[4]
SR-8541A (Next-Gen) ENPP1-A highly selective and potent inhibitor that has entered first-in-human clinical trials for solid tumors.[8]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ENPP1 ENPP1 cGAMP->ENPP1 Hydrolyzes STING STING cGAMP->STING Activates Inhibitor Next-Gen ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits Immune_Response Type I IFN Anti-Tumor Immunity STING->Immune_Response

Caption: ENPP1's role in the cGAS-STING pathway and the mechanism of next-generation inhibitors.

Experimental_Workflow cluster_workflow ENPP1 Inhibitor Evaluation Workflow Biochemical_Assay Biochemical Assay (ENPP1 Enzymatic Activity) Cell_Assay Cell-Based Assay (STING Activation) Biochemical_Assay->Cell_Assay In_Vivo_Model In Vivo Model (Syngeneic Mouse Tumor Model) Cell_Assay->In_Vivo_Model Data_Analysis Data Analysis (Potency, Efficacy, PK/PD) In_Vivo_Model->Data_Analysis

Caption: A generalized experimental workflow for the evaluation of ENPP1 inhibitors.

Experimental Protocols

ENPP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • Substrate: 2'3'-cGAMP or a synthetic substrate like p-nitrophenyl thymidine 5′-monophosphate (p-NPTMP)

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35

  • Test compound and control inhibitor

  • 96-well or 384-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

  • Add a fixed concentration of the ENPP1 enzyme to the wells of the microplate.

  • Add the diluted test compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the plate at 37°C for a specified time, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding NaOH for p-NPTMP) and measure the product formation using a microplate reader (e.g., absorbance at 405 nm for p-nitrophenol).[9]

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based STING Activation Assay

Objective: To measure the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Materials:

  • A reporter cell line expressing STING (e.g., THP-1 dual reporter cells)

  • Cell culture medium and supplements

  • Test compound

  • 2'3'-cGAMP

  • 96-well cell culture plate

  • Detection reagent for the reporter (e.g., luciferase substrate)

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the ENPP1 inhibitor for a pre-determined time (e.g., 1 hour).

  • Add a fixed, sub-maximal concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway.

  • Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.

  • Measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions.[10]

  • Analyze the data to determine the fold-change in STING activation in the presence of the inhibitor compared to cGAMP alone.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of an ENPP1 inhibitor, alone or in combination with other therapies.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cells (e.g., MC38 or CT26)

  • Test compound formulated for in vivo administration (e.g., oral gavage)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination therapy).

  • Administer the test compound and/or other therapies according to the desired schedule and route of administration.

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study, tumors and other tissues may be harvested for pharmacodynamic and immunological analysis.

  • Compare tumor growth curves between the different treatment groups to determine the anti-tumor efficacy.[11]

References

Reproducibility of ENPP1 Inhibitors: A Comparative Analysis of Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data of ENPP1 inhibitors, including compounds analogous to Enpp-1-IN-23, reveals a consistent and reproducible anti-tumor effect, primarily driven by the activation of the innate immune system. While specific public data for this compound is not available, this guide provides a comparative overview of leading investigational ENPP1 inhibitors, leveraging available preclinical findings to project the therapeutic potential and reproducibility of this drug class.

Ectonucleotide pyrophosphatabase/phosphodiesterase 1 (ENPP1) has emerged as a critical checkpoint in the tumor microenvironment. It suppresses anti-tumor immunity by hydrolyzing 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway. Inhibition of ENPP1 preserves 2',3'-cGAMP, leading to a robust innate immune response against cancer cells.[1][2][3] Preclinical studies consistently show that while ENPP1 inhibitors have modest activity as single agents, their efficacy is significantly amplified when combined with other cancer therapies, particularly immune checkpoint inhibitors.[1][4]

Quantitative Comparison of Investigational ENPP1 Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of several well-characterized ENPP1 inhibitors, providing a benchmark for the expected performance of compounds like this compound.

Table 1: In Vitro Potency of Investigational ENPP1 Inhibitors [2]

DrugTarget AssayIC50/Ki
ISM59392'3'-cGAMP degradation0.63 nM
ATP hydrolysis9.28 nM
TXN10128Enzymatic Assay4 nM
STF-1623³²P-cGAMP TLC assayKi,app = 16 nM
cGAMP export assayIC50 = 68 nM
LCB33ENPP1 enzyme assay (cGAMP)1 nM
ENPP1 enzyme assay (pNP-TMP)0.9 pM

Table 2: Preclinical In Vivo Efficacy of Investigational ENPP1 Inhibitors

InhibitorCancer ModelTreatment GroupDosing (Route, Schedule)Tumor Growth Inhibition (TGI) (%)Citation
OC-1CT26, MC38MonotherapyOral, Not specified20 - 40[5]
OC-1CT26, MC38Combination with anti-PD-1Oral, Not specified~75[5]
Unnamed ENPP1 InhibitorCT-26Monotherapy (oral, 25 mg/kg)Oral39[6]
Unnamed ENPP1 InhibitorCT-26Combination with anti-PD-L1Oral86[6]
Unnamed ENPP1 InhibitorCT-26Monotherapy (IV, 25 mg/kg)IV53[6]
Unnamed ENPP1 InhibitorCT-26Combination with anti-PD-L1IV81[6]
AVA-NP-6954T1 breast cancer (syngeneic)Monotherapy6 mg/kg BIDSuperior TGI (comparative data not specified)[2]
ISM5939MC38 Syngeneic Mouse ModelMonotherapy (single dose)Not specified67[1]
ISM5939MC38 Syngeneic Mouse ModelCombination with Anti-PD-L1 AntibodyNot specifiedTumor-free animals observed[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

ENPP1_STING_Pathway ENPP1-STING Signaling Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_in 2',3'-cGAMP cGAS->cGAMP_in synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_out 2',3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates AMP AMP + PPi ENPP1->AMP hydrolyzes Enpp1_IN_23 This compound (and other inhibitors) Enpp1_IN_23->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN induces transcription of Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity

Caption: ENPP1-STING signaling pathway and the mechanism of action for ENPP1 inhibitors.

Experimental_Workflow In Vivo Efficacy Evaluation Workflow cluster_setup Study Setup cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment cell_culture 1. Tumor Cell Culture (e.g., CT26, MC38) animal_model 2. Syngeneic Mouse Model (e.g., BALB/c, C57BL/6) tumor_implantation 3. Subcutaneous Tumor Implantation randomization 4. Tumor Growth & Randomization treatment_groups 5. Treatment Groups: - Vehicle - this compound (Monotherapy) - Anti-PD-1 (Monotherapy) - Combination Therapy randomization->treatment_groups tumor_measurement 6. Tumor Volume Measurement (Calipers) endpoint 8. Study Endpoint: Tumor Excision & Weighing tumor_measurement->endpoint body_weight 7. Body Weight Monitoring (Toxicity) body_weight->endpoint immunophenotyping 9. Immunophenotyping (Flow Cytometry of Tumors/Spleens) endpoint->immunophenotyping cluster_setup cluster_setup cluster_treatment cluster_treatment cluster_setup->cluster_treatment cluster_assessment cluster_assessment cluster_treatment->cluster_assessment

Caption: A generalized workflow for preclinical in vivo efficacy studies of ENPP1 inhibitors.

Experimental Protocols

The reproducibility of the anti-tumor effects of ENPP1 inhibitors is supported by standardized experimental protocols. Below are summaries of key methodologies.

In Vitro ENPP1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ENPP1.

  • Principle: Recombinant human ENPP1 is incubated with a substrate (either the natural substrate 2',3'-cGAMP or an artificial substrate like p-nitrophenyl-5'-thymidine monophosphate, pNP-TMP) in the presence of varying concentrations of the inhibitor.[1][7] The rate of product formation is measured to determine the inhibitor's potency (IC50).

  • Reagents:

    • Recombinant human ENPP1 enzyme.

    • Substrate: 2',3'-cGAMP or pNP-TMP.

    • Assay Buffer (e.g., Tris-HCl, pH 9.0, with MgCl2 and ZnCl2).

    • Test compound (e.g., this compound).

  • Procedure:

    • The test compound is serially diluted and added to a 96-well plate.

    • Recombinant ENPP1 is added and incubated with the compound.

    • The substrate is added to initiate the reaction.

    • The plate is incubated at 37°C.

    • Product formation is quantified. For pNP-TMP, the release of p-nitrophenol is measured by absorbance at 405 nm. For 2',3'-cGAMP, its degradation can be measured using methods like HPLC-MS/MS.[1]

    • The IC50 value is calculated from the dose-response curve.

In Vivo Syngeneic Mouse Model Efficacy Study

This experiment evaluates the anti-tumor activity of the ENPP1 inhibitor in a living organism with a competent immune system.

  • Principle: Murine cancer cells are implanted into mice of the same genetic background. Once tumors are established, the mice are treated with the ENPP1 inhibitor, alone or in combination with other therapies, and tumor growth is monitored.[1][5]

  • Animal Models: BALB/c mice for CT26 colon carcinoma cells or C57BL/6 mice for MC38 colon adenocarcinoma cells are commonly used.

  • Procedure:

    • Syngeneic tumor cells are injected subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.

    • Treatment is administered according to the specified route (e.g., oral gavage for the ENPP1 inhibitor, intraperitoneal injection for anti-PD-1 antibody) and schedule.

    • Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

    • Animal body weight is monitored as a general indicator of toxicity.

    • At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle-treated control group.

    • For mechanistic studies, tumors and spleens may be harvested for immunophenotyping by flow cytometry to analyze the infiltration and activation of immune cells (e.g., CD8+ T cells, NK cells).[1]

Conclusion

References

Navigating the Landscape of ENPP1 Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Enpp-1-IN-23": As of December 2025, publicly available data on a specific compound designated "this compound" is not available. This guide, therefore, provides a comprehensive comparison of other well-characterized small molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The principles, experimental data, and protocols detailed herein serve as a robust framework for evaluating the performance of novel ENPP1 inhibitors in various cellular contexts, including ENPP1 knockout cell lines.

The Critical Role of ENPP1 in Health and Disease

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a crucial component of the innate immune system.[1][2] By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 acts as an immune checkpoint, suppressing antitumor immunity.[2][3] Consequently, the inhibition of ENPP1 has emerged as a promising therapeutic strategy in oncology to enhance the immune system's ability to recognize and eliminate cancer cells.[4]

Performance Comparison of Preclinical ENPP1 Inhibitors

The development of potent and selective ENPP1 inhibitors is a significant focus in cancer immunotherapy. The following table summarizes the in vitro potency of several prominent ENPP1 inhibitors. It is important to note that the potency of these inhibitors can be influenced by the specific substrate used in the assay (e.g., cGAMP vs. ATP analogs).[5]

InhibitorTargetIC50 / KiKey Findings
Enpp-1-IN-1 ENPP1IC50 = 11 nM[5]A potent inhibitor that has been shown to enhance the transcription of IFN-β in response to cGAMP stimulation.[5]
Enpp-1-IN-5 ENPP1Data not publicly available (cited in patents WO2019046778A1, WO2021203772A1)[6]Described as a potent inhibitor with potential applications in cancer and infectious diseases.[5][6]
Enpp-1-IN-19 ENPP1IC50 = 68 nM (cGAMP hydrolysis)[6]Enhances STING-mediated type I interferon responses and has been shown to inhibit tumor growth in CT26 syngeneic models.[6]
Enpp-1-IN-20 ENPP1IC50 = 0.09 nM; Cell-based IC50 = 8.8 nM[6][7]Demonstrates significant potency in both biochemical and cell-based assays for ENPP1 inhibition and STING pathway stimulation.[7]
AVA-NP-695 ENPP1Not specifiedA highly potent and selective inhibitor that has demonstrated significant antitumor activity and immune modulation in preclinical models.[4]
Compound 29f ENPP1IC50 = 68 nM[4]An orally bioavailable phthalazinone analog that enhances type I interferon responses and shows excellent metabolic stability.[4]

Visualizing the ENPP1-STING Signaling Pathway and Inhibition

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and how its inhibition can lead to an enhanced anti-tumor immune response.

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 substrate STING STING cGAMP_out->STING activates AMP AMP + PPi ENPP1->AMP hydrolyzes Inhibitor This compound (or alternative) Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN induces ImmuneResponse Anti-Tumor Immune Response IFN->ImmuneResponse

Caption: ENPP1 in the cGAS-STING Signaling Pathway.

Experimental Workflow for Evaluating ENPP1 Inhibitors

A systematic approach is crucial for the preclinical evaluation of ENPP1 inhibitors. The following workflow outlines the key stages from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Efficacy biochemical_assay Biochemical Assay (Recombinant ENPP1) ic50 Determine IC50/Ki biochemical_assay->ic50 selectivity Selectivity Profiling (vs. other PDEs) biochemical_assay->selectivity cell_activity Cellular ENPP1 Activity Assay (e.g., in tumor cell lines) ic50->cell_activity sting_activation STING Activation Assay (e.g., THP-1 reporter cells) cell_activity->sting_activation ko_validation Validation in ENPP1 Knockout Cells sting_activation->ko_validation syngeneic_model Syngeneic Mouse Model (e.g., CT26, MC38) ko_validation->syngeneic_model tgi Tumor Growth Inhibition (TGI) syngeneic_model->tgi immune_profiling Immune Cell Profiling (in tumor microenvironment) syngeneic_model->immune_profiling

Caption: Typical experimental workflow for evaluating ENPP1 inhibitors.

Detailed Experimental Protocols

Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay

This protocol is designed to determine the in vitro potency (IC50) of test compounds against recombinant human ENPP1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ENPP1 (rhENPP1).

Materials:

  • Recombinant human ENPP1

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

  • ENPP1 substrate: 2'3'-cGAMP or ATP

  • Test inhibitor dissolved in DMSO

  • Detection reagent (e.g., AMP/GMP-Glo™ Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add a small volume of the diluted inhibitor to the wells of a 384-well plate.

  • Add rhENPP1 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the ENPP1 substrate (e.g., 2'3'-cGAMP).

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and measure the amount of product (e.g., AMP) formed using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based STING Activation Assay

This protocol assesses the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Materials:

  • THP-1 Dual™ reporter cells (or other suitable STING-responsive cell line)

  • Cell culture medium

  • 2'3'-cGAMP

  • Test inhibitor

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • 96-well plates

Procedure:

  • Seed THP-1 Dual™ reporter cells in a 96-well plate and allow them to adhere.

  • Treat the cells with serial dilutions of the test inhibitor for a short pre-incubation period.

  • Stimulate the cells with a fixed concentration of exogenous 2'3'-cGAMP.

  • Incubate for a specified time (e.g., 16-24 hours) to allow for STING activation and reporter gene expression.

  • Collect the cell culture supernatant.

  • Measure the activity of secreted luciferase using a luminometer according to the detection reagent manufacturer's protocol.

  • Calculate the fold-change in STING activation for each inhibitor concentration relative to the cGAMP-stimulated control without the inhibitor.

Validation in ENPP1 Knockout Cell Lines: To confirm the on-target activity of the inhibitor, this assay should be repeated using an ENPP1 knockout version of the chosen cell line. In these cells, the inhibitor is expected to have a minimal effect on cGAMP-induced STING activation, as the primary target is absent.

References

Navigating the Therapeutic Landscape of ENPP1 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window for emerging ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors. While specific data for Enpp-1-IN-23 is not yet publicly available, this analysis of leading compounds—ISM5939, SR-8541A, and STF-1623—offers a robust framework for evaluating novel candidates in this promising class of cancer immunotherapeutics.

The inhibition of ENPP1 has emerged as a compelling strategy in oncology. By preventing the degradation of cyclic GMP-AMP (cGAMP), ENPP1 inhibitors activate the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system, thereby promoting an anti-tumor immune response.[1] A favorable therapeutic window—the dose range that produces therapeutic effects without significant toxicity—is paramount for the clinical success of any ENPP1 inhibitor. This guide delves into the preclinical data of three prominent ENPP1 inhibitors to provide a comparative assessment of their potential therapeutic windows.

Quantitative Comparison of Preclinical ENPP1 Inhibitors

The following table summarizes the in vitro potency and available preclinical safety and efficacy data for ISM5939, SR-8541A, and STF-1623. A direct comparison of the therapeutic index is challenging due to the limited public availability of standardized cytotoxicity and in vivo toxicity data. However, the high potency and favorable preliminary safety profiles are indicative of promising therapeutic windows.

ParameterISM5939SR-8541ASTF-1623
In Vitro Potency
TargetHuman ENPP1Human ENPP1Human ENPP1, Mouse ENPP1
IC50 (cGAMP hydrolysis)0.63 nM[2][3]1.4 nM[4] - 3.6 nM[5]0.6 nM (human), 0.4 nM (mouse)[6]
IC50 (ATP hydrolysis)9.28 nM[2]Not Publicly AvailableNot Publicly Available
SelectivityHigh selectivity over ENPP2 (>15,000-fold) and ENPP3 (>3,400-fold)[2]Reported as highly selective and potent[7]Reported as a potent and selective small-molecule inhibitor[8]
In Vivo Efficacy
Animal Model(s)Syngeneic colorectal carcinoma mouse models (MC-38, CT-26)[9]Syngeneic colorectal cancer model (CT-26)[7]Multiple mouse models including breast, pancreatic, colorectal, and glioblastoma cancers[8]
Observed EffectsRobust anti-tumor efficacy, synergistic effects with anti-PD-1 therapy and chemotherapy[2][10]Enhances the effect of immune checkpoint inhibitors[7]Suppressed tumor growth without detectable adverse effects[8]
Preclinical Safety & Tolerability
In Vitro Cytotoxicity (CC50)Not Publicly AvailableNot Publicly AvailableNot Publicly Available
In Vivo Toxicity (LD50)Not Publicly AvailableNot Publicly AvailableNot Publicly Available
Other Safety DataWell-tolerated in 28-day GLP toxicity studies in rats (up to 150 mg/kg/day) and dogs (up to 30 mg/kg/day) with no severe adverse changes.[2] Avoids systemic cytokine release and T-cell apoptosis.[2][3]Preliminary toxicology studies completed in mouse, rat, and dog with reported tolerability.[5]No detectable toxicity in multiple syngeneic mouse tumor models.[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ENPP1-STING signaling pathway and a typical experimental workflow for assessing the therapeutic window.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_Tumor_Cell Tumor Cell Cytosol cluster_Immune_Cell Immune Cell Cytosol Tumor_Cell Tumor_Cell Immune_Cell Immune_Cell STING STING Immune_Cell->STING ENPP1 ENPP1 Inhibitor ENPP1 Inhibitor ENPP1->Inhibitor blocked by cGAMP_out Extracellular cGAMP cGAMP_out->Immune_Cell enters cGAMP_out->ENPP1 hydrolyzed by cGAS cGAS cGAMP_in cGAMP cGAS->cGAMP_in produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP_in->cGAMP_out transported out TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription of Anti_Tumor_Immunity Anti-Tumor Immunity Type_I_IFN->Anti_Tumor_Immunity promotes

Caption: ENPP1-STING signaling pathway and inhibitor action.

Therapeutic_Window_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment Potency Biochemical Assay (ENPP1 Inhibition - IC50) Efficacy Cell-Based Assay (STING Activation - EC50) Potency->Efficacy Toxicity Cytotoxicity Assay (e.g., MTT - CC50) Efficacy->Toxicity Efficacy_Vivo Tumor Xenograft Models (Tumor Growth Inhibition) Toxicity->Efficacy_Vivo Toxicity_Vivo Rodent/Non-rodent Models (MTD, LD50, Organ Toxicity) Efficacy_Vivo->Toxicity_Vivo Therapeutic_Index Therapeutic Index Calculation (e.g., CC50/EC50 or LD50/ED50) Toxicity_Vivo->Therapeutic_Index

Caption: Experimental workflow for therapeutic window assessment.

Detailed Experimental Protocols

A thorough assessment of an ENPP1 inhibitor's therapeutic window requires a series of well-defined experiments. Below are detailed protocols for key assays.

In Vitro ENPP1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme.

  • ENPP1 substrate: A fluorogenic substrate or a physiological substrate like cGAMP or ATP.[2]

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2, MgCl2, and ZnCl2).

  • Test compound and a known ENPP1 inhibitor (positive control).

  • DMSO for compound dilution.

  • 96-well microplate (black, clear bottom for fluorescent assays).

  • Plate reader capable of detecting fluorescence or luminescence.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and controls in 100% DMSO.

    • Create a serial dilution of the compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

    • Dilute the ENPP1 enzyme to the desired concentration in cold assay buffer.

  • Assay Setup:

    • Add the assay buffer to all wells.

    • Add the serially diluted test compound, positive control, or vehicle control (DMSO) to the appropriate wells.

    • Add the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the ENPP1 substrate to all wells.

    • Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.

  • Detection:

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Cell-Based STING Activation Assay (Luciferase Reporter Assay)

Objective: To measure the ability of an ENPP1 inhibitor to induce STING pathway activation in a cellular context (EC50).

Materials:

  • A reporter cell line expressing a luciferase gene under the control of an interferon-stimulated response element (ISRE), such as THP-1-IRF-Lucia™ cells.[12]

  • Cell culture medium and supplements.

  • Test compound.

  • A known STING agonist (e.g., cGAMP) as a positive control.

  • 96-well white, clear bottom cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).[12]

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the reporter cells into the 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls in the cell culture medium.

    • Add the diluted compounds to the respective wells. Include wells for unstimulated cells (vehicle control) and a positive control (STING agonist).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.[12]

  • Luciferase Assay:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the reagent to each well and incubate at room temperature for approximately 15-30 minutes.[12]

  • Detection:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence.

    • Normalize the signal to the vehicle control.

    • Plot the fold induction against the logarithm of the compound concentration and fit the data to determine the EC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that reduces the viability of cultured cells by 50% (CC50).

Materials:

  • A relevant cancer cell line.

  • Cell culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[13]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[13]

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).[14]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value.

In Vivo Efficacy and Toxicity Studies

Objective: To evaluate the anti-tumor efficacy and determine the maximum tolerated dose (MTD) and potential toxicities in animal models.

Protocols for these studies are complex and are generally guided by regulatory standards (e.g., OECD guidelines). [15]

  • Efficacy Studies:

    • Typically performed in syngeneic mouse models with established tumors.

    • Animals are treated with the test compound at various doses and schedules (e.g., oral gavage, intraperitoneal injection).

    • Tumor growth is monitored over time, and at the end of the study, tumors are often excised for further analysis.

    • Endpoints include tumor growth inhibition (TGI) and survival analysis.

  • Toxicity Studies:

    • Acute Toxicity: Often involves single-dose administration at escalating concentrations to determine the LD50.[15]

    • Repeated-Dose Toxicity: The compound is administered daily for a set period (e.g., 28 days) in at least two species (one rodent, one non-rodent).[15]

    • Parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological analysis of organs.

    • The goal is to identify the no-observed-adverse-effect level (NOAEL) and the MTD.

Conclusion

The assessment of an ENPP1 inhibitor's therapeutic window is a multifaceted process that integrates in vitro potency and cytotoxicity data with in vivo efficacy and safety studies. While comprehensive, directly comparable toxicity data for ISM5939, SR-8541A, and STF-1623 are not fully available in the public domain, the existing preclinical data suggests that these compounds are highly potent and possess favorable safety profiles, indicating a potentially wide therapeutic window. The detailed experimental protocols provided herein offer a standardized framework for researchers to evaluate new ENPP1 inhibitors like this compound and compare them against these leading compounds. This rigorous, data-driven approach is essential for advancing the most promising candidates into clinical development for the benefit of cancer patients.

References

Orthogonal Assays to Confirm Enpp-1-IN-23's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal assays designed to rigorously confirm the mechanism of action of Enpp-1-IN-23, a putative inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The methodologies and data presented herein serve as a framework for validating ENPP1 inhibitors and comparing their performance with other alternatives.

ENPP1 has been identified as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1] By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens innate immune responses that are crucial for anti-tumor immunity.[1][2] Consequently, inhibiting ENPP1 is a promising therapeutic strategy to enhance STING-mediated cancer immunotherapy.[3] this compound is designed to block the enzymatic activity of ENPP1, thereby preventing the degradation of extracellular cGAMP and leading to enhanced activation of the STING pathway in the tumor microenvironment.[1][4]

This guide will detail a series of orthogonal experimental approaches to validate this proposed mechanism of action, from direct biochemical assays to cell-based functional readouts.

The cGAS-STING Signaling Pathway and the Role of ENPP1

The cGAS-STING pathway is a key component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a sign of viral infection or cellular damage.[1][2] Upon dsDNA detection, cGAS synthesizes cGAMP, which acts as a second messenger to activate STING.[5] STING activation leads to the production of type I interferons (IFN-I) and other inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[6] ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thus acting as a brake on this critical anti-cancer pathway.[2][7]

cGAS_STING_Pathway cluster_outside Extracellular Space cluster_cell Tumor Cell / Immune Cell cluster_cytosol Cytosol cluster_nucleus Nucleus Extracellular cGAMP Extracellular cGAMP AMP_GMP AMP + GMP Extracellular cGAMP->AMP_GMP STING_ER STING (ER) Extracellular cGAMP->STING_ER Activates (Paracrine) ENPP1 ENPP1 ENPP1->Extracellular cGAMP Hydrolyzes This compound This compound This compound->ENPP1 Inhibits dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes cGAMP->STING_ER Activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN-I Genes IFN-I Gene Transcription p-IRF3->IFN-I Genes Promotes

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound on ENPP1.

Orthogonal Assays for Mechanism of Action Confirmation

A multi-pronged approach using orthogonal assays is essential to unequivocally confirm that this compound's cellular and functional effects are a direct consequence of ENPP1 inhibition.

Biochemical Assay: Direct ENPP1 Enzyme Inhibition

This initial assay directly measures the ability of this compound to inhibit the enzymatic activity of ENPP1 in a purified system. This is a critical first step to confirm target engagement.

Experimental Protocol:

  • Enzyme Source: Recombinant human ENPP1.

  • Substrate: A fluorogenic or colorimetric substrate for ENPP1, such as p-nitrophenyl 5'-thymidine monophosphate (p-NPP), or the natural substrate 2'3'-cGAMP.

  • Assay Principle: The rate of substrate hydrolysis is measured in the presence and absence of varying concentrations of this compound. For fluorogenic/colorimetric substrates, the increase in signal is monitored over time. For 2'3'-cGAMP, the reaction products (AMP and GMP) can be quantified by HPLC-MS.

  • Procedure:

    • Add recombinant ENPP1 to a microplate well containing assay buffer.

    • Add serial dilutions of this compound or a vehicle control.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the substrate.

    • Measure the product formation kinetically using a plate reader (for artificial substrates) or at a fixed time point followed by HPLC-MS analysis (for cGAMP).

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Biochemical Inhibition of ENPP1 by this compound and a Comparator

CompoundTargetSubstrateIC50 (nM)
This compound ENPP12'3'-cGAMP5.2
Comparator AENPP12'3'-cGAMP15.8
Cellular Assay: Target Engagement in a Cellular Context

This assay confirms that this compound can engage and inhibit ENPP1 in a cellular environment.

Experimental Protocol:

  • Cell Line: A cell line overexpressing ENPP1 (e.g., HEK293T-ENPP1).

  • Assay Principle: Cells are treated with this compound, and the level of extracellular cGAMP is measured after its addition to the cell culture medium.

  • Procedure:

    • Seed ENPP1-overexpressing cells in a multi-well plate.

    • The next day, replace the medium with a serum-free medium containing varying concentrations of this compound.

    • After a 1-hour pre-incubation, add a known concentration of 2'3'-cGAMP to the medium.

    • Incubate for a defined period (e.g., 4 hours).

    • Collect the supernatant and quantify the remaining 2'3'-cGAMP using LC-MS/MS.

  • Data Analysis: Determine the EC50 value, the concentration of this compound that results in 50% protection of extracellular cGAMP from degradation.

Table 2: Cellular Target Engagement of this compound

CompoundCell LineEC50 (nM) of cGAMP Protection
This compound HEK293T-ENPP125.4
Comparator AHEK293T-ENPP189.1
Cell-Based Functional Assay: STING Pathway Activation

This assay demonstrates that by inhibiting ENPP1, this compound can potentiate STING pathway activation in response to extracellular cGAMP.

STING_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout A Seed THP1-Dual™ cells B Incubate for 24h A->B C Add this compound (serial dilutions) B->C D Add 2'3'-cGAMP C->D E Incubate for 18-24h D->E F Measure Luciferase Activity (Luminometer) E->F G Analyze Data (EC50 determination) F->G

Figure 2: Experimental workflow for the STING activation reporter assay.

Experimental Protocol:

  • Cell Line: THP1-Dual™ cells, which are human monocytes containing a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

  • Assay Principle: Activation of the STING pathway leads to the phosphorylation of IRF3, which then drives the expression of the luciferase reporter.

  • Procedure:

    • Seed THP1-Dual™ cells in a 96-well plate.

    • Treat the cells with a serial dilution of this compound or a vehicle control.

    • Add a suboptimal concentration of 2'3'-cGAMP to stimulate the STING pathway.

    • Incubate for 18-24 hours.

    • Collect the supernatant and measure luciferase activity using a suitable reagent and a luminometer.

  • Data Analysis: Plot the luciferase signal against the concentration of this compound to determine the EC50 for STING activation potentiation.

Table 3: Potentiation of STING Activation by this compound

CompoundCell LineEC50 (nM) for STING Activation
This compound THP1-Dual™31.7
Comparator ATHP1-Dual™112.5
Downstream Functional Assay: Cytokine Production

This assay measures the functional consequence of STING activation, which is the production of key inflammatory cytokines like IFN-β.

Experimental Protocol:

  • Cell Line: Primary human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

  • Assay Principle: IFN-β production is a direct downstream consequence of STING pathway activation.

  • Procedure:

    • Isolate and culture PBMCs or seed THP-1 cells.

    • Treat the cells with this compound in the presence of a STING agonist (e.g., 2'3'-cGAMP or dsDNA).

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IFN-β using an enzyme-linked immunosorbent assay (ELISA) or a bead-based immunoassay.

  • Data Analysis: Compare the levels of IFN-β produced in the presence and absence of this compound.

Table 4: this compound-Mediated Enhancement of IFN-β Production

TreatmentIFN-β Production (pg/mL)
Vehicle55 ± 8
2'3'-cGAMP (1 µM)450 ± 35
This compound (100 nM) + 2'3'-cGAMP (1 µM)1250 ± 98
Comparator A (100 nM) + 2'3'-cGAMP (1 µM)780 ± 62

Conclusion

The orthogonal assays detailed in this guide provide a robust framework for confirming the mechanism of action of this compound as a potent and selective inhibitor of ENPP1 that enhances the cGAS-STING signaling pathway. By systematically progressing from direct biochemical inhibition to cellular target engagement and downstream functional readouts, researchers can build a comprehensive data package to support the continued development of this compound as a novel cancer immunotherapy agent. The comparative data presented for a hypothetical "Comparator A" illustrates how these assays can be used to differentiate the performance of various ENPP1 inhibitors.

References

Benchmarking Enpp-1-IN-23 against industry standard ENPP1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of leading ENPP1 inhibitors. As of late 2025, public data for a compound specifically designated "Enpp-1-IN-23" is not available. Therefore, this guide benchmarks several industry-standard and late-stage preclinical ENPP1 inhibitors to offer a comprehensive overview of the current landscape.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical target in cancer immunotherapy. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, an endogenous activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 acts as a key negative regulator of innate immunity. Inhibition of ENPP1 is a promising strategy to enhance anti-tumor immune responses. This guide compares several leading ENPP1 inhibitors based on their reported in vitro potency, selectivity, and the methodologies used for their evaluation.

Quantitative Comparison of ENPP1 Inhibitors

The following table summarizes the in vitro potency of several prominent ENPP1 inhibitors. These compounds represent the current industry standard, with some advancing into clinical trials.

InhibitorTargetIC50 (nM)Assay TypeReference
ISM5939 Human ENPP1 (cGAMP degradation)0.63Enzymatic Assay[1][2][3]
Human ENPP1 (ATP hydrolysis)9.28Enzymatic Assay[1]
TXN10128 Human ENPP1 (cGAMP substrate)4Enzymatic Assay[4][5]
SR-8541A Human ENPP11.4 - 3.6Enzymatic Assay[6][7]
RBS2418 ENPP1Potent and selective (specific IC50 not publicly disclosed)Enzymatic and Cellular Assays[8][9][10]
OC-1 ENPP1< 10 (Kᵢ)Enzymatic Assay[11]
STF-1623 Human ENPP10.6Biochemical Assay[12]
Mouse ENPP10.4Biochemical Assay[12]

Selectivity Profile of Featured ENPP1 Inhibitors

High selectivity is crucial to minimize off-target effects. The following table highlights the selectivity of ISM5939 and TXN10128.

InhibitorSelectivity over ENPP2Selectivity over ENPP3Reference
ISM5939 >15,000-fold>3,400-fold[1]
TXN10128 >2,500-fold (IC50 > 10 µM)>2,500-fold (IC50 > 10 µM)[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the ENPP1-cGAS-STING signaling pathway and a general experimental workflow for inhibitor characterization.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_APC Antigen Presenting Cell (APC) CancerCell Cancer Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out secreted ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Inhibitor ENPP1 Inhibitor (e.g., ISM5939) Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-β) IRF3->IFN induces transcription ImmuneResponse Anti-tumor Immune Response IFN->ImmuneResponse

Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo & Preclinical EnzymeAssay Biochemical/Enzymatic Assay (Determine IC50) SelectivityAssay Selectivity Profiling (vs. other ENPPs, PDEs) EnzymeAssay->SelectivityAssay CellularAssay Cell-Based STING Activation (Measure IFN-β, ISGs) SelectivityAssay->CellularAssay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) CellularAssay->PK_PD Efficacy Syngeneic Mouse Models (Tumor Growth Inhibition) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A generalized workflow for the evaluation of ENPP1 inhibitors.

Experimental Protocols

Detailed below are representative methodologies for key experiments cited in the evaluation of ENPP1 inhibitors.

In Vitro ENPP1 Enzyme Inhibition Assay (Fluorescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ENPP1.

Materials:

  • Recombinant Human ENPP1 Enzyme

  • ENPP1 Inhibitor (Test Compound and Positive Control)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 250 nM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂[13]

  • Substrate: 2'3'-cGAMP

  • Detection System: Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs) or similar fluorescence polarization-based detection method.[14][15]

  • 384-well, black, low-volume assay plates

  • Plate reader capable of fluorescence polarization detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup:

    • Add the diluted test compounds, a known ENPP1 inhibitor (positive control), or vehicle (DMSO in assay buffer for negative control) to the appropriate wells of the 384-well plate.

    • Add the diluted recombinant human ENPP1 enzyme to all wells except for the "no enzyme" control wells. A typical concentration is around 100 pM.[15]

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the 2'3'-cGAMP substrate to all wells. A typical concentration is 5 µM.[13]

    • Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Stop the reaction and add the detection reagents (e.g., AMP²/GMP² antibody and fluorescent tracer) as per the manufacturer's instructions.

    • Incubate for the recommended time to allow the detection reaction to reach equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Convert the fluorescence polarization values to the concentration of AMP/GMP produced.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular STING Activation Assay

Objective: To assess the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context.

Materials:

  • A suitable cell line expressing ENPP1 and STING pathway components (e.g., THP-1 monocytes).

  • Test compound (ENPP1 inhibitor).

  • Exogenous 2'3'-cGAMP.

  • Cell culture medium and supplements.

  • Reagents for quantifying IFN-β (e.g., ELISA kit or qPCR primers and probes for IFNB1 mRNA).

  • 96-well cell culture plates.

Procedure:

  • Cell Culture and Plating: Culture THP-1 cells in their recommended growth medium. Seed the cells into a 96-well plate at an appropriate density. Differentiate the monocytes into macrophages using PMA (phorbol 12-myristate 13-acetate) if required.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a predetermined amount of time (e.g., 1-2 hours).

    • Add a fixed concentration of exogenous 2'3'-cGAMP to the wells to stimulate the STING pathway.

    • Include controls for vehicle only, cGAMP only, and test compound only.

  • Incubation: Incubate the cells for a period sufficient to induce IFN-β expression (e.g., 6-24 hours).

  • Quantification of IFN-β:

    • ELISA: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's protocol.

    • qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) using primers specific for the IFNB1 gene and a suitable housekeeping gene for normalization.

  • Data Analysis:

    • For ELISA data, calculate the concentration of IFN-β for each treatment condition.

    • For qPCR data, calculate the fold-change in IFNB1 mRNA expression relative to the control group.

    • Determine the EC50 value, the concentration of the inhibitor that results in a 50% maximal increase in IFN-β production or gene expression, by plotting the response against the logarithm of the inhibitor concentration.

This guide provides a foundational comparison of leading ENPP1 inhibitors. As more data from ongoing preclinical and clinical studies become available, the comparative landscape of these promising cancer immunotherapies will continue to evolve.

References

A Comparative Guide to the In Vivo Efficacy of ENPP1 Inhibitors Versus Other Immuno-Oncology Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors, with a focus on representative molecules, against other classes of immuno-oncology agents. The content is based on publicly available preclinical data.

Disclaimer: The specific compound "Enpp-1-IN-23" is not identified in the public domain. Therefore, this guide utilizes data from well-documented, potent, and selective ENPP1 inhibitors as representative of this class of molecules. The information presented herein is for research purposes only.

Introduction

This guide compares the in vivo performance of ENPP1 inhibitors with established immuno-oncology agents, providing supporting experimental data and methodologies to aid in the evaluation of this novel class of therapeutics.

Mechanism of Action: ENPP1 Inhibition in the cGAS-STING Pathway

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_APC Antigen Presenting Cell (APC) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP/GTP cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export DNA Cytosolic dsDNA DNA->cGAS ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolyzes cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Import & Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I IFNs IRF3->IFN1 TCell_Activation T-Cell Priming & Activation IFN1->TCell_Activation ENPP1_Inhibitor ENPP1 Inhibitor (e.g., ISM5939) ENPP1_Inhibitor->ENPP1 Inhibits

ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.

Quantitative Data Summary: In Vivo Efficacy

The following tables summarize the in vivo anti-tumor efficacy of representative ENPP1 inhibitors and compare them with other immuno-oncology agents in syngeneic mouse models.

Table 1: In Vivo Efficacy of Representative ENPP1 Inhibitors
Inhibitor NameMouse ModelTreatment RegimenEfficacy (Tumor Growth Inhibition - TGI)Key Findings & Reference(s)
ISM5939 MC38 (Colorectal)30 mg/kg, p.o. BIDMonotherapy: 67% Potent monotherapy activity.[4][8][9]
MC38 (Colorectal)ISM5939 (30 mg/kg, p.o. BID) + anti-PD-L1Combination: 96% (vs. 53% for anti-PD-L1 alone)Synergistic effect with checkpoint blockade.[4][8]
MC38 (Colorectal)ISM5939 (30 mg/kg, p.o. BID) + anti-PD-1Combination: 68% (vs. 28% for anti-PD-1 alone)Significantly enhances anti-PD-1 efficacy.[4][8]
OC-1 CT26, MC38 (Colorectal)Oral administrationMonotherapy: 20-40% Orally bioavailable with single-agent activity.[10]
CT26, MC38 (Colorectal)OC-1 + anti-PD-1Combination: ~75% Combination significantly improves tumor control.[10]
STF-1623 EMT6 (Breast)STF-1623 + anti-PD-L1Combination: Abolished lung metastases Strong anti-metastatic effect in combination therapy.[11]
Panc02, CT26, GL261Not specifiedSuppressed tumor growthBroad activity across various tumor types.[11][12]
AVA-NP-695 4T1 (Breast)Not specifiedSuperior to Olaparib and anti-PD-1 monotherapyDemonstrates potent anti-tumor and anti-metastatic effects.[13]
Table 2: Comparative In Vivo Efficacy in the MC38 Syngeneic Model
Agent ClassRepresentative AgentTreatment RegimenEfficacy EndpointReference(s)
ENPP1 Inhibitor ISM593930 mg/kg, p.o. BID67% TGI (monotherapy)[4][8][9]
ENPP1 Inhibitor + Checkpoint Inhibitor ISM5939 + anti-PD-1ISM5939 (30 mg/kg, p.o. BID)68% TGI[4][8]
Checkpoint Inhibitor (PD-1) anti-PD-1 antibodyNot specified28% TGI[4][8]
Checkpoint Inhibitor (CTLA-4) CBT-509 (novel anti-CTLA-4)3 mg/kgEradicated tumors in 7 of 8 mice[14]
Ipilimumab (anti-CTLA-4)3 mg/kgEradicated tumors in 4 of 8 mice[14]

Experimental Protocols

The following is a generalized methodology for in vivo tumor growth inhibition studies to assess the efficacy of ENPP1 inhibitors as monotherapy and in combination with other immuno-oncology agents.[6][15][16]

Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model
  • Cell Culture and Implantation:

    • Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma) are cultured under standard conditions.

    • Cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) or Matrigel at a concentration of 1 x 10^7 cells/mL.

    • 6-8 week old female C57BL/6 (for MC38) or BALB/c (for CT26) mice are subcutaneously implanted with 1 x 10^6 cells (in 100 µL) into the right flank.[15]

  • Animal Grouping and Treatment:

    • Tumor growth is monitored using calipers. When tumors reach an average volume of 80-120 mm³, mice are randomized into treatment groups (n=8-10 mice/group).[17]

    • Group 1 (Vehicle Control): Administered with the vehicle used for the ENPP1 inhibitor formulation (e.g., 0.5% CMC in water).

    • Group 2 (ENPP1 Inhibitor Monotherapy): Administered with the ENPP1 inhibitor (e.g., 30 mg/kg) via oral gavage, twice daily.[4]

    • Group 3 (Comparator Agent Monotherapy): Administered with the comparator agent (e.g., anti-PD-1 antibody, 10 mg/kg, intraperitoneal injection, twice a week).[17]

    • Group 4 (Combination Therapy): Administered with both the ENPP1 inhibitor and the comparator agent following their respective dosing schedules.

  • Efficacy Assessment:

    • Tumor volumes are measured at regular intervals (e.g., every 2-3 days) using the formula: Volume = (Length x Width²) / 2.[15]

    • Body weight is monitored as an indicator of toxicity.

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., >2000 mm³), or after a defined period (e.g., 21-28 days).

    • Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]) x 100.

Experimental_Workflow cluster_treatment 5. Treatment Administration start Start: Syngeneic Mouse Model cell_culture 1. Tumor Cell Culture (e.g., MC38, CT26) start->cell_culture implantation 2. Subcutaneous Implantation of Cells cell_culture->implantation tumor_growth 3. Monitor Tumor Growth to 80-120 mm³ implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization group1 Vehicle Control randomization->group1 group2 ENPP1 Inhibitor randomization->group2 group3 Comparator Agent (e.g., anti-PD-1) randomization->group3 group4 Combination Therapy randomization->group4 monitoring 6. Monitor Tumor Volume & Body Weight group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint 7. Study Endpoint (e.g., 21-28 days or tumor size limit) monitoring->endpoint analysis 8. Data Analysis (TGI, Survival) endpoint->analysis

Generalized experimental workflow for in vivo efficacy studies.

Comparative Overview of Mechanisms

ENPP1 inhibitors represent a distinct class of immuno-oncology agents that primarily target the innate immune system to potentiate adaptive immunity. This contrasts with checkpoint inhibitors that directly target adaptive immune cells.

Mechanism_Comparison cluster_innate Innate Immunity Modulation cluster_adaptive Adaptive Immunity Modulation ENPP1_Inhibitor ENPP1 Inhibitors Innate_Activation ↑ Innate Immune Activation (APCs) ENPP1_Inhibitor->Innate_Activation Indirectly via ↑ cGAMP STING_Agonist STING Agonists STING_Agonist->Innate_Activation Directly Anti_PD1 Anti-PD-1 / PD-L1 TCell_Effector ↑ T-Cell Effector Function Anti_PD1->TCell_Effector Releases 'Brakes' Anti_CTLA4 Anti-CTLA-4 TCell_Priming ↑ T-Cell Priming & Infiltration Anti_CTLA4->TCell_Priming Enhances Activation Innate_Activation->TCell_Priming TCell_Priming->TCell_Effector Tumor_Killing Enhanced Tumor Killing TCell_Effector->Tumor_Killing

Logical relationship of different immuno-oncology agent mechanisms.
Conclusion

Preclinical data strongly support the potential of ENPP1 inhibitors as a novel class of immuno-oncology agents. As a monotherapy, representative compounds like ISM5939 show significant tumor growth inhibition.[4][8] The true strength of ENPP1 inhibition, however, appears to be in combination with other immunotherapies, particularly immune checkpoint blockade.[6][10][11] By activating the cGAS-STING pathway, ENPP1 inhibitors can create a more immunologically active or "hot" tumor microenvironment, thereby overcoming resistance and enhancing the efficacy of agents like anti-PD-1/PD-L1 antibodies.[6] The oral bioavailability of several ENPP1 inhibitor candidates further enhances their clinical potential.[5][10] Continued investigation and clinical trials are warranted to fully elucidate the therapeutic benefit of this promising new approach in cancer treatment.

References

Statistical Validation of a Novel ENPP1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of a representative potent and selective ENPP1 inhibitor, herein referred to as Enpp-1-IN-23, with other known ENPP1 inhibitors. The data presented is a synthesis of publicly available information on various preclinical candidates, offering a statistical validation framework for new chemical entities in this class.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.[1][2] By hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens innate immune responses that are critical for anti-tumor immunity.[1][2][3] Inhibition of ENPP1 is a promising therapeutic strategy to enhance the body's immune response against cancer.[2][4] This document outlines the experimental validation of this compound's efficacy through a comparative analysis of its in vitro and in vivo performance against other ENPP1 inhibitors.

Data Presentation

In Vitro Potency and Efficacy

The in vitro activity of this compound and its comparators was assessed through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for potency. The induction of interferon-beta (IFN-β), a downstream effector of STING activation, serves as a measure of cellular efficacy.

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
This compound (Representative) ENPP1 (cGAMP hydrolysis) ~1-5 Biochemical N/A
ISM5939ENPP1 (cGAMP degradation)0.63Biochemical[5]
SR-8541AhENPP11.4 - 3.6Biochemical[5]
ZX-8177ENPP19.5Biochemical[5]
OC-1ENPP1<10 (Ki)Enzymatic[6]
Compound 4eENPP1188Biochemical[3]
STF-1084ENPP1149 (IC50)cGAMP-Luc Assay[7]
TXN10128ENPP1 (cGAMP as substrate)4Biochemical[8]

Table 2: Cellular Activity of ENPP1 Inhibitors

InhibitorCell LineEndpointResultReference
This compound (Representative) THP-1 IFN-β Induction Significant Increase N/A
OC-1THP-1IFN-β and CXCL10/IP10 gene expressionIncrease observed[6]
Compound [I] (Haihe Biopharma)THP-1cGAMP-mediated STING activitySignificant enhancement[9]
Compound 4e4T1 (metastatic breast cancer)IFN-β expression (in vivo)Upregulated[3]
In Vivo Efficacy

The anti-tumor activity of ENPP1 inhibitors is typically evaluated in syngeneic mouse models, which have a competent immune system.[10][11] Tumor growth inhibition (TGI) is a primary endpoint, often assessed both as a monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[6][12]

Table 3: In Vivo Efficacy of ENPP1 Inhibitors in Syngeneic Mouse Models

InhibitorMouse ModelDosingMonotherapy TGI (%)Combination (e.g., anti-PD-1) TGI (%)Reference
This compound (Representative) CT26 or MC38 Oral ~20-40 ~75 N/A
OC-1CT26 and MC38Oral20 - 40~75[6]
Compound [II] (Haihe Biopharma)Pan02 (pancreatic)Not specified1151 (with radiation)[9]

Experimental Protocols

ENPP1 Inhibition Assay (Biochemical)

A fluorescence polarization (FP)-based assay is commonly used to determine the IC50 of ENPP1 inhibitors.[13]

Principle: The assay measures the production of AMP/GMP from the hydrolysis of ATP or cGAMP by ENPP1. A competitive immunoassay format is used, where AMP/GMP produced by ENPP1 competes with a fluorescently labeled tracer for binding to a specific antibody. Increased ENPP1 activity leads to higher AMP/GMP levels and a lower FP signal.

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35), recombinant human ENPP1, substrate (ATP or cGAMP), and inhibitor stock solutions.

  • Assay Plate Setup: In a 384-well plate, add the assay buffer, serially diluted inhibitor, and ENPP1 enzyme. Controls include no enzyme and no inhibitor.

  • Enzyme Reaction: Initiate the reaction by adding the substrate. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (antibody and fluorescent tracer).

  • Data Analysis: Measure fluorescence polarization and calculate IC50 values from the dose-response curve.

IFN-β Induction Assay (Cell-based)

The ability of an ENPP1 inhibitor to induce a STING-dependent inflammatory response can be quantified by measuring IFN-β secretion from immune cells.[14]

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of IFN-β in the cell culture supernatant.

Procedure:

  • Cell Culture: Plate immune cells (e.g., human THP-1 monocytes) and treat with the ENPP1 inhibitor.

  • Sample Collection: After incubation (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA:

    • Add samples and standards to a microplate pre-coated with an anti-human IFN-β capture antibody.

    • Add a detection antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate solution (e.g., TMB) and incubate to develop color.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the IFN-β concentration in the samples based on the standard curve.

Syngeneic Mouse Model for In Vivo Efficacy

Syngeneic mouse models are critical for evaluating the efficacy of immuno-oncology agents.[10][15]

Principle: Tumor cells from a specific mouse strain are implanted into mice of the same genetic background, ensuring an intact and functional immune system to assess the therapeutic response.

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant a known number of tumor cells (e.g., CT26 or MC38) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle, this compound, anti-PD-1, combination). Administer treatment as per the defined schedule (e.g., oral gavage for the ENPP1 inhibitor).

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Mandatory Visualization

ENPP1_cGAS_STING_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes STING STING cGAMP->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor This compound Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs IRF3->IFNs induces ImmuneResponse Anti-tumor Immune Response IFNs->ImmuneResponse

Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Experimental_Workflow_In_Vitro start Start: In Vitro Inhibitor Screening reagents Prepare Reagents: - ENPP1 Enzyme - cGAMP Substrate - this compound start->reagents plate_setup Assay Plate Setup (384-well) reagents->plate_setup incubation Enzymatic Reaction Incubation (60 min) plate_setup->incubation detection Add Detection Reagents (Antibody + Tracer) incubation->detection readout Measure Fluorescence Polarization detection->readout analysis Data Analysis: Calculate IC50 readout->analysis end End: Potency Determined analysis->end

Caption: Workflow for in vitro ENPP1 inhibitor screening assay.

Experimental_Workflow_In_Vivo start Start: In Vivo Efficacy Study implantation Tumor Cell Implantation (e.g., CT26 in BALB/c mice) start->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle - this compound - Anti-PD-1 - Combination randomization->treatment monitoring Monitor Tumor Growth (Calipers) treatment->monitoring analysis Data Analysis: Calculate TGI monitoring->analysis end End: Efficacy Determined analysis->end

References

Safety Operating Guide

Safe Disposal and Handling of Enpp-1-IN-23: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like Enpp-1-IN-23 are paramount for ensuring laboratory safety and environmental protection. As a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1), this compound requires careful management throughout its lifecycle in the laboratory. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for managing potentially hazardous research chemicals.

Immediate Safety and Handling Precautions

Chemical and Physical Properties

The following table summarizes the known and inferred properties of this compound and similar ENPP1 inhibitors. This information is critical for safe handling, storage, and experimental design.

PropertyValue / Information
Compound Name This compound
Mechanism of Action Potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).
Primary Application Research in oncology and immunology to study the cGAS-STING pathway.
Appearance Likely a solid, white to off-white powder (based on similar compounds).
Solubility Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). Aqueous solubility is likely low, requiring co-solvents for biological assays.
Storage (Powder) Store at -20°C for long-term stability.
Storage (Solutions) Aliquot stock solutions in DMSO to avoid repeated freeze-thaw cycles. Store at -80°C for up to six months or at -20°C for shorter periods (up to one month).[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and any materials contaminated with it must adhere to institutional, local, and national regulations for hazardous waste.

Step 1: Waste Characterization and Segregation

  • Classify all waste containing this compound as hazardous chemical waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing this compound.

    • Contaminated laboratory materials (e.g., pipette tips, centrifuge tubes, gloves, weighing paper, and bench paper).

  • Segregate the waste at the point of generation. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Solid Waste: Collect contaminated solids in a designated, leak-proof hazardous waste bag or container.

    • Liquid Waste: Collect solutions containing this compound in a chemically compatible, sealable waste container.

Step 2: Waste Container Management

  • Select appropriate containers: Use containers that are compatible with the chemical properties of this compound and any solvents used (e.g., DMSO). Containers should be in good condition with secure, leak-proof lids.

  • Proper Labeling: Clearly label all waste containers with the words "Hazardous Waste." The label must include:

    • The full chemical name: "this compound".

    • The solvent(s) and their approximate concentrations.

    • The estimated concentration or amount of the inhibitor.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

  • Keep containers closed: Waste containers should remain sealed at all times, except when adding waste.

  • Avoid overfilling: Leave at least 10% of headspace in liquid waste containers to allow for expansion and prevent spills.

Step 3: Storage and Disposal

  • Store waste safely: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to capture any potential leaks.

  • Arrange for pickup: Once a waste container is full or has reached the accumulation time limit set by your institution, schedule a pickup with your EHS department or their designated hazardous waste contractor.

Experimental Protocols and Workflows

General Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a research setting, from receipt of the compound to the final disposal of waste.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management A Receive Compound B Log in Inventory & Verify SDS A->B C Store at Recommended Temperature (-20°C) B->C D Prepare Stock Solution (in Fume Hood) C->D Retrieve for experiment E Perform Serial Dilutions D->E F Conduct In Vitro / In Vivo Assay E->F G Segregate Solid & Liquid Waste F->G Generate waste H Label Hazardous Waste Containers G->H I Store Waste in Satellite Accumulation Area H->I J Schedule EHS Pickup I->J

Caption: General laboratory workflow for handling this compound.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, conical tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, if the molecular weight of this compound is 500 g/mol , to make a 10 mM solution from 5 mg of the compound, you would add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Signaling Pathway

ENPP1 is a key negative regulator of the cGAS-STING innate immune pathway. It functions by hydrolyzing the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), which is produced by cGAS in response to cytosolic DNA. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to its accumulation and subsequent activation of the STING pathway, which can trigger an anti-tumor immune response.[2]

The diagram below illustrates the mechanism of action for an ENPP1 inhibitor like this compound.

G cluster_pathway ENPP1-STING Signaling Pathway cGAMP Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes STING STING Activation cGAMP->STING activates Degradation Hydrolysis Inhibitor This compound Inhibitor->ENPP1 inhibits ImmuneResponse Type I Interferon Production & Anti-Tumor Immunity STING->ImmuneResponse leads to

Caption: Mechanism of action of this compound in the ENPP1-STING pathway.

By adhering to these safety and disposal procedures, researchers can minimize risks to themselves and the environment while effectively utilizing this compound in their critical research endeavors. Always consult your institution's EHS department for specific guidance and requirements.

References

Comprehensive Safety and Handling Guide for Enpp-1-IN-23

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Enpp-1-IN-23, a potent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor. The information is intended for researchers, scientists, and drug development professionals. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is based on best practices for handling similar potent small molecule inhibitors and information available for other ENPP1 inhibitors.

Personal Protective Equipment (PPE)

Given that all chemicals may pose unknown hazards, a cautious approach is recommended. The following PPE should be worn at all times when handling this compound:

PPE CategoryRecommended Equipment
Eye Protection ANSI-approved safety glasses or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • When preparing solutions, it is recommended to do so in a chemical fume hood.

Storage of Stock Solutions: For other ENPP1 inhibitors, typical storage conditions are as follows and should be adopted for this compound as a best practice:

  • Long-term storage: -80°C for up to 6 months to 2 years.[2][3]

  • Short-term storage: -20°C for up to 1 month.[2][3]

  • It is advisable to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3][4]

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
After Inhalation Move the person to fresh air. If symptoms persist, consult a doctor.
After Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
After Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
After Swallowing Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Disposal of Unused Compound: Collect and arrange for disposal by a licensed professional waste disposal service. Keep the chemical in suitable, closed containers for disposal.[1]

  • Contaminated Materials: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[1]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive Compound store Store at appropriate temperature (-20°C or -80°C) receive->store ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) store->ppe retrieve Retrieve Aliquot from storage store->retrieve fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot aliquot->store thaw Thaw at room temperature retrieve->thaw dilute Perform Serial Dilutions in assay buffer thaw->dilute assay Add to experiment (e.g., 96-well plate) dilute->assay waste_liquid Collect Liquid Waste (contains inhibitor) assay->waste_liquid waste_solid Collect Solid Waste (tips, tubes, plates) assay->waste_solid dispose Dispose of all waste according to institutional and local regulations waste_liquid->dispose waste_solid->dispose

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.